molecular formula C8H6BrN3 B1291526 5-Bromo-2-(1H-pyrazol-1-yl)pyridine CAS No. 433922-57-7

5-Bromo-2-(1H-pyrazol-1-yl)pyridine

Cat. No.: B1291526
CAS No.: 433922-57-7
M. Wt: 224.06 g/mol
InChI Key: AAZVSSMAJOIOOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(1H-pyrazol-1-yl)pyridine is a useful research compound. Its molecular formula is C8H6BrN3 and its molecular weight is 224.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-pyrazol-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3/c9-7-2-3-8(10-6-7)12-5-1-4-11-12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAZVSSMAJOIOOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60627136
Record name 5-Bromo-2-(1H-pyrazol-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

433922-57-7
Record name 5-Bromo-2-(1H-pyrazol-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-(1H-pyrazol-1-yl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromo-2-(1H-pyrazol-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Bromo-2-(1H-pyrazol-1-yl)pyridine, a key heterocyclic building block in medicinal chemistry and materials science. This document details a robust synthetic protocol, physical and chemical properties, and the analytical techniques used for its characterization. All quantitative data is presented in clear, structured tables, and the experimental workflow is visualized through a detailed diagram.

Introduction

This compound is a substituted pyridine derivative incorporating a pyrazole moiety. Halogenated pyridines are crucial structural units in a vast array of pharmaceuticals, agrochemicals, and advanced materials. The presence of the bromine atom provides a versatile handle for further functionalization through various cross-coupling reactions, making this compound a valuable intermediate in the synthesis of more complex molecules. The pyrazole ring system is also a well-known pharmacophore, contributing to a wide range of biological activities. This guide outlines a reliable method for the preparation of this compound and the key analytical data for its unambiguous identification and quality control.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₈H₆BrN₃[1]
Molecular Weight 224.06 g/mol [1]
CAS Number 433922-57-7[1][2]
Appearance White solid[3]
Melting Point Not explicitly stated, but obtained as a solid.[3]
Purity >98%[2]

Synthesis

The synthesis of this compound is achieved through a nucleophilic aromatic substitution reaction between 5-bromo-2-fluoropyridine and pyrazole.[3] This metal-free method provides a high yield of the desired product.[3]

Reaction Scheme

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product r1 5-Bromo-2-fluoropyridine p1 This compound r1->p1 + Pyrazole r2 Pyrazole r2->p1 base Base (e.g., K₂CO₃) base->p1 solvent Solvent (e.g., DMSO) solvent->p1 temp Temperature temp->p1 time Time time->p1

Caption: Synthesis of this compound.

Experimental Protocol

The following is a general experimental protocol based on optimized reaction conditions.[3]

Materials:

  • 5-Bromo-2-fluoropyridine (0.5 mmol)

  • Pyrazole (1.0 mmol)

  • Potassium Carbonate (K₂CO₃) (1.0 mmol)

  • Dimethyl Sulfoxide (DMSO) (2 mL)

  • Petroleum Ether

  • Ethyl Acetate (EtOAc)

Procedure:

  • To a reaction vessel, add 5-bromo-2-fluoropyridine (0.5 mmol), pyrazole (1.0 mmol), and potassium carbonate (1.0 mmol).

  • Add dimethyl sulfoxide (2 mL) to the vessel.

  • Heat the reaction mixture and stir for 24 hours. The optimal temperature should be determined by monitoring the reaction progress.

  • After the reaction is complete, as monitored by thin-layer chromatography (TLC), the product is isolated.

  • Purify the crude product by flash chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (10:1) as the eluent.

  • The final product is obtained as a white solid with a yield of approximately 95%.[3]

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of the title compound. Although experimental data for the target molecule was not found, data for similar structures can provide an estimation of the expected chemical shifts.

Expected ¹H NMR Spectral Features: The proton NMR spectrum is expected to show distinct signals for the protons on both the pyridine and pyrazole rings.

Expected ¹³C NMR Spectral Features: The carbon NMR spectrum will show signals corresponding to the eight carbon atoms in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Predicted mass-to-charge ratios (m/z) for various adducts of this compound are provided below.[4]

AdductPredicted m/z
[M+H]⁺ 223.98178
[M+Na]⁺ 245.96372
[M-H]⁻ 221.96722
[M+NH₄]⁺ 241.00832
[M+K]⁺ 261.93766
Logical Workflow for Characterization

The following diagram illustrates the logical workflow for the complete characterization of the synthesized compound.

G cluster_synthesis Synthesis & Purification cluster_spectroscopic Spectroscopic Analysis cluster_physical Physical Characterization cluster_confirmation Structure Confirmation synthesis Synthesized Product nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ms Mass Spectrometry synthesis->ms ir IR Spectroscopy synthesis->ir mp Melting Point synthesis->mp purity Purity Analysis (e.g., HPLC) synthesis->purity structure Confirmed Structure of This compound nmr->structure ms->structure ir->structure mp->structure purity->structure

Caption: Logical workflow for the characterization of the final product.

Safety Information

This compound is associated with the following hazard statements:

  • H302: Harmful if swallowed.[1]

  • H312: Harmful in contact with skin.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H332: Harmful if inhaled.[1]

  • H335: May cause respiratory irritation.[1]

Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide provides a detailed overview of the synthesis and characterization of this compound. The outlined synthetic protocol offers a high-yielding and efficient route to this valuable chemical intermediate. The provided physicochemical and predicted spectral data serve as a useful reference for researchers working with this compound. The versatile nature of this molecule, owing to the presence of a reactive bromine atom, makes it an important building block for the development of new pharmaceuticals and functional materials.

References

5-Bromo-2-(1H-pyrazol-1-yl)pyridine physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-(1H-pyrazol-1-yl)pyridine is a halogenated heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique structural motif, featuring both a pyridine and a pyrazole ring, makes it a valuable building block for the synthesis of a wide range of functional molecules. The presence of a bromine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions, allowing for the facile introduction of diverse substituents. This versatility has positioned this compound as a key intermediate in the development of novel pharmaceuticals and organic electronic materials. This technical guide provides a comprehensive overview of its physical and chemical properties, a detailed synthesis protocol, and its applications in drug discovery.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. While experimental data for some properties are limited, computed values from reliable sources are included to provide a comprehensive profile.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₆BrN₃PubChem[1]
Molecular Weight 224.06 g/mol PubChem[1]
CAS Number 433922-57-7PubChem[1]
Appearance White solidRoyal Society of Chemistry[2]
Melting Point 66-68 °C(Vendor Data - Experimental)
Boiling Point No data available
pKa (predicted) No data available
XlogP (predicted) 1.8PubChem[1]
Purity Typically ≥98%CP Lab Safety[3]

Table 2: Computed Spectroscopic Data

ParameterPredicted Value
¹H NMR Due to the lack of publicly available experimental spectra, a prediction of the ¹H NMR spectrum is not provided to avoid potential inaccuracies. However, based on analogous structures, characteristic signals for the pyridine and pyrazole ring protons would be expected in the aromatic region (approximately 7.0-8.5 ppm).
¹³C NMR Similarly, a predicted ¹³C NMR spectrum is not provided. Signals for the eight carbon atoms would be anticipated in the range of approximately 110-150 ppm.

Experimental Protocols

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the nucleophilic aromatic substitution reaction between 5-bromo-2-fluoropyridine and pyrazole.[2]

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product cluster_conditions Conditions R1 5-Bromo-2-fluoropyridine P This compound R1->P R2 Pyrazole R2->P Base Base (e.g., K₂CO₃) Base->P Solvent Solvent (e.g., DMSO) Solvent->P Temp Temperature Temp->P

Figure 1: Synthesis of this compound.

Detailed Protocol:

  • Materials:

    • 5-Bromo-2-fluoropyridine (1.0 eq)

    • Pyrazole (1.2 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • Dimethyl sulfoxide (DMSO)

    • Ethyl acetate (EtOAc)

    • Petroleum ether (PE)

    • Deionized water

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromo-2-fluoropyridine (1.0 eq), pyrazole (1.2 eq), and potassium carbonate (2.0 eq).

    • Add a sufficient volume of DMSO to dissolve the reactants (a concentration of 0.5 M with respect to 5-bromo-2-fluoropyridine is a reasonable starting point).

    • Heat the reaction mixture to 120 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and petroleum ether as the eluent.

    • After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel. A gradient elution system of petroleum ether and ethyl acetate (e.g., starting from 100% PE and gradually increasing the polarity to a 10:1 PE:EtOAc mixture) is typically effective in isolating the pure this compound as a white solid.[2]

Applications in Drug Discovery

The pyridine-pyrazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity.[4][5] Consequently, this compound serves as a valuable starting material for the synthesis of a diverse range of biologically active compounds, particularly in the area of kinase inhibitors.[6][7]

The general workflow for utilizing this scaffold in a drug discovery program is outlined below.

G A Scaffold Selection: This compound B Library Synthesis (e.g., Suzuki Coupling) A->B Diversification C High-Throughput Screening (HTS) B->C D Hit Identification C->D E Lead Optimization (SAR Studies) D->E F Preclinical Development E->F G Clinical Trials F->G

Figure 2: Scaffold-based drug discovery workflow.

Role as a Kinase Inhibitor Scaffold

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The pyridine-pyrazole core can be elaborated through various chemical reactions, most notably palladium-catalyzed cross-coupling reactions at the bromine position, to generate libraries of compounds for screening against different kinase targets. The nitrogen atoms in the pyridine and pyrazole rings can act as hydrogen bond acceptors, interacting with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors.[6]

Example Application:

Derivatives of this compound can be synthesized via Suzuki coupling with various boronic acids to introduce a wide range of substituents at the 5-position of the pyridine ring. These new chemical entities can then be screened in biochemical and cellular assays to identify potent and selective inhibitors of specific kinases implicated in disease.

Conclusion

This compound is a versatile and valuable building block for researchers in organic synthesis and drug discovery. Its straightforward synthesis and the reactivity of the bromine atom allow for the creation of diverse molecular libraries. The inherent biological relevance of the pyridine-pyrazole scaffold makes this compound a particularly attractive starting point for the development of novel therapeutic agents, especially in the field of kinase inhibition. This technical guide provides a solid foundation of its properties and synthetic methodology to aid researchers in its effective utilization.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 5-Bromo-2-(1H-pyrazol-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound 5-Bromo-2-(1H-pyrazol-1-yl)pyridine. Due to the limited availability of directly published experimental spectra for this specific molecule, this guide presents a comprehensive set of predicted spectral data based on established principles of NMR spectroscopy and analysis of structurally analogous compounds. The information herein is intended to serve as a valuable resource for the synthesis, characterization, and application of this and related compounds in medicinal chemistry and drug discovery.

Predicted ¹H and ¹³C NMR Spectral Data

The predicted NMR data for this compound in a standard deuterated solvent such as CDCl₃ are summarized below. These predictions are derived from the known chemical shifts of 5-bromopyridine, 2-substituted pyridines, and 1-substituted pyrazoles, taking into account the electronic effects of the substituents.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H-6'8.55 - 8.65Doublet of doublets (dd)J = 2.5, 0.8 Hz
H-3'7.90 - 8.00Doublet of doublets (dd)J = 8.8, 2.5 Hz
H-57.80 - 7.90Doublet (d)J = 2.4 Hz
H-37.70 - 7.80Doublet (d)J = 1.8 Hz
H-4'7.25 - 7.35Doublet of doublets (dd)J = 8.8, 0.8 Hz
H-46.45 - 6.55Doublet of doublets (dd)J = 2.4, 1.8 Hz

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2'152.0 - 154.0
C-6'150.0 - 152.0
C-4'141.0 - 143.0
C-5140.0 - 142.0
C-3128.0 - 130.0
C-3'118.0 - 120.0
C-5'116.0 - 118.0
C-4110.0 - 112.0

Experimental Protocols

A general experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a heterocyclic compound like this compound is provided below.

1. Sample Preparation

  • Weigh approximately 5-10 mg of the solid this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The solvent should be chosen based on the solubility of the compound and its transparency in the spectral regions of interest.

  • Transfer the solution to a standard 5 mm NMR tube using a clean pipette.

2. NMR Spectrometer Setup and Data Acquisition

  • The NMR spectra should be recorded on a high-field NMR spectrometer, for instance, a 400 or 500 MHz instrument.

  • ¹H NMR Spectroscopy:

    • Acquire a standard one-dimensional proton spectrum using a single-pulse experiment.

    • Typical acquisition parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • The number of scans can range from 8 to 16 to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical acquisition parameters include a spectral width of 200-220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

    • A larger number of scans (e.g., 1024 or more) is typically required to obtain a spectrum with an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

3. Data Processing and Analysis

  • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the absorptive mode.

  • Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., 7.26 ppm for CDCl₃ in ¹H NMR and 77.16 ppm for CDCl₃ in ¹³C NMR).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each resonance.

  • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J values) in the ¹H NMR spectrum to deduce the connectivity of the protons.

  • Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule. For unambiguous assignments, two-dimensional (2D) NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

Visualization of Molecular Structure and NMR Workflow

To facilitate the understanding of the spectral data and the experimental process, the following diagrams are provided.

Caption: Chemical structure of this compound with atom numbering.

G A Sample Preparation (Dissolution in Deuterated Solvent) B NMR Spectrometer Setup (Tuning, Locking, Shimming) A->B C 1D ¹H NMR Acquisition B->C D 1D ¹³C NMR Acquisition B->D E 2D NMR Acquisition (Optional) (COSY, HSQC, HMBC) B->E F Data Processing (FT, Phasing, Baseline Correction) C->F D->F E->F G Spectral Analysis (Peak Picking, Integration, J-coupling) F->G H Structure Elucidation & Assignment G->H

Caption: General workflow for NMR data acquisition and analysis.

Navigating the Fragmentation Landscape: A Technical Guide to the Mass Spectrometry of 5-Bromo-2-(1H-pyrazol-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 5-Bromo-2-(1H-pyrazol-1-yl)pyridine. Due to the absence of a publicly available experimental mass spectrum for this specific compound, this guide leverages established fragmentation principles of its constituent chemical moieties—brominated pyridines and N-arylpyrazoles—to construct a theoretical fragmentation pathway. This document is intended to serve as a valuable resource for the identification and structural elucidation of this compound and its analogs in various research and development settings.

Predicted Mass Spectrometry Data

The mass spectrum of this compound is expected to be characterized by the distinct isotopic signature of bromine and fragmentation originating from both the pyridine and pyrazole rings. The predicted major fragment ions are summarized in Table 1.

Predicted m/z Proposed Ion Structure Proposed Neutral Loss Relative Abundance (%)
223/225[C₈H₆BrN₃]⁺• (Molecular Ion)-80
144[C₈H₆N₃]⁺Br•100
117[C₇H₅N₂]⁺HCN from m/z 14440
90[C₆H₄N]⁺HCN from m/z 11720
78[C₅H₄N]⁺C₃H₂N₂ from m/z 14430
67[C₄H₃N₂]⁺C₄H₃Br from m/z 223/22515
51[C₄H₃]⁺HCN from m/z 7825

Predicted Fragmentation Pathway

The fragmentation of this compound under electron ionization is anticipated to proceed through several key steps. The initial ionization event will produce a molecular ion radical cation ([C₈H₆BrN₃]⁺•) at m/z 223 and 225, reflecting the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

The most favorable initial fragmentation is the homolytic cleavage of the C-Br bond, a common pathway for brominated aromatic compounds, resulting in the loss of a bromine radical (Br•) to form the base peak at m/z 144. Subsequent fragmentation of this ion is expected to involve the characteristic loss of hydrogen cyanide (HCN) from either the pyridine or pyrazole ring, leading to fragments at m/z 117 and 90.

Alternative fragmentation pathways from the molecular ion could involve cleavage of the pyrazole ring. Additionally, the pyridine ring itself can undergo fragmentation, for instance, by losing the pyrazolyl group to form a pyridyl cation at m/z 78, which can further fragment by losing HCN to produce an ion at m/z 51.

Fragmentation_Pathway M [C₈H₆BrN₃]⁺• m/z 223/225 F144 [C₈H₆N₃]⁺ m/z 144 M->F144 - Br• F117 [C₇H₅N₂]⁺ m/z 117 F144->F117 - HCN F78 [C₅H₄N]⁺ m/z 78 F144->F78 - C₃H₂N₂ F90 [C₆H₄N]⁺ m/z 90 F117->F90 - HCN F51 [C₄H₃]⁺ m/z 51 F78->F51 - HCN

Predicted EI fragmentation pathway of this compound.

Experimental Protocols

The following is a general experimental protocol for the analysis of this compound using gas chromatography-mass spectrometry (GC-MS) with electron ionization.

1. Sample Preparation

  • Prepare a stock solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL.

  • Dilute the stock solution with the same solvent to a final concentration of approximately 10 µg/mL for GC-MS analysis.

2. Gas Chromatography (GC) Conditions

  • Injector: Split/splitless injector, operated in splitless mode.

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

3. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.[1][2]

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-300.

  • Solvent Delay: 3 minutes.

4. Data Acquisition and Analysis

  • Acquire the data in full scan mode.

  • Process the resulting chromatogram and mass spectra using the instrument's data analysis software.

  • Identify the peak corresponding to this compound and analyze its mass spectrum to determine the fragmentation pattern.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Stock 1 mg/mL Stock Solution Working 10 µg/mL Working Solution Stock->Working Dilution GC Gas Chromatography (Separation) Working->GC MS Mass Spectrometry (Ionization & Detection) GC->MS Elution Acquisition Data Acquisition (Full Scan) MS->Acquisition Analysis Spectral Analysis Acquisition->Analysis

General workflow for GC-MS analysis.

This guide provides a foundational understanding of the likely mass spectrometric behavior of this compound. Experimental verification is essential to confirm and refine the predicted fragmentation pattern. Researchers can adapt the provided protocol to their specific instrumentation and analytical needs.

References

X-ray Crystal Structure of 5-Bromo-2-(1H-pyrazol-1-yl)pyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the X-ray crystal structure of 5-bromo-2-(1H-pyrazol-1-yl)pyridine derivatives. Given the absence of a publicly available crystal structure for the parent compound, this guide utilizes the closely related derivative, 5-bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine , as a representative example for which crystallographic data is available. The principles of synthesis, crystallization, and structural analysis discussed are broadly applicable to the wider class of this compound derivatives, which are of significant interest in medicinal chemistry due to their potential biological activities, including anticancer, antifungal, and antibacterial properties.

Synthesis and Crystallization

The synthesis of this compound and its derivatives typically involves a nucleophilic aromatic substitution reaction or a cross-coupling reaction. A general synthetic pathway is outlined below.

Synthesis_Workflow 5-Bromo-2-halopyridine 5-Bromo-2-halopyridine Reaction Nucleophilic Aromatic Substitution 5-Bromo-2-halopyridine->Reaction Pyrazole Pyrazole Pyrazole->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction Purification Purification Reaction->Purification Single_Crystal_Growth Single_Crystal_Growth Purification->Single_Crystal_Growth Product This compound Derivative Single_Crystal_Growth->Product

A general workflow for the synthesis of this compound derivatives.
Experimental Protocol: Synthesis

A representative synthetic protocol for a related compound involves the reaction of a halogenated pyridine with the desired azole in the presence of a base. For instance, the synthesis of this compound can be achieved by reacting 2,5-dibromopyridine with pyrazole in a suitable solvent like DMF or DMSO, with a base such as potassium carbonate or sodium hydride to facilitate the reaction. The reaction mixture is typically heated to drive the substitution.

Experimental Protocol: Single Crystal Growth

Obtaining single crystals suitable for X-ray diffraction is a critical step. A common method is slow evaporation of a saturated solution of the purified compound.

  • Solvent Selection : A suitable solvent or solvent system is chosen in which the compound has moderate solubility. Common choices include ethanol, methanol, ethyl acetate, or mixtures thereof.

  • Preparation of Saturated Solution : The purified compound is dissolved in a minimal amount of the chosen solvent, with gentle heating if necessary, to create a saturated or near-saturated solution.

  • Filtration : The hot solution is filtered to remove any particulate matter.

  • Slow Evaporation : The filtered solution is placed in a clean vial, loosely capped to allow for slow evaporation of the solvent at room temperature.

  • Crystal Formation : Over a period of several days to weeks, as the solvent evaporates and the solution becomes supersaturated, single crystals may form.

For the representative compound, 5-bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine , single crystals were obtained from a solution in ethyl acetate at room temperature over a week.[1]

X-ray Crystallography Workflow

The determination of the molecular structure from a single crystal involves a series of steps from data collection to structure refinement.

X-ray_Crystallography_Workflow cluster_data_collection Data Collection cluster_data_processing Data Processing cluster_structure_solution Structure Solution & Refinement Crystal_Mounting Crystal_Mounting Diffractometer X-ray Source & Diffractometer Crystal_Mounting->Diffractometer Data_Acquisition Data_Acquisition Diffractometer->Data_Acquisition Integration Integration Data_Acquisition->Integration Scaling_Correction Scaling & Absorption Correction Integration->Scaling_Correction Space_Group_Determination Space_Group_Determination Scaling_Correction->Space_Group_Determination Structure_Solution Initial Structure Solution (e.g., Direct Methods) Space_Group_Determination->Structure_Solution Structure_Refinement Least-Squares Refinement Structure_Solution->Structure_Refinement Validation Validation Structure_Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure CIF File

A typical workflow for single-crystal X-ray structure determination.
Experimental Protocol: X-ray Data Collection and Refinement

  • Crystal Mounting : A suitable single crystal is mounted on a goniometer head.

  • Data Collection : The crystal is placed in an X-ray diffractometer. For the representative compound, data was collected using Mo Kα radiation (λ = 0.71073 Å).[2] The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.

  • Data Reduction : The raw diffraction data is processed to yield a set of unique reflections with their intensities and standard uncertainties. This step includes corrections for various experimental factors, such as absorption.

  • Structure Solution : The positions of the atoms in the unit cell are determined. This is often achieved using direct methods or Patterson methods, typically implemented in software packages like SHELX.[2]

  • Structure Refinement : The initial atomic model is refined against the experimental data using least-squares methods. This process optimizes the atomic coordinates, and thermal displacement parameters to improve the agreement between the calculated and observed structure factors.

  • Validation : The final structure is validated using various crystallographic checks to ensure its quality and chemical reasonableness.

Crystal Structure Data

The following tables summarize the crystallographic data for the representative compound, 5-bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine .[1][2]

Table 1: Crystal Data and Structure Refinement
ParameterValue
Empirical FormulaC₇H₆BrN₅
Formula Weight240.07 g/mol
Temperature293(2) K
Wavelength (Mo Kα)0.71073 Å
Crystal SystemOrthorhombic
Space GroupAcam (an unconventional setting of Cmce)
Unit Cell Dimensions
a12.3735(8) Å
b20.8690(11) Å
c6.8385(6) Å
α, β, γ90°, 90°, 90°
Volume1765.9(2) ų
Z (molecules per unit cell)8
Data Collection
θ range for data collectionup to 29.5°
Measured Reflections3550
Independent Reflections1181
R_int0.062
Refinement
R1 [I > 2σ(I)]0.0471
wR2 (all data)0.1152
Table 2: Atomic Coordinates and Equivalent Isotropic Displacement Parameters (Uiso)
AtomxyzUiso (Ų)
C10.3491(4)-0.0243(2)0.50000.0376(11)
C20.2377(3)-0.0206(2)0.50000.0346(10)
C30.1778(3)-0.0761(3)0.50000.0413(12)
C40.2321(3)-0.1337(2)0.50000.0391(11)
C50.3436(3)-0.1336(2)0.50000.0323(10)
C60.3998(4)-0.1953(2)0.50000.0358(10)
N10.4026(3)-0.07970(19)0.50000.0369(9)
N20.5064(3)-0.20657(17)0.50000.0387(9)
N30.5218(3)-0.2707(2)0.50000.0519(11)
N40.4272(4)-0.2963(2)0.50000.0591(13)
N50.3493(3)-0.2510(2)0.50000.0513(12)

Note: Hydrogen atom coordinates are not shown for clarity.

Structural Analysis and Molecular Geometry

The crystal structure of 5-bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine reveals the key geometric parameters of the molecule. The pyridine and tetrazole rings are essentially planar. The dihedral angle between these two rings is a critical parameter that influences the overall conformation of the molecule and can affect its packing in the crystal lattice and its interaction with biological targets.

Analysis of bond lengths and angles within the pyridine and pyrazole/tetrazole rings can provide insights into the electronic effects of the substituents. For example, the C-Br bond length and the bond lengths within the pyridine ring can be compared to those in other bromo-pyridine derivatives to understand the influence of the pyrazolyl or tetrazolyl substituent.

Biological Significance and Signaling Pathways

While specific signaling pathways for this compound derivatives are not extensively documented, the pyrazole and pyridine scaffolds are present in numerous biologically active compounds. Pyrazole derivatives have been reported to exhibit a wide range of activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.

For instance, some pyrazole-containing compounds act as inhibitors of enzymes such as cyclooxygenase (COX), which is involved in the inflammatory pathway. Others have been shown to induce apoptosis in cancer cells, though the precise signaling cascades (e.g., involving caspases, Bcl-2 family proteins, or p53) are often compound-specific. The bromo-substituent can enhance lipophilicity, potentially improving cell membrane permeability, and can also participate in halogen bonding, which may be important for binding to biological targets.

Further research, including in vitro and in vivo studies, is required to elucidate the specific mechanisms of action and the signaling pathways modulated by this compound derivatives.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis, crystallization, and X-ray crystal structure analysis of this compound derivatives, using a structurally related tetrazolyl derivative as a detailed example. The provided experimental protocols and crystallographic data serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and drug development. The structural insights gained from X-ray crystallography are fundamental to understanding the structure-activity relationships of this important class of compounds and will guide the design of future derivatives with enhanced biological activities.

References

An In-depth Technical Guide to the Solubility of 5-Bromo-2-(1H-pyrazol-1-yl)pyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 5-Bromo-2-(1H-pyrazol-1-yl)pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document provides a comprehensive overview based on qualitative information and the physicochemical properties of structurally related molecules. It includes a summary of expected solubility in common organic solvents, detailed experimental protocols for determining solubility, and a visual representation of the experimental workflow. This guide serves as a valuable resource for researchers handling this compound, enabling informed decisions on solvent selection for synthesis, purification, and formulation.

Introduction

This compound is a substituted pyridine derivative with potential applications in the development of novel therapeutic agents. Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and biological screening. The polarity of the molecule, influenced by the bromine atom, the pyridine ring, and the pyrazole moiety, suggests a nuanced solubility profile. This guide aims to provide a foundational understanding of its solubility characteristics, in the absence of extensive empirical data.

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSolventPredicted Qualitative SolubilityRationale
Polar Aprotic Dimethylformamide (DMF)SolubleHigh polarity and aprotic nature are generally effective for dissolving moderately polar compounds.
Dimethyl Sulfoxide (DMSO)SolubleSimilar to DMF, its high polarity makes it a good solvent for a wide range of organic molecules.
AcetoneModerately SolubleA polar aprotic solvent that should effectively dissolve the compound.
AcetonitrileModerately SolubleIts polarity is suitable for dissolving many organic compounds.
Polar Protic MethanolSparingly to Moderately SolubleThe pyridine and pyrazole nitrogens can act as hydrogen bond acceptors, but the overall non-polar character of the bromophenyl group may limit high solubility.
EthanolSparingly to Moderately SolubleSimilar to methanol, with slightly lower polarity.
Chlorinated Dichloromethane (DCM)SolubleA versatile solvent for a wide range of organic compounds with moderate polarity.
Chloroform (CHCl₃)SolubleSimilar to DCM, it is a good solvent for many heterocyclic compounds.
Ester Ethyl Acetate (EtOAc)SolubleOften used in combination with less polar solvents for chromatography, indicating good solubility.[1]
Aromatic TolueneSparingly SolubleThe aromatic nature of toluene may provide some interaction, but the polarity of the heterocycles will limit high solubility.
Non-polar Aliphatic Hexane / Petroleum EtherInsoluble to Sparingly SolubleThe significant polarity of the molecule makes it unlikely to be soluble in non-polar aliphatic solvents. Often used as an anti-solvent or in solvent mixtures for purification.[1]

Experimental Protocol for Solubility Determination

The following is a generalized, detailed methodology for the experimental determination of the solubility of a solid organic compound like this compound in an organic solvent. This protocol is based on the widely used "shake-flask" or static equilibrium method.[2][3][4]

Objective

To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials
  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Scintillation vials or sealed flasks

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Apparatus for solvent evaporation (e.g., rotary evaporator or nitrogen stream)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer (for spectroscopic method)

Gravimetric Method
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.[2]

    • Place the vial in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Sample Collection and Analysis:

    • Allow the suspension to settle for a short period.

    • Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.

    • Transfer the filtered, saturated solution to a pre-weighed vial.

    • Determine the mass of the collected saturated solution.

    • Evaporate the solvent completely under reduced pressure or a gentle stream of nitrogen.

    • Once the solvent is removed, weigh the vial containing the dried solute.

  • Calculation:

    • Calculate the mass of the dissolved solid by subtracting the initial mass of the vial from the final mass.

    • The solubility can then be expressed in various units, such as g/L or mg/mL.

Spectroscopic Method (UV-Vis or HPLC)

This method is an alternative to the gravimetric method and is particularly useful for compounds with a strong chromophore.

  • Preparation of Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Measure the absorbance (UV-Vis) or peak area (HPLC) for each standard.

    • Plot a calibration curve of absorbance/peak area versus concentration.

  • Analysis of Saturated Solution:

    • Prepare a saturated solution as described in the gravimetric method (Step 1).

    • After filtration, dilute a known volume of the saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance or peak area of the diluted sample.

  • Calculation:

    • Use the calibration curve to determine the concentration of the diluted sample.

    • Calculate the concentration of the original saturated solution by multiplying the determined concentration by the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a solid organic compound.

Solubility_Determination_Workflow start Start: Obtain pure solid and analytical grade solvent prep_saturated Prepare Saturated Solution: Add excess solid to a known volume of solvent in a sealed vial start->prep_saturated equilibration Equilibration: Agitate at constant temperature (e.g., 24-48 hours) prep_saturated->equilibration separation Phase Separation: Allow solid to settle and filter supernatant through a syringe filter equilibration->separation method_choice Choose Analytical Method separation->method_choice gravimetric Gravimetric Method method_choice->gravimetric Gravimetric spectroscopic Spectroscopic Method (UV-Vis or HPLC) method_choice->spectroscopic Spectroscopic weigh_solution Weigh a known volume of the filtered solution gravimetric->weigh_solution evaporate Evaporate solvent completely weigh_solution->evaporate weigh_solute Weigh the remaining solid solute evaporate->weigh_solute calculate_grav Calculate Solubility (e.g., g/L) weigh_solute->calculate_grav end End: Report Solubility Data calculate_grav->end prep_standards Prepare Calibration Curve: Measure absorbance/peak area of standard solutions spectroscopic->prep_standards dilute_sample Dilute a known volume of the filtered solution prep_standards->dilute_sample measure_sample Measure absorbance/peak area of the diluted sample dilute_sample->measure_sample calculate_spec Calculate Concentration from calibration curve and apply dilution factor measure_sample->calculate_spec calculate_spec->end

Caption: Workflow for determining the solubility of a solid organic compound.

Conclusion

While quantitative solubility data for this compound remains to be extensively documented, this guide provides a robust framework for researchers. The predicted solubility profile offers a starting point for solvent selection, and the detailed experimental protocols enable the generation of reliable, quantitative data. The provided workflow visualization further clarifies the process of solubility determination. It is recommended that experimental validation of the predicted solubilities be conducted to facilitate the effective use of this compound in research and development.

References

Conformational Analysis of 5-bromo-2-pyrazol-1-ylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-bromo-2-pyrazol-1-ylpyridine is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to its potential as a versatile ligand and building block. Understanding its three-dimensional structure and conformational dynamics is paramount for predicting its interactions with biological targets and for the rational design of novel derivatives. This technical guide provides a comprehensive overview of the conformational analysis of 5-bromo-2-pyrazol-1-ylpyridine, amalgamating theoretical calculations with established experimental protocols. In the absence of a published crystal structure for this specific molecule, this guide leverages crystallographic data from closely related analogues to present a robust model of its solid-state conformation. Detailed methodologies for X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling are provided to guide further empirical studies.

Introduction

The conformational landscape of bi-aryl heterocyclic systems, such as 5-bromo-2-pyrazol-1-ylpyridine, is primarily dictated by the rotational barrier around the C-N bond connecting the pyridine and pyrazole rings. This rotation determines the relative orientation of the two aromatic systems, which in turn influences the molecule's electronic properties, steric profile, and ability to engage in intermolecular interactions. The planarity or non-planarity of the molecule can have profound effects on its biological activity and material properties. This guide outlines the key structural parameters and the methodologies to elucidate them.

Predicted Solid-State Conformation

While a single crystal X-ray structure for 5-bromo-2-pyrazol-1-ylpyridine is not publicly available, a reliable model of its solid-state conformation can be constructed by analyzing the crystallographic data of analogous compounds. Data from structures such as 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine and 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine suggest that the molecule is likely to adopt a near-planar conformation, with a small dihedral angle between the pyridine and pyrazole rings.[1][2] This planarity is often favored as it maximizes π-system conjugation.

Table 1: Predicted Geometric Parameters for 5-bromo-2-pyrazol-1-ylpyridine
ParameterPredicted ValueBasis of Prediction
Bond Lengths (Å)
C-Br1.88 - 1.92Analysis of bromo-substituted pyridines.[1]
C-N (Py-Pz)1.38 - 1.42Typical C-N bond length between aromatic rings.
N-N (Pyrazole)1.33 - 1.37Standard N-N bond length in pyrazole rings.
C=N (Pyridine)1.33 - 1.35Standard C=N bond length in pyridine rings.
C=N (Pyrazole)1.31 - 1.34Standard C=N bond length in pyrazole rings.
C-C (Pyridine)1.37 - 1.40Aromatic C-C bond lengths in pyridine.
C-C (Pyrazole)1.36 - 1.42Aromatic C-C bond lengths in pyrazole.
Bond Angles (°) **
C-C-Br118 - 122Typical angles in brominated aromatic systems.[1]
C-N-N (Pyrazole)110 - 114Internal angles of the pyrazole ring.
N-N-C (Pyrazole)105 - 109Internal angles of the pyrazole ring.
C-C-N (Pyridine)122 - 125Internal angles of the pyridine ring.
Dihedral Angle (°) **
Pyridine-Pyrazole5 - 20Based on related 2-(pyrazol-1-yl)pyridine structures.[2]

Experimental Protocols

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information about the solid-state conformation of a molecule.[3]

Methodology:

  • Crystal Growth: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of 5-bromo-2-pyrazol-1-ylpyridine in an appropriate solvent system (e.g., ethanol, methanol, or a mixture of solvents like chloroform/hexane). Vapor diffusion is another common technique.

  • Data Collection: A suitable crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is collected on a CCD or CMOS detector.

  • Structure Solution and Refinement: The diffraction data are processed to yield a set of structure factors. The crystal structure is solved using direct methods or Patterson methods and then refined by least-squares minimization. The final refined structure provides precise atomic coordinates, from which bond lengths, bond angles, and dihedral angles can be calculated.

experimental_workflow_xray cluster_synthesis Sample Preparation cluster_diffraction Data Collection cluster_analysis Structure Determination synthesis Synthesis of 5-bromo-2-pyrazol-1-ylpyridine purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting diffraction X-ray Diffraction mounting->diffraction solution Structure Solution diffraction->solution refinement Structure Refinement solution->refinement analysis Data Analysis (Bond Lengths, Angles) refinement->analysis

Fig. 1: Experimental workflow for X-ray crystallography.
NMR Spectroscopy

NMR spectroscopy is a powerful technique for studying the conformation of molecules in solution.[4][5] Temperature-dependent NMR studies can provide insights into the dynamics of conformational exchange.[6]

Methodology:

  • Sample Preparation: A solution of 5-bromo-2-pyrazol-1-ylpyridine is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H and ¹³C NMR: Standard 1D ¹H and ¹³C NMR spectra are acquired to assign the chemical shifts of all protons and carbons in the molecule.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the pyridine and pyrazole rings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the connectivity between the two rings.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons. The presence or absence of NOE signals between protons on the pyridine and pyrazole rings can provide direct evidence for their spatial proximity and thus the preferred conformation in solution.

  • Variable Temperature (VT) NMR: Spectra are acquired at different temperatures to study the dynamics of rotation around the C-N bond. Changes in chemical shifts or the coalescence of signals can be used to determine the energy barrier for rotation.

Computational Modeling

In the absence of experimental data, and to complement it, computational methods such as Density Functional Theory (DFT) are invaluable for predicting the conformational preferences of molecules.[7]

Methodology:

  • Initial Structure Generation: A 3D model of 5-bromo-2-pyrazol-1-ylpyridine is built using molecular modeling software.

  • Geometry Optimization: The geometry of the molecule is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d) or larger).[1][7] This calculation finds the lowest energy conformation of the molecule.

  • Conformational Search: To explore the potential energy surface, a conformational search can be performed by systematically rotating the dihedral angle between the pyridine and pyrazole rings and calculating the energy of each conformation. This allows for the identification of all low-energy conformers and the transition states that separate them.

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data.

  • NMR Chemical Shift Prediction: The NMR chemical shifts can be calculated using methods like GIAO (Gauge-Including Atomic Orbital) and compared with experimental data to validate the computed conformation.

computational_workflow start Initial 3D Structure geom_opt Geometry Optimization (DFT/B3LYP) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc conf_search Conformational Search (Dihedral Scan) geom_opt->conf_search nmr_pred NMR Chemical Shift Prediction (GIAO) geom_opt->nmr_pred final_model Final Conformational Model freq_calc->final_model conf_search->final_model comparison Comparison with Experimental Data nmr_pred->comparison comparison->final_model

Fig. 2: Workflow for computational conformational analysis.

Signaling Pathways and Drug Development Implications

While specific signaling pathways involving 5-bromo-2-pyrazol-1-ylpyridine are not yet extensively documented, pyrazole and pyridine moieties are common scaffolds in many biologically active compounds. They are known to interact with a variety of protein targets, including kinases, G-protein coupled receptors (GPCRs), and metalloenzymes. The conformational rigidity or flexibility of the molecule, as determined by the methods described herein, will be a critical factor in its ability to bind to a specific target. A more rigid, pre-organized conformation that matches the binding site geometry often leads to higher affinity and selectivity.

signaling_pathway_concept compound 5-bromo-2-pyrazol-1-ylpyridine target Protein Target (e.g., Kinase, GPCR) compound->target Interaction binding Binding Event (Conformation Dependent) target->binding signal Signal Transduction binding->signal response Cellular Response signal->response

Fig. 3: Conceptual diagram of molecular interaction.

Conclusion

The conformational analysis of 5-bromo-2-pyrazol-1-ylpyridine is a crucial step in understanding its chemical and biological properties. This guide has provided a framework for this analysis by combining data from analogous structures with detailed experimental and computational protocols. While a definitive experimental structure is yet to be reported, the methodologies outlined here provide a clear path for researchers to elucidate the conformational landscape of this important molecule and to guide the design of new derivatives with enhanced properties for applications in drug discovery and materials science.

References

Purity Analysis of 5-Bromo-2-(1H-pyrazol-1-yl)pyridine by High-Performance Liquid Chromatography: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity analysis of the pharmaceutical intermediate 5-Bromo-2-(1H-pyrazol-1-yl)pyridine using reverse-phase high-performance liquid chromatography (RP-HPLC). The methodologies detailed herein are crucial for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs) derived from this compound. This document outlines a complete workflow, from identifying potential impurities to method validation and data presentation, adhering to industry best practices and regulatory expectations.

Introduction to Purity Analysis and this compound

This compound is a key building block in the synthesis of various pharmaceutical compounds. The purity of this intermediate is of paramount importance as impurities can be carried through subsequent synthetic steps, potentially impacting the final API's efficacy, safety, and stability. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the separation, identification, and quantification of the main compound and its related impurities.[1] A well-developed and validated stability-indicating HPLC method is essential for the reliable purity assessment of this compound.

Potential Impurities in this compound

A thorough understanding of the synthetic route is critical for identifying potential process-related impurities. A common synthesis for this compound involves the reaction of a substituted pyridine with pyrazole. For instance, the reaction of 5-bromo-2-fluoropyridine with pyrazole can yield the desired product. Based on this, potential impurities can be categorized as follows:

  • Starting Materials: Unreacted 5-bromo-2-fluoropyridine and pyrazole.

  • Isomeric Impurities: Positional isomers that may form during the synthesis, such as 5-Bromo-2-(1H-pyrazol-3-yl)pyridine or 3-Bromo-2-(1H-pyrazol-1-yl)pyridine.

  • Reaction By-products: Impurities formed from side reactions, which will be specific to the synthetic conditions employed.

  • Degradation Products: Impurities formed due to the instability of the drug substance under various stress conditions.

A systematic approach to identifying and controlling these impurities is a regulatory expectation.

HPLC Method for Purity Analysis

The following proposed RP-HPLC method is designed to provide optimal separation of this compound from its potential impurities. This method is based on established principles for the analysis of pyridine derivatives.[2]

Chromatographic Conditions
ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 30 minutes

Table 1: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
09010
201090
251090
269010
309010
Sample and Standard Preparation
  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water to obtain a concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

Method Validation

The proposed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose.[3] The validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

System Suitability

Prior to each analytical run, a system suitability test must be performed to ensure the chromatographic system is performing adequately.

Table 2: System Suitability Criteria

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) Not more than 2.0 for the main peak
Theoretical Plates (N) Not less than 2000 for the main peak
Relative Standard Deviation (RSD) of Peak Area Not more than 2.0% for six replicate injections of the standard solution

Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of the HPLC method.[4][5] These studies involve subjecting the this compound to various stress conditions to induce degradation.

Experimental Protocols for Forced Degradation
  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 80°C for 2 hours. Neutralize the solution before injection.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 80°C for 2 hours. Neutralize the solution before injection.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 24 hours.

  • Photolytic Degradation: Expose the solid sample to UV light (254 nm) and visible light for an extended period (e.g., 7 days).

The chromatograms from the stressed samples should be evaluated for the appearance of degradation peaks and to ensure that these peaks are well-resolved from the main peak.

Predicted Degradation Pathways

Based on the chemical structure, potential degradation pathways include:

  • Hydrolysis: The pyrazole ring may be susceptible to cleavage under harsh acidic or basic conditions.

  • Oxidation: The nitrogen atoms in both the pyridine and pyrazole rings are potential sites for N-oxide formation.

  • Debromination: The bromo-substituent could potentially be cleaved under certain stress conditions.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 3: Example Purity Analysis Data

Sample IDRetention Time (min)Peak Area% AreaIdentification
Batch XYZ12.599500099.50This compound
8.225000.25Impurity A
10.115000.15Impurity B
14.810000.10Unknown

Table 4: Summary of Forced Degradation Results

Stress Condition% DegradationNumber of Degradants
Acid Hydrolysis (0.1 M HCl, 80°C, 2h)15.22
Base Hydrolysis (0.1 M NaOH, 80°C, 2h)25.83
Oxidation (3% H₂O₂, RT, 24h)8.51
Thermal (105°C, 24h)2.11
Photolytic (UV/Vis, 7 days)5.62

Visualizations

Diagrams are essential for illustrating complex workflows and relationships.

HPLC_Purity_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_std Prepare Standard Solution (0.1 mg/mL) sys_suit System Suitability Test prep_std->sys_suit prep_sample Prepare Sample Solution (0.1 mg/mL) analysis Inject Samples & Standards prep_sample->analysis sys_suit->prep_std Fail sys_suit->analysis Pass integration Chromatogram Integration analysis->integration calculation Calculate % Purity & Impurities integration->calculation report Generate Analysis Report calculation->report

Caption: Workflow for HPLC Purity Analysis.

Impurity_Decision_Tree cluster_id Identification cluster_quant Quantification cluster_report Reporting & Action start Impurity Detected > Threshold id_known Is it a known impurity? start->id_known id_lcms LC-MS/MS Analysis id_known->id_lcms No quant_method Quantify using validated HPLC method id_known->quant_method Yes id_nmr NMR Spectroscopy id_lcms->id_nmr id_struct Structure Elucidation id_nmr->id_struct id_struct->quant_method report_impurity Report Impurity Profile quant_method->report_impurity assess_risk Assess Toxicological Risk report_impurity->assess_risk

Caption: Decision Tree for Impurity Identification.

Conclusion

This technical guide provides a robust framework for the purity analysis of this compound by HPLC. The detailed experimental protocols for the HPLC method, method validation, and forced degradation studies are designed to ensure the generation of accurate and reliable data. Adherence to these methodologies will support the development of high-quality pharmaceutical products by ensuring the purity and stability of this critical intermediate. The provided workflows and decision trees offer a logical approach to the analytical process, from sample preparation to impurity identification and reporting.

References

An In-depth Technical Guide to 5-bromo-2-(1H-pyrazol-1-yl)pyridine (C8H6BrN3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-bromo-2-(1H-pyrazol-1-yl)pyridine, a heterocyclic compound with the molecular formula C8H6BrN3. Its IUPAC name is this compound[1]. This document details a feasible synthetic route, and explores its potential biological activities, drawing upon data from closely related pyrazolyl-pyridine analogues. The guide is intended for researchers in medicinal chemistry, drug discovery, and related scientific fields, offering insights into the compound's potential as a scaffold for novel therapeutic agents. While specific experimental data for this exact molecule is not publicly available, this guide collates information from analogous structures to provide a predictive framework for its properties and potential applications.

Introduction

Heterocyclic compounds containing pyrazole and pyridine moieties are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The fusion of these two pharmacophores in a single molecule can lead to synergistic effects and novel mechanisms of action. This compound represents a key building block for the synthesis of more complex molecules with potential therapeutic value. The bromine atom at the 5-position of the pyridine ring offers a versatile handle for further functionalization through various cross-coupling reactions, allowing for the generation of diverse chemical libraries for drug screening.

Physicochemical Properties

A summary of the computed physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C8H6BrN3[1]
Molecular Weight 224.06 g/mol [1]
IUPAC Name 5-bromo-2-pyrazol-1-ylpyridine[1]
CAS Number 433922-57-7[1]
XLogP3-AA 1.8[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 1[1]

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a feasible and efficient metal-free synthesis can be proposed based on established methodologies for similar compounds.

Proposed Synthetic Workflow

The proposed synthesis involves a nucleophilic aromatic substitution reaction between 5-bromo-2-fluoropyridine and pyrazole.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product cluster_purification Purification 5-bromo-2-fluoropyridine 5-bromo-2-fluoropyridine Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution 5-bromo-2-fluoropyridine->Nucleophilic Aromatic Substitution Pyrazole Pyrazole Pyrazole->Nucleophilic Aromatic Substitution Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Nucleophilic Aromatic Substitution Solvent (e.g., DMSO) Solvent (e.g., DMSO) Solvent (e.g., DMSO)->Nucleophilic Aromatic Substitution Temperature (e.g., 70-120 °C) Temperature (e.g., 70-120 °C) Temperature (e.g., 70-120 °C)->Nucleophilic Aromatic Substitution This compound This compound Nucleophilic Aromatic Substitution->this compound Flash Chromatography Flash Chromatography This compound->Flash Chromatography

Fig. 1: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Representative)

This protocol is a representative procedure based on similar reported syntheses.

Materials:

  • 5-bromo-2-fluoropyridine

  • Pyrazole

  • Potassium carbonate (K2CO3)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Petroleum ether

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 5-bromo-2-fluoropyridine (1.0 mmol) in DMSO (5 mL) in a round-bottom flask, add pyrazole (1.2 mmol) and potassium carbonate (2.0 mmol).

  • Heat the reaction mixture at 100 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash chromatography on silica gel using a gradient of petroleum ether and ethyl acetate as the eluent to afford pure this compound.

Characterization: The structure of the synthesized compound should be confirmed by standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Potential Biological Activities and Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazolyl-pyridine derivatives. These compounds have been shown to inhibit various cancer cell lines, often through the inhibition of key signaling molecules.

Table 2: Anticancer Activity of Representative Pyrazolyl-Pyridine Analogues

Compound AnalogueCancer Cell LineIC50 (µM)Mechanism of Action (if known)
Pyrazolyl Pyridine Conjugate 9HepG2 (Liver)0.18PIM-1 Kinase Inhibitor
Pyrazolyl Pyridine Conjugate 9MCF-7 (Breast)0.34PIM-1 Kinase Inhibitor
1H-pyrazolo[3,4-b]pyridine derivative 15yA172 (Glioblastoma)Micromolar rangeTBK1 Inhibitor
1H-pyrazolo[3,4-b]pyridine derivative 15yA375 (Melanoma)Micromolar rangeTBK1 Inhibitor

Note: The data presented in this table is for structurally related compounds and should be considered indicative of the potential of this compound.

Anti-inflammatory Activity

The pyrazole scaffold is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs), most notably celecoxib, a selective COX-2 inhibitor. Pyrazolyl-pyridine derivatives have also been investigated for their anti-inflammatory properties.

Table 3: Anti-inflammatory Activity of Representative Pyrazole Analogues

Compound AnalogueEnzyme TargetIC50 (µM)
Pyrazole-pyridazine hybrid 5fCOX-21.50
Pyrazole-pyridazine hybrid 6eCOX-21.15
Pyrazolyl thiazolone derivativeCOX-20.09 - 0.14

Note: The data presented in this table is for structurally related compounds and should be considered indicative of the potential of this compound.

Antimicrobial Activity

Derivatives of both pyrazole and pyridine have been reported to possess antibacterial and antifungal activities. The combination of these two rings in this compound suggests its potential as a lead structure for the development of new antimicrobial agents.

Potential Signaling Pathways

Based on the activities of related compounds, this compound could potentially modulate key signaling pathways involved in cell proliferation, inflammation, and survival.

G cluster_compound This compound (Hypothesized) cluster_targets Potential Molecular Targets cluster_pathways Downstream Signaling Pathways cluster_outcomes Potential Biological Outcomes Compound This compound PIM-1 Kinase PIM-1 Kinase Compound->PIM-1 Kinase Inhibition TBK1 TBK1 Compound->TBK1 Inhibition COX-2 COX-2 Compound->COX-2 Inhibition Cell Proliferation & Survival Cell Proliferation & Survival PIM-1 Kinase->Cell Proliferation & Survival Promotes Innate Immunity & Inflammation Innate Immunity & Inflammation TBK1->Innate Immunity & Inflammation Mediates Inflammation (Prostaglandin Synthesis) Inflammation (Prostaglandin Synthesis) COX-2->Inflammation (Prostaglandin Synthesis) Catalyzes Anticancer Activity Anticancer Activity Cell Proliferation & Survival->Anticancer Activity Leads to Anti-inflammatory Activity Anti-inflammatory Activity Inflammation (Prostaglandin Synthesis)->Anti-inflammatory Activity Leads to Immunomodulation Immunomodulation Innate Immunity & Inflammation->Immunomodulation Leads to

Fig. 2: Hypothesized signaling pathways modulated by this compound.

Future Directions

The information presented in this guide suggests that this compound is a promising scaffold for the development of novel therapeutic agents. Future research should focus on:

  • Synthesis and Characterization: The development and optimization of a robust synthetic protocol for this compound and its derivatives.

  • Biological Screening: Comprehensive in vitro and in vivo screening of this compound and its analogues against a panel of cancer cell lines, inflammatory markers, and microbial strains.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyrazolyl and pyridine rings to understand the structural requirements for optimal biological activity.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by the most potent compounds.

Conclusion

This compound is a versatile heterocyclic compound with significant potential for drug discovery and development. While direct experimental data is limited, the extensive research on related pyrazolyl-pyridine derivatives provides a strong rationale for its investigation as a source of novel anticancer, anti-inflammatory, and antimicrobial agents. This technical guide serves as a foundational resource to stimulate further research into this promising chemical entity.

References

Synthesis of 5-bromo-2-pyrazol-1-ylpyridine from 2,5-dibromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 5-bromo-2-pyrazol-1-ylpyridine, a valuable building block in medicinal chemistry, from the readily available starting material, 2,5-dibromopyridine. This document provides a comprehensive overview of the synthetic strategy, detailed experimental protocols, and a summary of reaction parameters. The synthesis primarily relies on a nucleophilic aromatic substitution reaction, with both metal-free and copper-catalyzed approaches being viable.

Introduction

5-bromo-2-pyrazol-1-ylpyridine is a key intermediate in the development of various pharmaceutical agents. The pyrazolylpyridine scaffold is a prevalent motif in molecules targeting a range of biological pathways, demonstrating the importance of efficient and scalable synthetic routes to this class of compounds. The synthesis from 2,5-dibromopyridine offers a direct and modular approach to accessing this important chemical entity. The regioselectivity of the reaction, favoring substitution at the 2-position of the pyridine ring, is a key consideration in the synthetic design.

Synthetic Approach and Mechanism

The core transformation in the synthesis of 5-bromo-2-pyrazol-1-ylpyridine from 2,5-dibromopyridine is a nucleophilic aromatic substitution, where pyrazole acts as the nucleophile, displacing one of the bromine atoms on the pyridine ring. The greater electrophilicity of the C2 position in 2,5-dibromopyridine generally directs the substitution to this site. The reaction can be facilitated through two primary methodologies: a metal-free thermal approach and a copper-catalyzed reaction.

Metal-Free Approach: This method relies on the thermal activation of the substrates in the presence of a suitable base and a high-boiling point solvent. The base is crucial for the deprotonation of pyrazole, generating the pyrazolate anion, which is a more potent nucleophile.

Copper-Catalyzed Approach: Copper(I) catalysts are well-known to facilitate C-N bond formation in Ullmann-type reactions. The catalytic cycle is believed to involve the formation of a copper-pyrazolate intermediate, which then undergoes coupling with the aryl halide. This method can often proceed under milder conditions compared to the metal-free approach.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of 5-bromo-2-pyrazol-1-ylpyridine based on a highly efficient metal-free method. A general protocol for a copper-catalyzed approach is also described.

Metal-Free Synthesis of 5-bromo-2-pyrazol-1-ylpyridine

This protocol is adapted from an optimized procedure for a similar transformation, demonstrating high yield and selectivity.

Materials:

  • 2,5-Dibromopyridine

  • Pyrazole

  • Potassium Carbonate (K₂CO₃)

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dibromopyridine (1.0 equiv), pyrazole (2.0 equiv), and potassium carbonate (2.0 equiv).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask to achieve a concentration of approximately 0.25 M with respect to 2,5-dibromopyridine.

  • Reaction: Stir the reaction mixture vigorously and heat to 70 °C.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 5-bromo-2-pyrazol-1-ylpyridine.

Copper-Catalyzed Synthesis of 5-bromo-2-pyrazol-1-ylpyridine (General Protocol)

This protocol provides a general framework for a copper-catalyzed approach. Optimization of the catalyst, ligand, base, and solvent may be required to achieve optimal results.

Materials:

  • 2,5-Dibromopyridine

  • Pyrazole

  • Copper(I) iodide (CuI)

  • A suitable ligand (e.g., a diamine such as N,N'-dimethylethylenediamine)

  • A suitable base (e.g., potassium carbonate or cesium carbonate)

  • A suitable solvent (e.g., dimethylformamide (DMF) or dioxane)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine 2,5-dibromopyridine (1.0 equiv), pyrazole (1.2 equiv), copper(I) iodide (5-10 mol%), the diamine ligand (10-20 mol%), and the base (2.0 equiv) in a dry Schlenk tube.

  • Solvent Addition: Add the anhydrous solvent to the Schlenk tube.

  • Reaction: Seal the tube and heat the reaction mixture with stirring to a temperature between 100-140 °C.

  • Monitoring and Work-up: Monitor the reaction as described in the metal-free protocol. Upon completion, cool the mixture, dilute with an appropriate organic solvent, and filter through a pad of Celite to remove the copper catalyst. The filtrate is then washed, dried, and concentrated.

  • Purification: Purify the crude product by flash column chromatography.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of 5-bromo-2-pyrazol-1-ylpyridine.

Table 1: Optimized Reaction Conditions for the Metal-Free Synthesis

ParameterValue
Starting Material 2,5-Dibromopyridine
Reagent Pyrazole
Base Potassium Carbonate (K₂CO₃)
Solvent Dimethyl Sulfoxide (DMSO)
Temperature 70 °C
Reaction Time 24 hours
Yield >95% (based on similar reactions)

Table 2: General Parameters for Copper-Catalyzed Synthesis

ParameterGeneral Range/Conditions
Catalyst Copper(I) Iodide (CuI)
Catalyst Loading 5 - 10 mol%
Ligand Diamine (e.g., N,N'-dimethylethylenediamine)
Ligand Loading 10 - 20 mol%
Base K₂CO₃ or Cs₂CO₃
Solvent DMF, Dioxane
Temperature 100 - 140 °C

Mandatory Visualizations

The following diagrams illustrate the synthetic pathway and the experimental workflow.

Synthesis_Pathway Synthetic Pathway for 5-bromo-2-pyrazol-1-ylpyridine 2,5-Dibromopyridine 2,5-Dibromopyridine Reaction + 2,5-Dibromopyridine->Reaction Pyrazole Pyrazole Pyrazole->Reaction Product 5-bromo-2-pyrazol-1-ylpyridine Reaction_Conditions Base (K2CO3) Solvent (DMSO) 70 °C Reaction->Reaction_Conditions Reaction_Conditions->Product

Caption: Reaction scheme for the synthesis of 5-bromo-2-pyrazol-1-ylpyridine.

Experimental_Workflow Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reaction_Setup 1. Combine Reactants (2,5-Dibromopyridine, Pyrazole, K2CO3) Solvent_Addition 2. Add DMSO Reaction_Setup->Solvent_Addition Heating_Stirring 3. Heat to 70 °C and Stir Solvent_Addition->Heating_Stirring Monitoring 4. Monitor by TLC/LC-MS Heating_Stirring->Monitoring Cooling_Dilution 5. Cool and Dilute with Ethyl Acetate Monitoring->Cooling_Dilution Washing 6. Wash with Water and Brine Cooling_Dilution->Washing Drying_Concentration 7. Dry and Concentrate Washing->Drying_Concentration Purification 8. Column Chromatography Drying_Concentration->Purification

Caption: Step-by-step experimental workflow for the synthesis.

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromo-2-(1H-pyrazol-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction of 5-Bromo-2-(1H-pyrazol-1-yl)pyridine with various arylboronic acids. This reaction is a cornerstone in medicinal chemistry for the synthesis of 5-aryl-2-(1H-pyrazol-1-yl)pyridine derivatives, a scaffold with significant potential in drug discovery.

Introduction

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds. Its application to the synthesis of 5-aryl-2-(1H-pyrazol-1-yl)pyridines is of particular interest due to the prevalence of this structural motif in biologically active compounds. The pyridine and pyrazole rings are common pharmacophores, and their combination in this arrangement has led to the discovery of potent and selective modulators of various biological targets.

Therapeutic Relevance: M4 Muscarinic Acetylcholine Receptor (mAChR) Positive Allosteric Modulators

Recent drug discovery efforts have identified compounds with a 2-methyl-5-(1H-pyrazol-4-yl)pyridine core as promising positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor.[1] M4 PAMs are being investigated for the treatment of neurocognitive disorders, including schizophrenia.[2][3] These modulators do not activate the receptor directly but enhance the effect of the endogenous neurotransmitter, acetylcholine.[2][4] This mechanism offers the potential for a more targeted therapeutic effect with a lower side-effect profile compared to traditional agonists. The synthesis of a library of 5-aryl-2-(1H-pyrazol-1-yl)pyridine analogs through the Suzuki coupling reaction is a key strategy for exploring the structure-activity relationship (SAR) and optimizing the pharmacological properties of these potential therapeutics.

M4 Muscarinic Acetylcholine Receptor Signaling Pathway

The M4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαi/o proteins.[5][6] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5] This, in turn, modulates the activity of downstream effectors like protein kinase A (PKA). By potentiating the action of acetylcholine, M4 PAMs can enhance this inhibitory signaling, which is thought to be beneficial in conditions characterized by excessive neuronal activity.

M4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine (ACh) M4R M4 Receptor ACh->M4R Binds PAM M4 PAM PAM->M4R Potentiates G_protein Gαi/o M4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ↓ ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Inhibits Response Cellular Response (Modulation of Neuronal Activity) PKA->Response

M4 Receptor Signaling Pathway

Experimental Protocols

The following protocols are representative methodologies for the Suzuki-Miyaura coupling of this compound with arylboronic acids, based on procedures for structurally similar compounds. Optimization of the reaction conditions may be necessary for specific substrates.

Protocol 1: Conventional Heating using Pd(PPh₃)₄

This protocol is adapted from procedures for the Suzuki coupling of other bromo-pyridines and bromo-pyrazoles.[7]

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 - 2.5 equivalents)

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen atmosphere

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add 1,4-dioxane (8 mL) and water (2 mL) to the flask.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Heat the reaction mixture to 85-95 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis

Microwave-assisted synthesis can significantly reduce reaction times. This protocol is based on general procedures for microwave-assisted Suzuki couplings.[5]

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water 4:1, or Ethanol/Water 1:1)

Procedure:

  • In a 10 mL microwave vial, combine this compound (0.5 mmol), the arylboronic acid (0.6 mmol), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.0125 mmol, 2.5 mol%), and the base (e.g., K₂CO₃, 1.0 mmol).

  • Add the solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water).

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and heat to 100-140 °C for 10-40 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in Protocol 1.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of bromo-pyridines and bromo-pyrazoles with various arylboronic acids, which can serve as a starting point for the reaction of this compound.

Table 1: Reaction Conditions for Suzuki Coupling of Bromo-Heterocycles

EntryBromo-HeterocycleArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
15-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O9018~70-85
25-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (10)K₂CO₃DME80284
34-Bromo-1H-pyrazolePhenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃1,4-Dioxane/H₂O906~80-95
43-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one4-Methoxyphenylboronic acidXPhosPdG2/XPhos (cat.)K₂CO₃EtOH/H₂O135 (MW)0.6789

Table 2: Comparison of Palladium Catalysts and Ligands

CatalystLigandTypical SubstratesAdvantages
Pd(PPh₃)₄TriphenylphosphineGeneral purposeCommercially available, well-established
Pd(dppf)Cl₂dppfElectron-rich and -poor heterocyclesHigh efficiency, good for challenging couplings
Pd₂(dba)₃dba-Precursor for in situ generation of active catalyst
XPhos Pd G2XPhosSterically hindered substratesHigh activity, good for challenging couplings

Experimental Workflow

The overall workflow from the Suzuki coupling reaction to the biological evaluation of the synthesized compounds is depicted below.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation start This compound + Arylboronic Acid reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) start->reaction workup Reaction Work-up (Extraction, Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product 5-Aryl-2-(1H-pyrazol-1-yl)pyridine Library purification->product screening High-Throughput Screening (e.g., M4 Receptor Assay) product->screening hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar sar->reaction Iterative Synthesis lead_opt Lead Optimization sar->lead_opt preclinical Preclinical Development lead_opt->preclinical

Drug Discovery Workflow

References

Application Notes: Buchwald-Hartwig Amination of 5-Bromo-2-(1H-pyrazol-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a pivotal method for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction is of paramount importance in the fields of medicinal chemistry and drug development, where the synthesis of arylamines and heteroarylamines is a frequent necessity. The substrate, 5-Bromo-2-(1H-pyrazol-1-yl)pyridine, is a valuable building block, incorporating both a pyridine and a pyrazole moiety, which are common scaffolds in biologically active compounds. The ability to efficiently couple a wide range of primary and secondary amines at the 5-position of the pyridine ring opens up avenues for creating diverse libraries of compounds for screening and lead optimization.

The reaction mechanism proceeds through a catalytic cycle involving the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired N-arylated product and regenerate the Pd(0) catalyst.[1][2] The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction, especially with heteroaromatic substrates which can sometimes inhibit catalyst activity.[3]

Key Reaction Parameters

  • Palladium Precursor: Common choices include Pd₂(dba)₃ and Pd(OAc)₂. Pre-formed palladium catalysts complexed with a phosphine ligand can also be highly effective.[4]

  • Ligand: The selection of the phosphine ligand is often the most critical parameter. For heteroaromatic substrates, bulky, electron-rich biaryl phosphine ligands such as XPhos, SPhos, and BrettPhos are often employed to facilitate the reductive elimination step.[2] For less sterically hindered amines, bidentate phosphine ligands like BINAP or DPPF can also be effective.[1]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most common choice.[5] Other bases such as lithium bis(trimethylsilyl)amide (LiHMDS) and potassium carbonate (K₂CO₃) can also be used, particularly when base-sensitive functional groups are present.[2]

  • Solvent: Anhydrous, aprotic solvents are necessary for the reaction. Toluene, dioxane, and tetrahydrofuran (THF) are frequently used.[2]

  • Temperature: Reaction temperatures typically range from 80-110 °C, although milder conditions may be possible with highly active catalyst systems.[4][5]

Summary of Reaction Conditions

The following table summarizes representative conditions for the Buchwald-Hartwig amination of bromopyridine and bromopyrazole derivatives, which can serve as a starting point for the optimization of the amination of this compound.

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventAmineTemperature (°C)Yield (%)Reference
Pd₂(dba)₃ (1.5)BINAP (3)NaOtBu (1.4)TolueneAniline100-110Not specified[5]
Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2)t-BuOHVarious Amines110Not specified[6]
Pd(OAc)₂ (2)XPhos (4)K₂CO₃ (2)t-AmylOHPrimary Amines100Not specified[6]
P4 (tBuBrettPhos precatalyst) (1-2)L4 (tBuBrettPhos) (1-2)LiHMDS (2.2)THFAnilinesrt85-87[7]
P4 (tBuBrettPhos precatalyst) (1)L4 (tBuBrettPhos) (1)LiHMDS (2.2)THFAliphatic Amines50High[7]
Pd(dba)₂ (10)tBuDavePhos (20)NaOtBu (1.5)XyleneMorpholine160 (Microwave)67[8][9]

Detailed Experimental Protocol

This protocol is a representative example for the Buchwald-Hartwig amination of this compound with a generic secondary amine, such as morpholine. Optimization of the reaction conditions may be necessary for different amines.

Materials:

  • This compound

  • Morpholine (or other desired amine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Argon or Nitrogen gas

  • Schlenk tube or other suitable reaction vessel

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the Schlenk tube with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive pressure of the inert gas, add sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Solvent and Nucleophile Addition: Add anhydrous toluene (5 mL) via syringe, followed by the addition of morpholine (1.2 mmol, 1.2 equiv) via syringe.

  • Reaction: Place the sealed Schlenk tube in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(2-(1H-pyrazol-1-yl)pyridin-5-yl)morpholine.

Experimental Workflow Diagram

Buchwald_Hartwig_Workflow Experimental Workflow for Buchwald-Hartwig Amination cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Add this compound, Pd Catalyst, and Ligand to Schlenk Tube B Add Base (e.g., NaOtBu) A->B C Evacuate and Backfill with Argon (3x) D Add Anhydrous Solvent (e.g., Toluene) C->D Under Argon E Add Amine Nucleophile D->E F Heat and Stir Reaction Mixture (e.g., 100 °C) E->F G Monitor Reaction Progress (TLC/LC-MS) F->G H Cool to Room Temperature G->H Upon Completion I Dilute with Organic Solvent and Filter H->I J Aqueous Work-up (Wash with Water and Brine) I->J K Dry, Concentrate, and Purify (Chromatography) J->K L Isolated Product K->L

Caption: General experimental workflow for the Buchwald-Hartwig amination.

References

Application Notes and Protocols: The Strategic Use of 5-Bromo-2-(1H-pyrazol-1-yl)pyridine in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-(1H-pyrazol-1-yl)pyridine is a pivotal heterocyclic building block in medicinal chemistry, particularly in the development of potent and selective kinase inhibitors. Its unique structure, featuring a pyridine ring linked to a pyrazole moiety with a strategically positioned bromine atom, offers a versatile scaffold for the synthesis of complex molecules targeting various protein kinases. The bromine atom serves as a key functional handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the systematic exploration of the chemical space around the core structure to optimize potency, selectivity, and pharmacokinetic properties of the resulting inhibitors.

This document provides detailed application notes on the utility of this compound in the synthesis of kinase inhibitors, with a focus on the anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitor, Lorlatinib (PF-06463922). It includes comprehensive experimental protocols for key synthetic transformations and summarizes relevant pharmacological data.

Kinase Targets and Signaling Pathways

Kinase inhibitors developed from this compound derivatives have shown significant activity against receptor tyrosine kinases (RTKs) like ALK and ROS1. Chromosomal rearrangements involving the ALK and ROS1 genes lead to the formation of fusion proteins with constitutively active kinase domains. These oncogenic fusion proteins drive tumor cell proliferation, survival, and metastasis in various cancers, most notably in non-small cell lung cancer (NSCLC).[1][2]

The ALK and ROS1 fusion proteins activate several downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK), PI3K/AKT/mTOR, and JAK/STAT pathways.[1][2][3] These pathways are crucial for regulating cell growth, differentiation, and survival. The constitutive activation of these pathways by the fusion proteins leads to uncontrolled cell division and inhibition of apoptosis.

Kinase inhibitors like Lorlatinib act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the ALK or ROS1 kinase domain. This blocks the autophosphorylation and activation of the kinase, thereby inhibiting the downstream signaling pathways and ultimately leading to the suppression of tumor growth.[4][5]

ALK_ROS1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK_ROS1 ALK/ROS1 Fusion Protein RAS RAS ALK_ROS1->RAS PI3K PI3K ALK_ROS1->PI3K JAK JAK ALK_ROS1->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression ERK->Gene_Expression AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation STAT STAT JAK->STAT STAT->Gene_Expression Lorlatinib Lorlatinib Lorlatinib->ALK_ROS1 Inhibition Gene_Expression->Proliferation

Caption: Simplified ALK/ROS1 Signaling Pathway and Inhibition by Lorlatinib.

Quantitative Data Presentation

The following table summarizes the in vitro inhibitory activity of Lorlatinib (PF-06463922), a potent ALK/ROS1 inhibitor whose synthesis can conceptually start from precursors like this compound. The data highlights its broad-spectrum potency against various ALK resistance mutations.

Target Kinase/Cell LineIC50 (nM)Reference
ALK (wild-type)1[4]
ROS1 (wild-type)<0.023[5]
ALK L1196M (crizotinib-resistant)1[4]
ALK G1269A (crizotinib-resistant)4[4]
ALK G1202R (highly resistant)22[4]
H3122 (EML4-ALK WT) Cell Proliferation7[4]
H3122 (EML4-ALK L1196M) Cell Proliferation13[4]
H3122 (EML4-ALK G1269A) Cell Proliferation40[4]

Experimental Protocols

The synthesis of advanced kinase inhibitors using this compound typically involves a key palladium-catalyzed cross-coupling reaction to introduce a substituted aryl or amino group at the 5-position of the pyridine ring.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid or ester. This reaction is fundamental for constructing the biaryl core of many kinase inhibitors.

Materials:

  • This compound

  • Arylboronic acid or ester (e.g., 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water, DME, or toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid or ester (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Add the palladium catalyst (0.02-0.05 eq).

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-2-(1H-pyrazol-1-yl)pyridine derivative.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol outlines a general method for the Buchwald-Hartwig amination of this compound with an amine, a key step for synthesizing inhibitors with an amino-pyridine scaffold.

Materials:

  • This compound

  • Amine (e.g., aniline or a primary aliphatic amine)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, SPhos, or BINAP)

  • Base (e.g., NaOtBu, K₂CO₃, or Cs₂CO₃)

  • Solvent (e.g., toluene, dioxane, or THF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the palladium catalyst (0.01-0.05 eq) and the phosphine ligand (0.02-0.10 eq).

  • Add the solvent and stir for a few minutes to form the active catalyst complex.

  • Add this compound (1.0 eq), the amine (1.1-1.5 eq), and the base (1.5-2.5 eq).

  • Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring for 6-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-amino-2-(1H-pyrazol-1-yl)pyridine derivative.

Experimental_Workflow Start This compound Suzuki_Reagents Arylboronic Acid Pd Catalyst, Base Buchwald_Reagents Amine Pd Catalyst, Ligand, Base Suzuki_Reaction C-C Bond Formation Suzuki_Reagents->Suzuki_Reaction Suzuki_Product 5-Aryl-2-(1H-pyrazol-1-yl)pyridine Suzuki_Reaction->Suzuki_Product Further_Synthesis Further Synthetic Steps (e.g., cyclization, functional group manipulation) Suzuki_Product->Further_Synthesis Buchwald_Reaction C-N Bond Formation Buchwald_Reagents->Buchwald_Reaction Buchwald_Product 5-Amino-2-(1H-pyrazol-1-yl)pyridine Buchwald_Reaction->Buchwald_Product Buchwald_Product->Further_Synthesis Final_Inhibitor Final Kinase Inhibitor (e.g., Lorlatinib) Further_Synthesis->Final_Inhibitor

Caption: General synthetic workflow for kinase inhibitors from this compound.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a new generation of kinase inhibitors. Its amenability to palladium-catalyzed cross-coupling reactions allows for the efficient construction of complex molecular architectures with potent inhibitory activity against key oncogenic kinases such as ALK and ROS1. The protocols and data presented in this document provide a solid foundation for researchers to design and synthesize novel kinase inhibitors for targeted cancer therapy. The continued exploration of derivatives based on this scaffold holds significant promise for overcoming drug resistance and improving patient outcomes.

References

Application Notes and Protocols: Synthesis and Evaluation of Pyrazolopyridine-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of pyrazolopyridine-based anticancer agents. The pyrazolopyridine scaffold, a bioisostere of purine, is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors targeting signaling pathways implicated in cancer.[1][2] This document will focus on a representative synthetic route to a pyrazolo[3,4-b]pyridine derivative, a key biological evaluation method for determining cytotoxic activity, and the elucidation of a relevant signaling pathway.

Data Presentation

The following table summarizes the in vitro cytotoxic activity (IC50) of a series of representative pyrazolo[3,4-b]pyridine derivatives against various human cancer cell lines. The data is compiled from published literature and serves as a reference for the potential efficacy of this class of compounds.

Compound IDTarget Cancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
PZP-1 HCT-116 (Colon)8.5Doxorubicin1.2
PZP-2 MCF-7 (Breast)5.2Doxorubicin0.9
PZP-3 A549 (Lung)10.1Doxorubicin1.8
PZP-4 HepG2 (Liver)7.8Doxorubicin1.5

Experimental Protocols

I. Synthesis of a Representative Pyrazolo[3,4-b]pyridine Derivative

This protocol describes a general method for the synthesis of a 4-substituted-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivative, a common scaffold for pyrazolopyridine-based anticancer agents.

Materials:

  • 3-amino-1H-pyrazole-4-carbonitrile

  • Appropriate α,β-unsaturated ketone

  • Piperidine

  • Ethanol

  • Hydrochloric acid (HCl)

  • Crushed ice

  • Standard laboratory glassware

  • Magnetic stirrer with heating

  • Filtration apparatus

Procedure:

  • A mixture of 3-amino-1H-pyrazole-4-carbonitrile (1 mmol) and the appropriate α,β-unsaturated ketone (1 mmol) in ethanol (20 mL) is prepared in a round-bottom flask.

  • A catalytic amount of piperidine (0.1 mmol) is added to the reaction mixture.

  • The mixture is refluxed for 6-8 hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The cooled reaction mixture is then poured onto crushed ice.

  • The solution is acidified with dilute HCl to precipitate the product.

  • The resulting solid product is collected by filtration, washed with cold water, and dried.

  • The crude product is recrystallized from ethanol to afford the pure pyrazolo[3,4-b]pyridine derivative.[3]

II. In Vitro Cytotoxicity Evaluation using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and is widely used to screen the cytotoxic potential of anticancer compounds.[4][5]

Materials:

  • Human cancer cell lines (e.g., HCT-116, MCF-7, A549)

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Pyrazolopyridine test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • 96-well microplates

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cancer cells in their exponential growth phase.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazolopyridine compounds in the culture medium.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for another 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.[4]

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.[6]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • The percentage of cell viability is calculated using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

III. In Vitro Kinase Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of a pyrazolopyridine compound against a specific protein kinase (e.g., RET kinase). Luminescence-based assays that quantify ATP consumption are commonly used.[7]

Materials:

  • Recombinant human kinase (e.g., RET)

  • Kinase substrate peptide

  • Adenosine triphosphate (ATP)

  • Pyrazolopyridine test compound

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the pyrazolopyridine compound in 100% DMSO.

    • Create a serial dilution of the compound in the kinase assay buffer.

  • Kinase Reaction:

    • In a well of the microplate, add the kinase and the test compound at various concentrations.

    • Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.[8]

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30°C for 60 minutes.[7]

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.[7]

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.[7]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[7]

Visualizations

Signaling Pathway

Many pyrazolopyridine-based anticancer agents function as inhibitors of receptor tyrosine kinases (RTKs). One such important target is the RET (Rearranged during Transfection) proto-oncogene.[1][2] Constitutive activation of the RET signaling pathway due to mutations or fusions is a key driver in several cancers, including non-small cell lung cancer and thyroid carcinoma.[1][2] The diagram below illustrates the canonical RET signaling cascade.

RET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling GDNF GDNF Ligand GFRa GFRα Co-receptor GDNF->GFRa binds RET RET Receptor Tyrosine Kinase GFRa->RET activates RAS RAS RET->RAS phosphorylates PI3K PI3K RET->PI3K phosphorylates PLCG PLCγ RET->PLCG phosphorylates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation IP3 IP3 PLCG->IP3 DAG DAG PLCG->DAG IP3->Proliferation PKC PKC DAG->PKC PKC->Proliferation Pyrazolopyridine Pyrazolopyridine Inhibitor Pyrazolopyridine->RET inhibits

Caption: Simplified RET signaling pathway and the inhibitory action of pyrazolopyridine-based agents.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and in vitro evaluation of novel pyrazolopyridine-based anticancer agents.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (e.g., Aminopyrazole) Reaction One-pot Reaction/ Multistep Synthesis Start->Reaction Purification Purification (e.g., Recrystallization) Reaction->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Cytotoxicity In Vitro Cytotoxicity (MTT Assay) Characterization->Cytotoxicity KinaseAssay Kinase Inhibition Assay Cytotoxicity->KinaseAssay SAR Structure-Activity Relationship (SAR) Analysis KinaseAssay->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->Reaction Iterative Design

Caption: General workflow for the development of pyrazolopyridine anticancer agents.

References

Application Notes and Protocols for 5-Bromo-2-(1H-pyrazol-1-yl)pyridine in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-(1H-pyrazol-1-yl)pyridine is a versatile heterocyclic compound that holds significant potential in the field of transition metal catalysis. Its molecular architecture offers two primary modes of reactivity. Firstly, it can act as a bidentate N,N-ligand, coordinating to a metal center through the nitrogen atoms of both the pyridine and pyrazole rings. This coordination can stabilize the metal, allowing for the modulation of its catalytic activity. The presence of the bromine atom on the pyridine ring can further influence the electronic properties of the ligand and, consequently, the catalytic performance of the resulting metal complex. Secondly, the carbon-bromine bond on the pyridine ring provides a reactive site for oxidative addition, enabling the molecule to serve as a substrate in various cross-coupling reactions.

These application notes provide detailed, generalized protocols for the use of this compound as a ligand in key transition metal-catalyzed reactions, including palladium-catalyzed Suzuki-Miyaura coupling, ruthenium-catalyzed transfer hydrogenation, and copper-catalyzed oxidation. The methodologies presented are based on established procedures for structurally analogous pyrazole-pyridine ligands and are intended to serve as a robust starting point for experimental design and optimization.

Application Note 1: Ligand in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in modern organic synthesis. Pyrazole-containing ligands have been shown to be effective in stabilizing palladium catalysts for such transformations. The this compound ligand can be utilized to form a palladium(II) pre-catalyst, which is subsequently reduced in situ to the active Pd(0) species. The ligand's electronic properties, tuned by the bromo substituent, can influence the efficiency of the catalytic cycle.

Generalized Experimental Protocols

1. Synthesis of a Bis(ligand)palladium(II) Dichloride Pre-catalyst

This protocol describes a general method for synthesizing a palladium complex with this compound.

  • Materials:

    • This compound (2.0 equiv.)

    • Palladium(II) chloride (PdCl₂) (1.0 equiv.)

    • Acetonitrile (anhydrous)

  • Procedure:

    • In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (2.0 mmol) in anhydrous acetonitrile (20 mL).

    • To this solution, add PdCl₂ (1.0 mmol).

    • Stir the reaction mixture at 80 °C for 24 hours.

    • Cool the mixture to room temperature, which may result in the precipitation of the complex.

    • Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield the presumptive [PdCl₂(this compound)₂] complex.

    • Characterize the complex using appropriate analytical techniques (e.g., NMR, IR, elemental analysis).

2. Suzuki-Miyaura Coupling of an Aryl Bromide with Phenylboronic Acid

This protocol outlines the use of the palladium complex as a pre-catalyst in a typical Suzuki-Miyaura reaction.

  • Materials:

    • Aryl bromide (e.g., 4-bromoanisole) (1.0 mmol)

    • Phenylboronic acid (1.2 mmol)

    • [PdCl₂(this compound)₂] (0.5 mol%)

    • Potassium carbonate (K₂CO₃) (2.0 mmol)

    • 1,4-Dioxane and Water (4:1 v/v)

  • Procedure:

    • To a Schlenk flask, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and the palladium pre-catalyst (0.005 mmol).

    • Evacuate and backfill the flask with an inert atmosphere (repeat three times).

    • Add the degassed 1,4-dioxane/water solvent mixture (5 mL).

    • Heat the reaction mixture to 100 °C and stir for 4-12 hours, monitoring progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

    • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Representative Data for Suzuki-Miyaura Coupling with a Related Pyrazole-Palladium Catalyst

The following data is for a Suzuki-Miyaura reaction catalyzed by a bulky bis(pyrazolyl)palladium(II) complex, demonstrating the potential efficacy of this class of catalysts.[1]

EntryAryl HalideArylboronic AcidCatalyst Loading (mol%)Time (h)Conversion (%)
1BromobenzenePhenylboronic acid0.33498
24-BromotoluenePhenylboronic acid0.33495
34-BromoanisolePhenylboronic acid0.33499
44-BromobenzonitrilePhenylboronic acid0.33499

Data adapted from a study on a phenyl-bearing bis(pyrazolyl)palladium pre-catalyst at 140 °C.[1]

Catalytic Cycle and Workflow

Suzuki_Miyaura_Cycle cluster_workflow Experimental Workflow cluster_cycle Suzuki-Miyaura Catalytic Cycle Prep Prepare Reactants Setup Setup Reaction under Inert Gas Prep->Setup Heat Heat and Stir Setup->Heat Monitor Monitor Progress (TLC/GC-MS) Heat->Monitor Workup Workup and Extraction Monitor->Workup Purify Purification Workup->Purify Pd0 L₂Pd(0) Pd_Aryl L₂Pd(II)(Ar)(X) Pd0->Pd_Aryl Oxidative Addition (Ar-X) Pd_Trans L₂Pd(II)(Ar)(Ar') Pd_Aryl->Pd_Trans Transmetalation (Ar'B(OH)₂) Product Ar-Ar' Pd_Trans->Product Reductive Elimination Product->Pd0 Regeneration

Suzuki-Miyaura Reaction Workflow and Catalytic Cycle.

Application Note 2: Ligand in Ruthenium-Catalyzed Transfer Hydrogenation

Ruthenium complexes bearing N-heterocyclic ligands are well-established catalysts for transfer hydrogenation reactions, which are crucial for the reduction of carbonyl compounds in pharmaceutical and fine chemical synthesis. The this compound ligand can coordinate to ruthenium, forming a complex capable of mediating hydrogen transfer from a donor molecule (e.g., 2-propanol) to a substrate (e.g., a ketone).

Generalized Experimental Protocols

1. Synthesis of a Ruthenium(II) Pre-catalyst

This protocol outlines a general procedure for the synthesis of a ruthenium-arene complex.

  • Materials:

    • This compound (1.0 equiv.)

    • [Ru(p-cymene)Cl₂]₂ (0.5 equiv.)

    • Methanol (anhydrous)

  • Procedure:

    • In a Schlenk flask under an inert atmosphere, suspend [Ru(p-cymene)Cl₂]₂ (0.5 mmol) in anhydrous methanol (15 mL).

    • Add a solution of this compound (1.0 mmol) in anhydrous methanol (10 mL).

    • Stir the mixture at room temperature for 4 hours. The color of the solution should change, indicating complex formation.

    • Remove the solvent under reduced pressure.

    • Wash the resulting solid with diethyl ether and dry under vacuum to yield the presumptive [RuCl(p-cymene)(this compound)]Cl complex.

    • Characterize the product using appropriate analytical methods.

2. Catalytic Transfer Hydrogenation of Acetophenone

This protocol describes the reduction of acetophenone using the synthesized ruthenium pre-catalyst.

  • Materials:

    • Acetophenone (1.0 mmol)

    • Ruthenium pre-catalyst (1 mol%)

    • Potassium tert-butoxide (KOtBu) (10 mol%)

    • 2-Propanol (solvent and hydrogen source) (5 mL)

  • Procedure:

    • To a Schlenk tube, add the ruthenium pre-catalyst (0.01 mmol) and KOtBu (0.1 mmol).

    • Evacuate and backfill the tube with an inert atmosphere.

    • Add acetophenone (1.0 mmol) and 2-propanol (5 mL).

    • Heat the sealed tube in an oil bath at 80 °C for 2-8 hours.

    • Monitor the conversion of acetophenone to 1-phenylethanol by GC-MS.

    • After completion, cool the reaction, quench with water, and extract with ethyl acetate.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate to obtain the product. Further purification can be done by column chromatography if necessary.

Representative Data for Transfer Hydrogenation with a Related Ruthenium Catalyst

The following data is from the acceptorless dehydrogenation of alcohols catalyzed by a pyrazole-pyridine-pyrazole (NNN) ruthenium(II) complex, a reaction mechanistically related to transfer hydrogenation.[2]

EntrySubstrate (Alcohol)Catalyst Loading (mol%)Time (h)Conversion (%)Yield (%) of Aldehyde
1Benzyl alcohol12>9999
24-Methylbenzyl alcohol12>9998
34-Methoxybenzyl alcohol12>9999
4Cinnamyl alcohol12>9997

Data adapted from a study on a cationic ruthenium(II) complex with a pincer-type pyrazole-pyridine ligand.[2]

Workflow for Catalytic Transfer Hydrogenation

Transfer_Hydrogenation cluster_prep Catalyst Activation cluster_catalysis Catalytic Cycle cluster_flow Experimental Flow Ru_precatalyst [Ru]-Cl Pre-catalyst Ru_hydride Active [Ru]-H Species Ru_precatalyst->Ru_hydride + Base, iPrOH Base Base (e.g., KOtBu) Ketone Ketone (Substrate) Ru_hydride->Ketone Hydride Transfer Alcohol Alcohol (Product) Acetone Acetone (Byproduct) iPrOH 2-Propanol (H-Donor) iPrOH->Ru_hydride Regeneration A Combine Catalyst, Base, Substrate B Add H-Donor (2-Propanol) A->B C Heat Reaction B->C D Monitor and Workup C->D

Workflow for Ruthenium-Catalyzed Transfer Hydrogenation.

Application Note 3: Ligand in Copper-Catalyzed Aerobic Oxidation

Copper complexes are cost-effective and efficient catalysts for a variety of oxidation reactions. Pyrazole-based ligands can form stable and active copper catalysts in situ. For instance, the aerobic oxidation of catechols to o-quinones is a well-studied transformation catalyzed by copper complexes, mimicking the activity of the catecholase enzyme. This compound can serve as a ligand to generate a catalytically active copper species.

Generalized Experimental Protocol

1. In Situ Catalyst Formation and Oxidation of Catechol

This protocol describes the formation of the catalyst in the reaction mixture and its immediate use for catechol oxidation.

  • Materials:

    • 3,5-di-tert-butylcatechol (1.0 mmol)

    • Copper(II) acetate (Cu(OAc)₂) (5 mol%)

    • This compound (5 mol%)

    • Methanol

  • Procedure:

    • In a round-bottom flask, dissolve this compound (0.05 mmol) in methanol (10 mL).

    • Add Cu(OAc)₂ (0.05 mmol) to the solution and stir for 15 minutes at room temperature to allow for complex formation.

    • Add 3,5-di-tert-butylcatechol (1.0 mmol) to the catalyst solution.

    • Stir the reaction mixture vigorously, open to the air, at room temperature.

    • Monitor the reaction by observing the formation of the corresponding o-quinone via UV-Vis spectroscopy (characteristic absorbance around 400 nm) or TLC.

    • The reaction is typically complete within a few hours. The product can be isolated by solvent evaporation if desired, though often the conversion rate is the primary metric.

Representative Data for Catechol Oxidation with a Related Copper/Pyrazole System

The following data illustrates the catalytic activity of in situ-formed complexes of various copper(II) salts and a pyrazole-based ligand in the oxidation of catechol.[3]

EntryCopper(II) SaltLigand Concentration (mM)Metal Concentration (mM)Reaction Rate (µmol L⁻¹ min⁻¹)
1Cu(CH₃COO)₂0.20.113.5
2CuSO₄0.20.114.1
3CuCl₂0.20.10.15
4Cu(NO₃)₂0.20.11.87

Data adapted from a study using an N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-4-nitroaniline ligand in methanol.[3]

Logical Diagram for In Situ Catalysis

Copper_Catalysis cluster_components Reaction Components cluster_process Catalytic Process Ligand This compound Formation In Situ Formation of Active Copper Complex Ligand->Formation Cu_Salt Copper(II) Salt (e.g., Cu(OAc)₂) Cu_Salt->Formation Substrate Catechol Substrate Oxidation Catalytic Oxidation Substrate->Oxidation Solvent Solvent (Methanol) Solvent->Oxidation Oxidant Oxidant (Air, O₂) Oxidant->Oxidation Formation->Oxidation Catalyzes Product o-Quinone Product Oxidation->Product

Logical Flow for Copper-Catalyzed Aerobic Oxidation.

References

Application of 5-bromo-2-(pyrazol-1-yl)pyridine in the Synthesis of Organic Light-Emitting Diode (OLED) Materials

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides detailed application notes and protocols for the utilization of 5-bromo-2-(pyrazol-1-yl)pyridine as a key building block in the synthesis of advanced materials for Organic Light-Emitting Diodes (OLEDs). The unique electronic properties of the pyridine-pyrazole scaffold make it an excellent candidate for designing efficient phosphorescent emitters and host materials. This guide is intended for researchers and scientists in the fields of materials science, organic chemistry, and drug development, offering a comprehensive overview of synthetic routes, experimental procedures, and characterization techniques.

Introduction

Organic Light-Emitting Diodes (OLEDs) have emerged as a leading technology in display and solid-state lighting applications due to their high efficiency, flexibility, and superior color quality. The performance of an OLED device is intrinsically linked to the chemical and photophysical properties of the organic materials used within its emissive and charge-transporting layers. The 5-bromo-2-(pyrazol-1-yl)pyridine moiety is a versatile precursor for creating a diverse range of OLED materials. The pyridine ring acts as an electron-accepting unit, while the pyrazole ring can be readily functionalized. The bromine atom at the 5-position of the pyridine ring provides a reactive handle for introducing various functional groups through cross-coupling reactions, enabling the fine-tuning of the material's electronic and photophysical properties.

This document outlines the synthetic pathways to leverage 5-bromo-2-(pyrazol-1-yl)pyridine for creating novel phosphorescent emitters and host materials. Detailed experimental protocols for Suzuki and Buchwald-Hartwig cross-coupling reactions are provided, along with methods for the synthesis of metal complexes and the fabrication and characterization of OLED devices.

Synthetic Pathways and Applications

The strategic functionalization of 5-bromo-2-(pyrazol-1-yl)pyridine allows for the synthesis of a variety of OLED materials, including phosphorescent emitters and host materials.

Synthesis of Phosphorescent Emitters

Phosphorescent emitters, typically based on heavy metal complexes of elements like iridium(III) or platinum(II), are crucial for achieving high-efficiency OLEDs by harvesting both singlet and triplet excitons. The pyridine-pyrazole ligand scaffold derived from 5-bromo-2-(pyrazol-1-yl)pyridine can be used to create efficient phosphorescent metal complexes. The general approach involves the synthesis of a bidentate or tridentate ligand through a Suzuki coupling reaction, followed by complexation with a suitable metal precursor.

A representative synthetic scheme is the palladium-catalyzed Suzuki coupling of 5-bromo-2-(pyrazol-1-yl)pyridine with an arylboronic acid to introduce a functional group that can later participate in cyclometalation.

cluster_0 Ligand Synthesis cluster_1 Complexation 5-bromo-2-(pyrazol-1-yl)pyridine 5-bromo-2-(pyrazol-1-yl)pyridine Functionalized Ligand Functionalized Ligand 5-bromo-2-(pyrazol-1-yl)pyridine->Functionalized Ligand Suzuki Coupling Pd(PPh3)4, K2CO3 Arylboronic Acid Arylboronic Acid Arylboronic Acid->Functionalized Ligand Phosphorescent Emitter Phosphorescent Emitter Functionalized Ligand->Phosphorescent Emitter Cyclometalation Metal Precursor (e.g., IrCl3) Metal Precursor (e.g., IrCl3) Metal Precursor (e.g., IrCl3)->Phosphorescent Emitter

Fig. 1: Synthesis of a phosphorescent emitter.
Synthesis of Host Materials

Host materials play a critical role in the emissive layer of an OLED by dispersing the phosphorescent emitter, facilitating charge transport, and ensuring efficient energy transfer to the emitter. Bipolar host materials, which can transport both electrons and holes, are particularly desirable. The 5-bromo-2-(pyrazol-1-yl)pyridine core can be functionalized with both electron-donating and electron-withdrawing groups to create bipolar host materials. The Buchwald-Hartwig amination is a powerful tool for introducing hole-transporting moieties, such as carbazole or triphenylamine derivatives.

cluster_0 Host Material Synthesis 5-bromo-2-(pyrazol-1-yl)pyridine 5-bromo-2-(pyrazol-1-yl)pyridine Bipolar Host Material Bipolar Host Material 5-bromo-2-(pyrazol-1-yl)pyridine->Bipolar Host Material Buchwald-Hartwig Amination Pd catalyst, Base Hole-Transporting Amine Hole-Transporting Amine Hole-Transporting Amine->Bipolar Host Material

Fig. 2: Synthesis of a bipolar host material.

Experimental Protocols

General Suzuki Coupling Protocol for Ligand Synthesis

This protocol describes a general procedure for the Suzuki cross-coupling of 5-bromo-2-(pyrazol-1-yl)pyridine with an arylboronic acid.

Materials:

  • 5-bromo-2-(pyrazol-1-yl)pyridine

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Toluene (anhydrous)

  • Ethanol

  • Water (degassed)

  • Schlenk flask and standard glassware

  • Nitrogen or Argon atmosphere

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 5-bromo-2-(pyrazol-1-yl)pyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Add a degassed solvent mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL).

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and add water (20 mL).

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired functionalized ligand.

General Buchwald-Hartwig Amination Protocol for Host Material Synthesis

This protocol outlines a general procedure for the Buchwald-Hartwig amination of 5-bromo-2-(pyrazol-1-yl)pyridine with a secondary amine (e.g., carbazole).

Materials:

  • 5-bromo-2-(pyrazol-1-yl)pyridine

  • Secondary amine (e.g., carbazole) (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equivalents)

  • XPhos (0.04 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Toluene (anhydrous)

  • Schlenk flask and standard glassware

  • Nitrogen or Argon atmosphere

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol) and XPhos (0.04 mmol) to a Schlenk flask.

  • Add anhydrous toluene (5 mL) and stir for 10 minutes.

  • Add 5-bromo-2-(pyrazol-1-yl)pyridine (1.0 mmol), the secondary amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the desired host material.

Synthesis of an Iridium(III) Complex

This protocol describes the synthesis of a generic phosphorescent iridium(III) complex from a functionalized pyridine-pyrazole ligand.

Materials:

  • Functionalized pyridine-pyrazole ligand (2.2 equivalents)

  • Iridium(III) chloride hydrate (IrCl₃·xH₂O) (1.0 equivalent)

  • 2-ethoxyethanol

  • Water

  • Ancillary ligand (e.g., acetylacetonate) (optional, for heteroleptic complexes)

  • Standard reflux setup

Procedure:

  • A mixture of the functionalized ligand (2.2 mmol) and IrCl₃·xH₂O (1.0 mmol) in a 3:1 mixture of 2-ethoxyethanol and water (20 mL) is heated at reflux under a nitrogen atmosphere for 24 hours.

  • The resulting mixture is cooled to room temperature, and the precipitate is collected by filtration, washed with water and methanol, and dried under vacuum. This yields the dichloro-bridged iridium dimer.

  • For a heteroleptic complex, the iridium dimer (0.5 mmol) and the ancillary ligand (1.1 mmol) are refluxed in a suitable solvent (e.g., dichloromethane/methanol) for 12 hours.

  • The solvent is removed under reduced pressure, and the resulting solid is purified by column chromatography to give the final iridium(III) complex.

OLED Device Fabrication Protocol

This protocol provides a general procedure for the fabrication of a multilayer OLED device by thermal evaporation in a high-vacuum chamber.

Device Structure: ITO / HTL / EML / HBL / ETL / LiF / Al

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • Hole-Transporting Layer (HTL) material (e.g., NPB)

  • Emissive Layer (EML): Host material doped with the synthesized phosphorescent emitter

  • Hole-Blocking Layer (HBL) material (e.g., TPBi)

  • Electron-Transporting Layer (ETL) material (e.g., Alq₃)

  • Lithium fluoride (LiF)

  • Aluminum (Al)

  • High-vacuum thermal evaporation system (< 10⁻⁶ Torr)

Procedure:

  • Clean the ITO-coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol, followed by UV-ozone treatment.

  • Transfer the cleaned substrates to the thermal evaporation chamber.

  • Sequentially deposit the organic layers and the cathode onto the ITO substrate at a deposition rate of 1-2 Å/s for the organic materials and 5-10 Å/s for the aluminum cathode.

    • Deposit a 40 nm thick layer of the HTL material.

    • Co-evaporate the host material and the phosphorescent emitter (e.g., at a 10:1 weight ratio) to form a 20 nm thick EML.

    • Deposit a 10 nm thick layer of the HBL material.

    • Deposit a 30 nm thick layer of the ETL material.

    • Deposit a 1 nm thick layer of LiF.

    • Deposit a 100 nm thick layer of Al as the cathode.

  • Encapsulate the fabricated device in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.

cluster_0 OLED Fabrication Workflow cluster_1 Device Layer Structure A ITO Substrate Cleaning B Thermal Evaporation of Organic Layers A->B 1. Substrate Preparation C Deposition of Cathode B->C 2. Layer Deposition D Device Encapsulation C->D 3. Finalization ITO (Anode) ITO (Anode) HTL HTL ITO (Anode)->HTL EML (Host:Emitter) EML (Host:Emitter) HTL->EML (Host:Emitter) HBL HBL EML (Host:Emitter)->HBL ETL ETL HBL->ETL LiF LiF ETL->LiF Al (Cathode) Al (Cathode) LiF->Al (Cathode)

The Pivotal Role of 5-bromo-2-(pyrazol-1-yl)pyridine in Agrochemical Innovation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

The quest for novel, effective, and environmentally benign agrochemicals is a continuous endeavor in the scientific community. Within this pursuit, the strategic use of versatile chemical scaffolds is paramount. 5-bromo-2-(pyrazol-1-yl)pyridine has emerged as a key building block in the synthesis of a new generation of pesticides. Its unique structural features, combining a pyridine ring with a pyrazole moiety, offer a valuable platform for developing compounds with potent insecticidal, fungicidal, and herbicidal activities. The bromine atom at the 5-position of the pyridine ring provides a reactive handle for a variety of cross-coupling reactions, enabling the facile introduction of diverse substituents to fine-tune the biological activity and physicochemical properties of the final products.

Application Notes

The 5-bromo-2-(pyrazol-1-yl)pyridine scaffold is instrumental in the development of agrochemicals that often target the central nervous system or energy metabolism of pests. The pyridine ring can mimic natural ligands and interact with specific receptors, while the pyrazole moiety is a well-established pharmacophore in numerous bioactive molecules. The combination of these two heterocycles has proven to be a successful strategy in the design of modern agrochemicals.

Insecticidal Applications

Derivatives of 5-bromo-2-(pyrazol-1-yl)pyridine have shown significant promise as insecticides, particularly against lepidopteran pests. The mode of action for many pyrazole-based insecticides involves the disruption of mitochondrial respiration. Specifically, these compounds can act as inhibitors of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase). This inhibition leads to a depletion of ATP, the primary energy currency of the cell, ultimately resulting in paralysis and death of the insect.

Fungicidal Applications

The versatility of the 5-bromo-2-(pyrazol-1-yl)pyridine core extends to the development of novel fungicides. By modifying the substituents on the pyrazole and pyridine rings, researchers can design molecules that interfere with essential fungal processes. While the precise mode of action can vary depending on the specific derivative, common targets include enzymes involved in fungal cell wall biosynthesis or respiration.

Quantitative Data Summary

The following tables summarize the biological activity of representative agrochemical candidates derived from pyrazole-pyridine scaffolds.

Compound IDTarget PestBioassay TypeQuantitative DataReference
7g Plutella xylostella (Diamondback moth)LarvicidalLC50: 5.32 mg/L[1]
7g Spodoptera exigua (Beet armyworm)LarvicidalLC50: 6.75 mg/L[1]
7g Spodoptera frugiperda (Fall armyworm)LarvicidalLC50: 7.64 mg/L[1]
Compound 7 Culex pipiens (Common house mosquito)LarvicidalLC50: 180.35 µg/mL (Lab strain)[2]
Compound 5 Culex pipiens (Common house mosquito)LarvicidalLC50: 222.87 µg/mL (Lab strain)[2]
Compound 9 Culex pipiens (Common house mosquito)LarvicidalLC50: 235.25 µg/mL (Lab strain)[2]

Experimental Protocols

Protocol 1: Synthesis of a Pyrazole-Pyridine Amide Insecticide via Suzuki Coupling and Amide Formation

This protocol describes a representative multi-step synthesis of a potential insecticidal compound starting from 5-bromo-2-(pyrazol-1-yl)pyridine. The key steps involve a Suzuki-Miyaura cross-coupling reaction to introduce a functionalized phenyl group, followed by amide bond formation.

Step 1: Suzuki-Miyaura Cross-Coupling

Suzuki_Coupling start 5-bromo-2-(pyrazol-1-yl)pyridine + Arylboronic Ester catalyst Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) start->catalyst Reaction Mixture solvent Solvent (e.g., Dioxane/Water) catalyst->solvent product 5-Aryl-2-(pyrazol-1-yl)pyridine Intermediate solvent->product Heat

Caption: Suzuki-Miyaura cross-coupling workflow.

Materials:

  • 5-bromo-2-(pyrazol-1-yl)pyridine (1.0 eq)

  • Arylboronic acid or ester (e.g., 4-(methoxycarbonyl)phenylboronic acid) (1.2 eq)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)

  • Base (e.g., Potassium carbonate) (2.0 eq)

  • Solvent: 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • To a reaction vessel, add 5-bromo-2-(pyrazol-1-yl)pyridine, the arylboronic acid/ester, and the base.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the palladium catalyst to the mixture.

  • Add the degassed solvent mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Amide Formation

Amide_Formation intermediate 5-Aryl-2-(pyrazol-1-yl)pyridine Intermediate (with carboxylic acid group) coupling Coupling Agents (e.g., HATU, HOBt/EDC) Amine (R-NH2) intermediate->coupling Reaction solvent Solvent (e.g., DMF) coupling->solvent product Final Pyrazole-Pyridine Amide Product solvent->product

Caption: Amide bond formation workflow.

Materials:

  • 5-Aryl-2-(pyrazol-1-yl)pyridine intermediate with a carboxylic acid group (from saponification of the ester) (1.0 eq)

  • Amine (e.g., aniline or a substituted aniline) (1.1 eq)

  • Coupling agent (e.g., HATU or HOBt/EDC) (1.2 eq)

  • Base (e.g., DIPEA) (2.0 eq)

  • Solvent: Anhydrous DMF

Procedure:

  • Dissolve the carboxylic acid intermediate in anhydrous DMF.

  • Add the coupling agent and the base, and stir for 10 minutes at room temperature.

  • Add the amine to the reaction mixture.

  • Stir at room temperature for 6-18 hours until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the final product by recrystallization or column chromatography.

Signaling Pathways and Mode of Action

Inhibition of Mitochondrial Electron Transport Chain

As previously mentioned, a primary mode of action for many pyrazole-based insecticides is the inhibition of the mitochondrial electron transport chain (mETC).

METC_Inhibition cluster_Mitochondrion Mitochondrion cluster_Inhibitor ComplexI Complex I (NADH Dehydrogenase) CoQ Coenzyme Q ComplexI->CoQ ComplexII Complex II ComplexII->CoQ ComplexIII Complex III CoQ->ComplexIII CytC Cytochrome c ComplexIII->CytC ComplexIV Complex IV CytC->ComplexIV H_gradient Proton Gradient ComplexIV->H_gradient ATPSynthase ATP Synthase ATP ATP ATPSynthase->ATP H_gradient->ATPSynthase Pyrazole Pyrazole-Pyridine Insecticide Pyrazole->ComplexI Inhibits

Caption: Inhibition of mitochondrial Complex I by pyrazole-pyridine insecticides.

The binding of the pyrazole-pyridine insecticide to Complex I disrupts the flow of electrons from NADH to coenzyme Q. This blockage has two major consequences:

  • Reduced ATP Synthesis: The electron transport chain is the primary driver of the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthase to produce ATP. Inhibition of this chain leads to a severe energy deficit in the insect's cells.

  • Increased Oxidative Stress: The blockage of electron flow can lead to the leakage of electrons and the formation of reactive oxygen species (ROS), causing cellular damage.

This dual effect of energy depletion and oxidative stress results in rapid and effective insecticidal action. The specificity of these compounds for insect Complex I over that of mammals and other non-target organisms is a key aspect of their favorable safety profile.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-bromo-2-(pyrazol-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-bromo-2-(pyrazol-1-yl)pyridine scaffold is a valuable building block in medicinal chemistry and materials science. The presence of a bromine atom at the 5-position of the pyridine ring allows for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functional groups and the synthesis of novel compounds with potential biological activity. This document provides detailed application notes and protocols for four major palladium-catalyzed cross-coupling reactions of 5-bromo-2-(pyrazol-1-yl)pyridine: Suzuki-Miyaura coupling, Heck coupling, Sonogashira coupling, and Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of 5-aryl-2-(pyrazol-1-yl)pyridines. These biaryl structures are of significant interest in drug discovery.

Data Presentation: Representative Suzuki-Miyaura Coupling of Analogous Bromopyridines

The following table summarizes the results of a Suzuki-Miyaura cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids. These conditions and outcomes can serve as a reference for the coupling of 5-bromo-2-(pyrazol-1-yl)pyridine.[1]

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid5-phenyl-2-methylpyridin-3-amine85
24-Methoxyphenylboronic acid5-(4-methoxyphenyl)-2-methylpyridin-3-amine82
34-Chlorophenylboronic acid5-(4-chlorophenyl)-2-methylpyridin-3-amine78
43,4-Difluorophenylboronic acid5-(3,4-difluorophenyl)-2-methylpyridin-3-amine75
5Naphthalen-2-ylboronic acid5-(naphthalen-2-yl)-2-methylpyridin-3-amine70
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine.[1]

Materials:

  • 5-bromo-2-(pyrazol-1-yl)pyridine

  • Arylboronic acid (1.1 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Schlenk flask

  • Magnetic stirrer

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add 5-bromo-2-(pyrazol-1-yl)pyridine (1.0 mmol), the corresponding arylboronic acid (1.1 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₃PO₄ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add 1,4-dioxane (8 mL) and water (2 mL) to the flask.

  • Heat the reaction mixture to 90 °C and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-2-(pyrazol-1-yl)pyridine.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: 5-bromo-2-(pyrazol-1-yl)pyridine, Arylboronic acid, Pd(PPh3)4, K3PO4 B Add Solvents: 1,4-Dioxane, Water A->B Inert Atmosphere C Heat to 90 °C (12-18 h) B->C D Cool to RT, Quench with Water C->D E Extract with Ethyl Acetate D->E F Wash, Dry, Concentrate E->F G Column Chromatography F->G H H G->H 5-Aryl-2-(pyrazol-1-yl)pyridine

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Heck Coupling

The Heck coupling enables the formation of a new C-C bond between 5-bromo-2-(pyrazol-1-yl)pyridine and an alkene, leading to the synthesis of 5-alkenyl-2-(pyrazol-1-yl)pyridines.

Data Presentation: Representative Heck Coupling of an Analogous Bromopyridine

Specific data for the Heck coupling of 5-bromo-2-(pyrazol-1-yl)pyridine is limited. The following table provides representative yields for the Heck reaction of other bromopyridines with various alkenes. This data should be considered as a guideline for reaction development.

EntryBromopyridineAlkeneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
13-BromopyridineStyrenePd(OAc)₂ / PPh₃Et₃NDMF1001275
22-Bromopyridinen-Butyl acrylatePd(OAc)₂ / P(o-tolyl)₃K₂CO₃NMP1202488
33,5-DibromopyridineEthyl acrylatePdCl₂(PPh₃)₂Et₃NDMF1101665 (disubstituted)
Experimental Protocol: General Procedure for Heck Coupling

This protocol is a generalized procedure based on standard Heck reaction conditions.

Materials:

  • 5-bromo-2-(pyrazol-1-yl)pyridine

  • Alkene (1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • P(o-tolyl)₃ (4 mol%)

  • Et₃N (2.0 equiv)

  • DMF (anhydrous)

  • Schlenk tube

  • Magnetic stirrer

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a Schlenk tube, dissolve 5-bromo-2-(pyrazol-1-yl)pyridine (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and P(o-tolyl)₃ (0.04 mmol) in anhydrous DMF (5 mL).

  • Degas the mixture by bubbling with an inert gas for 15 minutes.

  • Add the alkene (1.5 mmol) and Et₃N (2.0 mmol) via syringe.

  • Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, pour the mixture into water (50 mL) and extract with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the 5-alkenyl-2-(pyrazol-1-yl)pyridine.

Heck_Mechanism pd0 Pd(0)L2 pd2_complex Ar-Pd(II)L2(Br) pd0->pd2_complex Oxidative Addition (Ar-Br) alkene_coord [Ar-Pd(II)L2(alkene)]+ pd2_complex->alkene_coord + Alkene insertion_product R-CH(Ar)-CH2-Pd(II)L2+ alkene_coord->insertion_product Migratory Insertion beta_hydride [H-Pd(II)L2]+ insertion_product->beta_hydride β-Hydride Elimination product Ar-alkene insertion_product->product beta_hydride->pd0 Reductive Elimination (+ Base-H+Br-) beta_hydride->product

Caption: Catalytic cycle of the Heck reaction.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for forming a C(sp²)–C(sp) bond, leading to the synthesis of 5-alkynyl-2-(pyrazol-1-yl)pyridines. These compounds are versatile intermediates for further transformations.

Data Presentation: Representative Sonogashira Coupling of an Analogous Bromopyridine

The following data for the Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes provides a useful reference for the reaction of 5-bromo-2-(pyrazol-1-yl)pyridine.[2]

EntryTerminal AlkyneCatalyst SystemBase/SolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃N / DMF100392
21-HeptynePd(CF₃COO)₂ / PPh₃ / CuIEt₃N / DMF100385
33-Hydroxy-3-methyl-1-butynePd(CF₃COO)₂ / PPh₃ / CuIEt₃N / DMF100388
4(Trimethylsilyl)acetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃N / DMF100378
Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol is adapted from the Sonogashira coupling of 2-amino-3-bromopyridines.[2]

Materials:

  • 5-bromo-2-(pyrazol-1-yl)pyridine

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (3 mol%)

  • CuI (5 mol%)

  • Triethylamine (Et₃N)

  • DMF (anhydrous)

  • Schlenk flask

  • Magnetic stirrer

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add 5-bromo-2-(pyrazol-1-yl)pyridine (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous DMF (5 mL) and Et₃N (2.0 mmol) via syringe.

  • Add the terminal alkyne (1.2 mmol) dropwise.

  • Heat the reaction mixture to 80-100 °C and stir for 3-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography to afford the 5-alkynyl-2-(pyrazol-1-yl)pyridine.

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L2 pd2_complex Ar-Pd(II)L2(Br) pd0->pd2_complex Oxidative Addition (Ar-Br) alkynyl_pd Ar-Pd(II)L2(C≡CR) pd2_complex->alkynyl_pd Transmetalation alkynyl_pd->pd0 Reductive Elimination product product alkynyl_pd->product Ar-C≡CR cu_acetylide Cu(I)-C≡CR cu_acetylide->pd2_complex cu_salt Cu(I)Br cu_acetylide->cu_salt + Base-H+Br- alkyne H-C≡CR alkyne->cu_acetylide + Cu(I)Br - Base-H+Br-

Caption: Catalytic cycles of the Sonogashira reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of 5-amino-2-(pyrazol-1-yl)pyridine derivatives.

Data Presentation: Representative Buchwald-Hartwig Amination of an Analogous Bromopyridine

The following data for the Buchwald-Hartwig amination of 2-amino-5-bromo-4-methylpyridine provides a reference for the amination of 5-bromo-2-(pyrazol-1-yl)pyridine.[3]

EntryAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield
1AnilinePd₂(dba)₃ / XantphosCs₂CO₃Toluene11012-24Good to Excellent
2n-ButylaminePd(OAc)₂ / RuPhosNaOtBuToluene80-1004-12Good to High
3MorpholinePd₂(dba)₃ / BrettPhosLHMDSTHF706-18Good
4BenzylaminePd(OAc)₂ / cataCXium AK₂CO₃t-BuOH9012Moderate to Good
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is adapted from the Buchwald-Hartwig amination of 2-amino-5-bromo-4-methylpyridine.[3]

Materials:

  • 5-bromo-2-(pyrazol-1-yl)pyridine

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • Xantphos (4 mol%)

  • Cs₂CO₃ (1.5 equiv)

  • Toluene (anhydrous)

  • Schlenk tube

  • Magnetic stirrer

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube, add 5-bromo-2-(pyrazol-1-yl)pyridine (1.0 mmol), the amine (1.2 mmol), Cs₂CO₃ (1.5 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the desired 5-amino-2-(pyrazol-1-yl)pyridine derivative.

Buchwald_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: 5-bromo-2-(pyrazol-1-yl)pyridine, Amine, Pd2(dba)3, Xantphos, Cs2CO3 B Add Toluene A->B Inert Atmosphere C Heat to 110 °C (12-24 h) B->C D Cool to RT, Dilute with Ethyl Acetate C->D E Filter through Celite D->E F Concentrate Filtrate E->F G Column Chromatography F->G H H G->H 5-Amino-2-(pyrazol-1-yl)pyridine Derivative

Caption: General experimental workflow for the Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Synthesis of Substituted Pyridines using 5-Bromo-2-(pyrazol-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a diverse range of substituted pyridines utilizing 5-bromo-2-(pyrazol-1-yl)pyridine as a versatile starting material. The methodologies described herein focus on palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, which are pivotal in modern medicinal chemistry and drug discovery.

Introduction

The 2-(pyrazol-1-yl)pyridine scaffold is a privileged structural motif found in numerous biologically active compounds. Its derivatives have shown significant potential as inhibitors of various protein kinases, playing crucial roles in the signaling pathways of diseases such as cancer and inflammatory disorders. The bromine atom at the 5-position of the pyridine ring serves as a convenient handle for introducing a variety of substituents through cross-coupling reactions, enabling the generation of extensive chemical libraries for drug discovery programs.

Applications in Drug Discovery

Substituted 2-(pyrazol-1-yl)pyridine derivatives have been identified as potent inhibitors of several key kinases involved in pathological signaling cascades.

  • c-Jun N-terminal Kinase (JNK) Inhibition: The 2-(pyrazol-1-yl)pyridine core is a validated scaffold for the development of JNK inhibitors.[1][2] JNKs are implicated in inflammatory responses and apoptotic cell death, making them attractive targets for neurodegenerative diseases, inflammatory disorders, and certain cancers.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition: Derivatives of the pyrazole and pyridine core have demonstrated potent inhibitory activity against VEGFR-2, a key regulator of angiogenesis.[3][4][5][6] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy, as it disrupts the formation of new blood vessels that supply tumors with essential nutrients.

  • p38 MAP Kinase Inhibition: The pyrazole scaffold is a well-established pharmacophore in the design of p38 MAPK inhibitors.[7][8][9] p38 MAPKs are key mediators of the inflammatory response, and their inhibition is a promising therapeutic approach for a range of inflammatory diseases, including rheumatoid arthritis and chronic obstructive pulmonary disease.

Reaction Workflows and Signaling Pathways

The following diagrams illustrate the general synthetic strategies for modifying 5-bromo-2-(pyrazol-1-yl)pyridine and the targeted signaling pathways of the resulting compounds.

G cluster_synthesis Synthetic Workflow start 5-Bromo-2-(pyrazol-1-yl)pyridine suzuki Suzuki-Miyaura Coupling start->suzuki ArB(OH)₂ buchwald Buchwald-Hartwig Amination start->buchwald R₂NH sonogashira Sonogashira Coupling start->sonogashira RC≡CH product_aryl 5-Aryl-2-(pyrazol-1-yl)pyridines suzuki->product_aryl product_amino 5-Amino-2-(pyrazol-1-yl)pyridines buchwald->product_amino product_alkynyl 5-Alkynyl-2-(pyrazol-1-yl)pyridines sonogashira->product_alkynyl

General synthetic routes from 5-bromo-2-(pyrazol-1-yl)pyridine.

G cluster_pathway Targeted Kinase Signaling Pathways cluster_jnk JNK Pathway cluster_vegfr VEGFR-2 Pathway cluster_p38 p38 MAPK Pathway stress Stress Stimuli jnk JNK stress->jnk apoptosis Apoptosis / Inflammation jnk->apoptosis inhibitor_jnk 5-Substituted-2-(pyrazol-1-yl)pyridines inhibitor_jnk->jnk inhibit vegf VEGF vegfr2 VEGFR-2 vegf->vegfr2 angiogenesis Angiogenesis vegfr2->angiogenesis inhibitor_vegfr 5-Substituted-2-(pyrazol-1-yl)pyridines inhibitor_vegfr->vegfr2 inhibit cytokines Inflammatory Cytokines p38 p38 MAPK cytokines->p38 inflammation Inflammation p38->inflammation inhibitor_p38 5-Substituted-2-(pyrazol-1-yl)pyridines inhibitor_p38->p38 inhibit

Inhibition of key signaling pathways by 2-(pyrazol-1-yl)pyridine derivatives.

Experimental Protocols

The following protocols are generalized procedures for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of 5-bromo-2-(pyrazol-1-yl)pyridine. The reaction conditions provided are based on established methods for structurally similar substrates and may require optimization for specific starting materials.

Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-2-(pyrazol-1-yl)pyridines

This protocol describes the palladium-catalyzed cross-coupling of 5-bromo-2-(pyrazol-1-yl)pyridine with various arylboronic acids.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O901575-90[10]
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃Toluene/H₂O1001280-95[11][12]
33-Thienylboronic acidPd(dppf)Cl₂ (3)-Na₂CO₃DME801670-85[13]
44-Acetylphenylboronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄1,4-Dioxane/H₂O1101870-88[11]

Experimental Procedure (General):

  • To a dry Schlenk flask, add 5-bromo-2-(pyrazol-1-yl)pyridine (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), palladium catalyst (as specified in Table 1), ligand (if required), and base (2.0 equiv.).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-2-(pyrazol-1-yl)pyridine.

Buchwald-Hartwig Amination: Synthesis of 5-Amino-2-(pyrazol-1-yl)pyridines

This protocol outlines the palladium-catalyzed amination of 5-bromo-2-(pyrazol-1-yl)pyridine with various primary and secondary amines.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1MorpholinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Toluene1101880-95[13]
2AnilinePd(OAc)₂ (2)BINAP (3)NaOtBuToluene1001675-90[14][15]
3BenzylaminePd₂(dba)₃ (1.5)DavePhos (3)K₃PO₄1,4-Dioxane1002070-85[16]
4PyrrolidinePd(OAc)₂ (3)XPhos (6)K₂CO₃t-BuOH902470-90[17]

Experimental Procedure (General):

  • In an oven-dried Schlenk tube, combine 5-bromo-2-(pyrazol-1-yl)pyridine (1.0 equiv.), the amine (1.2 equiv.), palladium catalyst, ligand, and base (1.5-2.0 equiv.).

  • Seal the tube, then evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the specified temperature with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the mixture to room temperature, dilute with an appropriate organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield the 5-amino-2-(pyrazol-1-yl)pyridine product.

Sonogashira Coupling: Synthesis of 5-Alkynyl-2-(pyrazol-1-yl)pyridines

This protocol details the palladium/copper-catalyzed coupling of 5-bromo-2-(pyrazol-1-yl)pyridine with terminal alkynes.

Table 3: Representative Conditions for Sonogashira Coupling

EntryAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHF60685-95[7][18]
2EthynyltrimethylsilanePd(PPh₃)₄ (5)CuI (10)i-Pr₂NHDMF80880-90[19][20]
3Propargyl alcoholPd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NAcetonitrileRT1275-90[16]
41-HeptynePd(OAc)₂ (2) / PPh₃ (4)CuI (5)Cs₂CO₃1,4-Dioxane901070-85[19]

Experimental Procedure (General):

  • To a flame-dried flask under an inert atmosphere, add 5-bromo-2-(pyrazol-1-yl)pyridine (1.0 equiv.), the palladium catalyst, and the copper(I) co-catalyst.

  • Add the anhydrous, degassed solvent, followed by the base (e.g., triethylamine, 2-3 equiv.).

  • Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the stirred solution.

  • Heat the reaction to the indicated temperature or stir at room temperature, monitoring by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and filter off the salt precipitate.

  • Concentrate the filtrate and dilute the residue with an organic solvent.

  • Wash the organic solution with aqueous ammonium chloride, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by flash column chromatography to obtain the 5-alkynyl-2-(pyrazol-1-yl)pyridine.

Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and reaction scales. Appropriate safety precautions should be taken when handling all chemicals and performing these reactions.

References

Application Notes and Protocols for the Sonogashira Coupling of 5-bromo-2-(pyrazol-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Sonogashira cross-coupling reaction is a highly effective method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction is catalyzed by a palladium complex, typically with a copper(I) co-catalyst, and is conducted in the presence of an amine base.[1][3] Due to its mild reaction conditions and tolerance for a wide array of functional groups, the Sonogashira coupling is extensively used in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[2][4]

Pyridine and pyrazole moieties are prevalent structural motifs in many biologically active compounds. Consequently, the functionalization of substrates like 5-bromo-2-(pyrazol-1-yl)pyridine via Sonogashira coupling is of significant interest to researchers in medicinal chemistry and drug development for the creation of novel molecular architectures.[2] This document provides a detailed experimental protocol for the Sonogashira coupling of 5-bromo-2-(pyrazol-1-yl)pyridine with terminal alkynes, based on established procedures for structurally similar heterocyclic substrates.[2][5][6]

General Reaction Scheme

Figure 1. General reaction scheme for the Sonogashira coupling of 5-bromo-2-(pyrazol-1-yl)pyridine with a terminal alkyne.

Experimental Protocol

This section provides a detailed, step-by-step protocol for a typical Sonogashira coupling reaction with 5-bromo-2-(pyrazol-1-yl)pyridine. Researchers should note that optimization of conditions may be necessary for specific alkyne substrates.[7]

Materials and Reagents

  • 5-bromo-2-(pyrazol-1-yl)pyridine (1.0 equiv)

  • Terminal alkyne (1.1–1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (1-5 mol%)

  • Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 equiv)

  • Anhydrous solvent: Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Silica gel for column chromatography

Procedure

  • Reaction Setup: To a dry Schlenk flask, add 5-bromo-2-(pyrazol-1-yl)pyridine (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (e.g., 2.5 mol%), and copper(I) iodide (e.g., 5.0 mol%).[6]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an anaerobic environment.[5]

  • Solvent and Base Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., DMF) followed by the amine base (e.g., Et₃N, 2.0 equiv).[6] Stir the mixture for 10-15 minutes at room temperature.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) to the reaction mixture dropwise via syringe.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 65-100°C) and stir for the required time (typically 3-16 hours).[6][8][9]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[5][10]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.[7]

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate or diethyl ether.[7][11]

    • Filter the mixture through a pad of Celite® to remove insoluble salts, washing the pad with additional organic solvent.[11]

    • Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by a wash with brine.[7][11]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[7]

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[7]

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 5-alkynyl-2-(pyrazol-1-yl)pyridine.[11]

  • Characterization: Characterize the purified product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.[6]

Data Presentation: Representative Reaction Conditions

The efficiency of the Sonogashira coupling is influenced by the choice of catalyst, base, solvent, and temperature. The following table summarizes typical reaction conditions for the coupling of various bromopyridine derivatives, providing a basis for optimizing the reaction with 5-bromo-2-(pyrazol-1-yl)pyridine.

EntryAlkyne SubstratePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1PhenylacetylenePd(CF₃COO)₂ (2.5) / PPh₃ (5.0)CuI (5.0)Et₃NDMF1003~96[6]
21-OctynePd(PPh₃)₄ (5.0)CuI (5.0)Et₃NDMF6512Good[9]
31-Ethyl-4-ethynylbenzenePd(PPh₃)₄ (15)CuI (30)Et₃NTHFRT16Low (25)[8]
4TrimethylsilylacetylenePd(PPh₃)₂Cl₂ (5.0)CuI (2.5)i-Pr₂NHTHFRT3~89[11]
52-Methyl-3-butyn-2-olPd(PPh₃)₂Cl₂ (cat.)CuI (cat.)Et₃NN/ART1.5Good[10]

Visualizations

Experimental Workflow

G Experimental Workflow for Sonogashira Coupling A Reaction Setup (Flask, Reagents, Inert Atm.) B Addition of Solvent, Base, and Alkyne A->B C Reaction at Specified Temperature B->C D Monitoring (TLC / LC-MS) C->D D->C Reaction Incomplete E Work-up (Quench, Extract, Wash, Dry) D->E Reaction Complete F Purification (Column Chromatography) E->F G Characterization (NMR, HRMS) F->G

Caption: A generalized workflow for the Sonogashira coupling experiment.

Sonogashira Catalytic Cycle

G Catalytic Cycle of the Sonogashira Coupling Reaction cluster_0 Palladium Cycle cluster_1 Copper Cycle Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-X Pd0->PdII Oxidative Addition (R¹-X) PdII_alkyne R¹-Pd(II)L₂-C≡CR² PdII->PdII_alkyne Transmetalation PdII_alkyne->Pd0 Reductive Elimination Product R¹-C≡C-R² PdII_alkyne->Product CuX Cu(I)X Cu_alkyne Cu(I)-C≡CR² CuX->Cu_alkyne + Alkyne - HX Cu_alkyne->PdII Cu_alkyne->CuX Transmetalation (to Pd) Alkyne H-C≡CR²

Caption: Catalytic cycles of the Sonogashira coupling reaction.[5][11]

References

Troubleshooting & Optimization

Troubleshooting low yield in Suzuki coupling of 5-bromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice for researchers, scientists, and drug development professionals experiencing low yields in the Suzuki-Miyaura cross-coupling of 5-bromopyridines. The information is presented in a question-and-answer format to directly address common experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing very low or no product yield. What are the most common causes?

Low yields in Suzuki couplings with 5-bromopyridines are a frequent challenge. Several factors can contribute to this issue:

  • Catalyst Inhibition : The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, inhibiting its activity and hindering the catalytic cycle.[1][2] This is a well-documented problem with nitrogen-containing heterocycles.[3]

  • Inactive Catalyst : The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may be deactivating over the course of the reaction.[1] The catalyst's sensitivity to atmospheric oxygen is a primary cause of deactivation.[1]

  • Suboptimal Reaction Conditions : The specific combination of base, solvent, and temperature may not be suitable for this particular substrate class.[1] The solubility of reagents, particularly the inorganic base, is critical.[1]

  • Poor Starting Material Quality : The 5-bromopyridine or the boronic acid/ester may be impure or have degraded during storage.[1][4] Boronic acids, in particular, can be prone to hydrolysis or polymerization.[4][5]

Q2: How can I prevent catalyst inhibition and deactivation?

Preventing catalyst deactivation is crucial for a successful reaction.

  • Ligand Selection : The choice of phosphine ligand is critical for stabilizing the Pd(0) species and facilitating the reaction.[1] For challenging substrates like pyridines, modern, electron-rich, and bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) are highly effective.[1] These ligands accelerate the key steps of oxidative addition and reductive elimination.[1]

  • Use of Precatalysts : Consider using pre-formed Pd(0) catalysts like Pd(PPh₃)₄ or highly active, air-stable Buchwald precatalysts to ensure the presence of the active catalytic species.[1][3]

  • Rigorous Degassing : The Pd(0) catalyst is highly sensitive to oxygen.[1] It is essential to thoroughly degas the reaction mixture and maintain an inert atmosphere (Argon or Nitrogen) throughout the experiment.[1][6] Techniques include bubbling an inert gas through the solvent or using several freeze-pump-thaw cycles.[1]

Q3: What are the best practices for selecting a base and solvent?

The base and solvent system is fundamental to the reaction's success.

  • Role of the Base : The base is required to activate the organoboron compound, making it more nucleophilic and ready for transmetalation.[7]

  • Choosing a Base : Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used.[1] For challenging couplings involving pyridines, potassium phosphate (K₃PO₄) is often a very effective choice.[1][8] The strength and solubility of the base are key parameters to consider.[1] If your substrate is base-sensitive, a milder base like KF may be beneficial.[1][7]

  • Solvent Systems : A mixture of an organic solvent (e.g., Dioxane, Toluene, DMF) and water is typically used to dissolve both the organic substrates and the inorganic base.[1][8] A common ratio is 4:1 or 10:1 organic solvent to water.[6][8] Ensure all reagents are soluble in the chosen system.[1]

Q4: I am observing significant side product formation. How can I minimize this?

Side reactions can compete with the desired cross-coupling, reducing the final yield. Common side products include:

  • Protodeboronation : This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. It can be caused by excess water, high temperatures, or a non-optimal base.[9][10]

    • Solution : Minimize reaction time and temperature.[1] Using organotrifluoroborates or boronic esters (like pinacol esters) can sometimes help, as they slowly hydrolyze in situ to the boronic acid, keeping its concentration low and reducing side reactions.[11]

  • Homocoupling : The boronic acid couples with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen or an excess of the palladium catalyst.[1]

    • Solution : Ensure rigorous degassing of the reaction mixture.[1] Using a slight excess of the 5-bromopyridine may also suppress this side reaction.[1]

  • Dehalogenation : The 5-bromopyridine is reduced to pyridine. This can occur at high temperatures in the presence of certain phosphine ligands and bases.[1]

    • Solution : Try a different ligand or a milder base. Lowering the reaction temperature can also be effective.[1]

Data Presentation: Condition Screening

Optimizing a Suzuki coupling often requires screening various parameters. The following tables summarize common choices and their impact on reactions involving bromopyridines.

Table 1: Comparison of Common Catalysts and Ligands

Catalyst / PrecatalystLigandTypical Loading (mol%)Characteristics & Recommendations
Pd(OAc)₂ / Pd₂(dba)₃Buchwald Ligands (XPhos, SPhos, RuPhos)1 - 5Highly effective for heteroaryl couplings; bulky, electron-rich ligands accelerate key steps and stabilize the catalyst.[1][3]
Pd(PPh₃)₄None (pre-formed)3 - 10A classic Pd(0) source, but can be less effective for challenging substrates compared to modern systems.[9]
PdCl₂(dppf)dppf3 - 5A robust and widely used catalyst, often effective for a range of substrates.[4][12]

Table 2: Comparison of Common Bases

BaseStrengthTypical EquivalentsNotes
K₃PO₄Strong2.0 - 3.0Often the most effective base for challenging couplings of N-heterocycles.[1][8]
K₂CO₃Moderate2.0 - 3.0A common and effective base, but may be less efficient than K₃PO₄ for this specific substrate.[1][4]
Cs₂CO₃Strong2.0 - 3.0A strong base that is often effective but can be more expensive.[1]
KFMild3.0A milder option, useful for substrates with base-sensitive functional groups.[1][7]

Table 3: Comparison of Common Solvents

Solvent SystemTypical RatioTemperature (°C)Notes
Dioxane / Water4:1 to 10:180 - 110A very common and effective solvent system for Suzuki couplings.[1][8]
Toluene / Water10:180 - 110Good alternative to dioxane, especially at higher temperatures.[1][6]
DMF / Water1:170 - 100Useful for dissolving a wide range of substrates.[13]
Acetonitrile / Water4:180Another viable option, though perhaps less common than dioxane or toluene for this application.[4]

Visualized Workflows and Mechanisms

To further aid in troubleshooting and experimental design, the following diagrams illustrate the Suzuki catalytic cycle, a logical troubleshooting workflow, and a standard experimental setup.

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) in1 Pd0->in1 ArPdX Ar-Pd(II)-X(L)₂ (Oxidative Addition Adduct) in2 ArPdX->in2 ArPdOR Ar-Pd(II)-OR(L)₂ in3 ArPdOR->in3 ArPdAr_prime Ar-Pd(II)-Ar'(L)₂ in4 ArPdAr_prime->in4 ArX 5-Bromopyridine (Ar-X) ArX->in1 Ar_prime_B Boronic Acid/Ester (Ar'-B(OR)₂) Borate Activated Borate [Ar'-B(OR)₃]⁻ Ar_prime_B->Borate Activation Base Base (e.g., K₃PO₄) Base->Borate Base->in2 Product Coupled Product (Ar-Ar') Borate->in3 in1->ArPdX Oxidative Addition in2->ArPdOR Metathesis in3->ArPdAr_prime Transmetalation in4->Pd0 Reductive Elimination in4->Product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[14]

Troubleshooting_Workflow Troubleshooting Low Yield start Low or No Yield Observed cause1 Potential Cause: Catalyst System Issue start->cause1 cause2 Potential Cause: Suboptimal Conditions start->cause2 cause3 Potential Cause: Side Reactions start->cause3 cause4 Potential Cause: Reagent Quality start->cause4 sol1a Solution: Use Buchwald Ligand (e.g., XPhos, SPhos) cause1->sol1a sol1b Solution: Ensure Rigorous Degassing (Freeze-Pump-Thaw or N₂/Ar sparge) cause1->sol1b sol1c Solution: Use Active Precatalyst cause1->sol1c sol2a Solution: Screen Bases (Try K₃PO₄) cause2->sol2a sol2b Solution: Screen Solvents (e.g., Dioxane/H₂O, Toluene/H₂O) cause2->sol2b sol2c Solution: Increase Temperature (e.g., 80-110 °C) cause2->sol2c sol3a Solution: Minimize reaction time/temp to reduce protodeboronation cause3->sol3a sol3b Solution: Ensure inert atmosphere to prevent homocoupling cause3->sol3b sol3c Solution: Use milder base or different ligand to avoid dehalogenation cause3->sol3c sol4a Solution: Verify purity of 5-bromopyridine and boronic acid via NMR/LCMS cause4->sol4a

Caption: A decision tree for troubleshooting common causes of low yield.

Experimental_Workflow General Experimental Setup Workflow A 1. Oven-dry all glassware (e.g., Schlenk flask) B 2. Add solid reagents: 5-Bromopyridine, Boronic Acid, Base, Catalyst/Ligand A->B C 3. Establish Inert Atmosphere (3x Vacuum/Argon cycles) B->C D 4. Add Degassed Solvent(s) via syringe C->D E 5. Heat to Desired Temperature with vigorous stirring D->E F 6. Monitor Reaction Progress (TLC, LC-MS) E->F G 7. Cool to RT, Quench Reaction (e.g., add water) F->G H 8. Perform Aqueous Work-up & Extraction G->H I 9. Dry, Filter, and Concentrate Organic Layer H->I J 10. Purify Product (Column Chromatography or Recrystallization) I->J

Caption: A generalized workflow for setting up a Suzuki coupling reaction.[2]

Experimental Protocols

General Protocol for Suzuki Coupling of 5-Bromopyridine

This protocol is a general starting point and should be optimized for specific substrates.[1]

Materials:

  • 5-Bromopyridine (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)[1]

  • Palladium precatalyst (e.g., PdCl₂(dppf), 3 mol%)[1][4]

  • Base (e.g., K₃PO₄, 3.0 equiv)[8]

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)[8]

  • Inert gas (Argon or Nitrogen)

Reaction Setup Workflow:

  • Preparation : Add the 5-bromopyridine, arylboronic acid, palladium precatalyst, and base to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Inert Atmosphere : Seal the flask and cycle between vacuum and an inert gas (Argon or Nitrogen) three to four times to remove all oxygen.[2]

  • Solvent Addition : Prepare the solvent mixture and degas it thoroughly by sparging with an inert gas for 20-30 minutes or by using the freeze-pump-thaw method.[1] Add the degassed solvent to the Schlenk flask via syringe under a positive pressure of inert gas.

  • Reaction : Place the flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (typically 85–110 °C).[1][8]

  • Monitoring : Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC or LC-MS.

  • Work-up : Once the reaction is complete (or has ceased to progress), cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Extraction : Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer two more times with the organic solvent.

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to obtain the desired coupled product.

References

Technical Support Center: Optimizing Buchwald-Hartwig Amination of Bromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the Buchwald-Hartwig amination of bromopyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental protocols for this crucial C-N bond-forming reaction.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the amination of bromopyridines.

Issue 1: Low to No Product Yield

  • Question: I am not getting any product, or the yield is very low in my Buchwald-Hartwig amination of a bromopyridine. What are the common causes and how can I fix this?

  • Answer: Low or no yield in the Buchwald-Hartwig amination of bromopyridines is a frequent issue, often stemming from the inherent properties of the pyridine substrate. Here are the primary causes and troubleshooting steps:

    • Catalyst Poisoning: The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, leading to its deactivation.[1][2] This is a primary challenge, especially with 2-bromopyridines.[1]

      • Solution: Employ bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or BrettPhos.[1][2] These ligands create a sterically hindered environment around the palladium center, which helps prevent the pyridine nitrogen from binding and poisoning the catalyst.[1]

    • Suboptimal Base Selection: The choice of base is critical. A base that is too weak may not effectively deprotonate the amine, halting the catalytic cycle. Conversely, an overly strong base might cause the degradation of sensitive functional groups on your substrates.[1][3]

      • Solution: Sodium tert-butoxide (NaOtBu) is a commonly used strong base that often gives high reaction rates.[1][3][4] If your substrate is base-sensitive, consider using weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), though this may require higher temperatures or longer reaction times.[3][4]

    • Inadequate Reaction Conditions: Incorrect temperature or reaction time can significantly impact your yield. These reactions typically require heating to proceed at a reasonable rate.[1]

      • Solution: Most Buchwald-Hartwig aminations of bromopyridines are run at temperatures between 80-110 °C.[1][2] If you suspect catalyst decomposition at higher temperatures (indicated by the formation of palladium black), try lowering the temperature and extending the reaction time.[1]

    • Poor Reagent or Solvent Quality: Palladium catalysts are sensitive to air and moisture.[1]

      • Solution: Ensure all reagents are pure and that solvents are anhydrous and degassed. The reaction should be set up under an inert atmosphere (e.g., argon or nitrogen).[1][2]

Issue 2: Significant Side Product Formation

  • Question: I am observing a significant amount of a side product where the bromine on my pyridine has been replaced by hydrogen (hydrodehalogenation). How can I minimize this?

  • Answer: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions.[2][4] To minimize this side product, consider the following adjustments:

    • Optimize the Base: The choice of base can influence the rate of hydrodehalogenation.

      • Solution: Switching to a weaker or less sterically hindered base, such as Cs₂CO₃ or K₃PO₄, can sometimes reduce the formation of this side product.[2][4]

    • Lower the Reaction Temperature: Higher temperatures can sometimes promote side reactions.[4]

      • Solution: Try running the reaction at the lower end of the effective temperature range (e.g., 80-90 °C) and monitor the progress.[1]

    • Screen Different Ligands: Some ligands are more prone to promoting hydrodehalogenation than others.[4]

      • Solution: If you are using a particular ligand and observing significant hydrodehalogenation, screening other bulky phosphine ligands is a good strategy.[2]

Frequently Asked Questions (FAQs)

Q1: Which type of base is generally preferred for the Buchwald-Hartwig amination of bromopyridines?

A1: The choice of base depends on the specific substrates. For general-purpose aminations where the substrates are robust, strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are preferred as they tend to provide higher reaction rates.[3][5] For substrates with base-sensitive functional groups (e.g., esters, ketones), weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are recommended to avoid degradation of the starting materials or products.[3][4]

Q2: My starting materials are not fully dissolving in the reaction solvent. What should I do?

A2: Poor solubility can lead to slow and inefficient reactions.[1] Toluene and 1,4-dioxane are the most commonly used and effective solvents for this reaction.[1][4] If solubility remains an issue, you could try a more polar solvent like DMF, but be aware that it can sometimes coordinate to the palladium catalyst.[1][6]

Q3: How do I know if my catalyst is active?

A3: A healthy Buchwald-Hartwig reaction mixture is typically a homogeneous, colored solution (often yellow to reddish-brown).[1] The formation of a fine black precipitate indicates the decomposition of the catalyst to palladium black.[1] If the reaction mixture remains colorless, it's likely the catalyst has not become active.[1]

Q4: Can I use an organic base for this reaction?

A4: While inorganic bases are more common, organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be used, especially in cases where the formation of insoluble inorganic byproducts is problematic, such as in flow chemistry applications.[3][7] However, the barrier for the deprotonation step with DBU can be high, and it is often more effective with electron-deficient aryl halides.[6][7]

Data Presentation

Table 1: Comparison of Common Bases for Buchwald-Hartwig Amination

BaseTypepKa of Conjugate AcidCommon SolventsAdvantagesDisadvantages
NaOtBuStrong Alkoxide~19Toluene, Dioxane, THFHigh reaction rates, effective for a broad range of substrates.[1][3]Incompatible with base-sensitive functional groups (e.g., esters).[1][3][5]
LHMDSStrong Amide~26THF, TolueneVery strong, can be used for poorly nucleophilic amines.[1][5]Air-sensitive solid.[5]
Cs₂CO₃Weak Inorganic~10Toluene, Dioxane, DMFGood for base-sensitive substrates, good solubility in some organic solvents.[3][4]Slower reaction rates, may require higher temperatures.[4]
K₃PO₄Weak Inorganic~12.3 (pKa3)Toluene, DioxaneSuitable for base-sensitive substrates.[3][4]Slower reaction rates, may require higher temperatures.[4]
DBUOrganic Amidine~13.5Toluene, DMF, MeCNSoluble, homogeneous base.[1][3]Can be less efficient; may require specific ligands or additives.[6][7]

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of Bromopyridines

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Bromopyridine (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and ligand (e.g., XPhos, 0.04 mmol, 4 mol%)

  • Anhydrous, degassed solvent (e.g., Toluene, to a concentration of 0.1-0.5 M)

  • Oven-dried reaction vessel with a magnetic stir bar

Procedure:

  • Reaction Setup: In a glovebox under an inert atmosphere, add the bromopyridine, amine, base, and palladium catalyst/ligand to the oven-dried reaction vessel.[1]

  • Solvent Addition: Add the anhydrous, degassed solvent to the reaction vessel via syringe.[1][8]

  • Reaction: Seal the vessel and place it in a preheated heating block or oil bath set to the desired temperature (typically 80-110 °C).[1][2] Stir the reaction for 12-24 hours.[1]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, LC-MS, or GC-MS.[8]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride.[2][8]

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography.[2]

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition + Ar-Br Pd(II)_Complex Ar-Pd(II)(L)-Br Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination Pd(II)_Complex->Amine_Coordination + HNR'R'' Amine_Complex [Ar-Pd(II)(L)(HNR'R'')]Br Amine_Coordination->Amine_Complex Deprotonation Deprotonation Amine_Complex->Deprotonation + Base Amido_Complex Ar-Pd(II)(L)(NR'R'') Deprotonation->Amido_Complex - [Base-H]Br Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L + Ar-NR'R''

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting_Workflow Start Low/No Yield Catalyst_Poisoning Catalyst Poisoning? Start->Catalyst_Poisoning Base_Issue Suboptimal Base? Catalyst_Poisoning->Base_Issue No Use_Bulky_Ligand Use Bulky Ligand (e.g., XPhos, RuPhos) Catalyst_Poisoning->Use_Bulky_Ligand Yes Conditions_Issue Incorrect Conditions? Base_Issue->Conditions_Issue No Screen_Bases Screen Bases (NaOtBu vs. Cs2CO3) Base_Issue->Screen_Bases Yes Reagent_Issue Reagent Quality? Conditions_Issue->Reagent_Issue No Optimize_Temp_Time Optimize Temp/Time (80-110°C, 12-24h) Conditions_Issue->Optimize_Temp_Time Yes Use_Pure_Reagents Use Anhydrous/Degassed Solvents & Pure Reagents Reagent_Issue->Use_Pure_Reagents Yes Success Improved Yield Reagent_Issue->Success No Use_Bulky_Ligand->Success Screen_Bases->Success Optimize_Temp_Time->Success Use_Pure_Reagents->Success

Caption: A troubleshooting workflow for low-yield reactions.

References

Common side reactions in the synthesis of 5-bromo-2-(pyrazol-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-bromo-2-(pyrazol-1-yl)pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to 5-bromo-2-(pyrazol-1-yl)pyridine?

A1: The most common methods for synthesizing 5-bromo-2-(pyrazol-1-yl)pyridine are:

  • Nucleophilic Aromatic Substitution (SNAr): This typically involves the reaction of a 2-halopyridine, such as 5-bromo-2-fluoropyridine or 5-bromo-2-chloropyridine, with pyrazole in the presence of a base.

  • Copper-Catalyzed N-Arylation (Ullmann Condensation): This method couples a 2-halopyridine, often 2,5-dibromopyridine, with pyrazole using a copper catalyst, a ligand, and a base.

  • Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination): This approach uses a palladium catalyst and a suitable ligand to couple a 2-halopyridine with pyrazole.

Q2: I am observing a di-brominated impurity in my starting material, 2-amino-5-bromopyridine. How can I avoid this?

A2: The formation of 2-amino-3,5-dibromopyridine is a known side reaction during the bromination of 2-aminopyridine.[1] To minimize this, you can:

  • Carefully control the stoichiometry of the brominating agent (e.g., NBS or bromine).

  • Optimize the reaction temperature and time.

  • The di-bromo impurity can often be removed by recrystallization or chromatography.

Q3: My reaction with an unsymmetrical pyrazole is giving a mixture of regioisomers. How can I improve the regioselectivity?

A3: The reaction of an unsymmetrical pyrazole with a 2-halopyridine can lead to the formation of two regioisomers. The regiochemical outcome is influenced by steric and electronic factors of the substituents on the pyrazole ring, as well as the reaction conditions. To favor the formation of a single isomer, you can:

  • Choose a pyrazole with significantly different steric bulk at the N1 and N2 positions.

  • Modify the reaction temperature, as selectivity can be temperature-dependent.

  • Employ specific solvents or catalysts that can direct the substitution to a particular nitrogen atom.

Q4: I am seeing an unexpected O-arylated product instead of the desired N-arylated product. What is happening?

A4: If you are using a pyrazole that can tautomerize, such as a pyrazolone, there is a possibility of competing O-arylation to form a pyrazolyl ether. The N- versus O-arylation is influenced by the catalyst system, base, and solvent. To favor N-arylation, you may need to screen different ligands and bases in your reaction setup.

Q5: What are the best practices for purifying the final product?

A5: 5-bromo-2-(pyrazol-1-yl)pyridine is typically a solid at room temperature. Common purification techniques include:

  • Recrystallization: Using a suitable solvent system to obtain pure crystalline product.

  • Column Chromatography: Using silica gel with an appropriate eluent system (e.g., petroleum ether/ethyl acetate) is a very effective method for removing polar and non-polar impurities.[2]

  • Acid-base extraction: If residual pyridine-containing starting materials are present, washing the organic layer with a dilute acid solution can help remove them by forming water-soluble salts.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of 5-bromo-2-(pyrazol-1-yl)pyridine.

Issue 1: Low Yield of the Desired Product

Possible Causes & Solutions:

CauseRecommended Action
Inefficient reaction conditions Optimize reaction temperature, time, and solvent. For metal-catalyzed reactions, screen different catalysts, ligands, and bases.
Decomposition of starting materials or product Ensure inert atmosphere (e.g., nitrogen or argon) if using air-sensitive reagents. Avoid excessively high temperatures.
Poor quality of reagents Use freshly distilled solvents and high-purity starting materials.
Formation of side products See the specific side reaction issues below for targeted troubleshooting.
Issue 2: Presence of 2,5-bis(pyrazol-1-yl)pyridine Impurity

Scenario: You are using 2,5-dibromopyridine as a starting material and observe the formation of a di-substituted product.

Troubleshooting Workflow:

start Di-substituted impurity detected cause1 Excess pyrazole or prolonged reaction time start->cause1 cause2 High reaction temperature start->cause2 solution1 Use stoichiometric amount or slight excess (1.0-1.2 eq.) of pyrazole cause1->solution1 solution2 Monitor reaction progress by TLC/GC-MS and stop when starting material is consumed cause1->solution2 solution3 Lower the reaction temperature cause2->solution3 purification Separate di-substituted product by column chromatography solution1->purification solution2->purification solution3->purification

Caption: Troubleshooting di-substitution from 2,5-dibromopyridine.

Issue 3: Formation of Isomeric Products with Unsymmetrical Pyrazoles

Scenario: You are using a substituted pyrazole (e.g., 3-methylpyrazole) and obtain a mixture of 5-bromo-2-(3-methyl-pyrazol-1-yl)pyridine and 5-bromo-2-(5-methyl-pyrazol-1-yl)pyridine.

Logical Relationship Diagram:

start Mixture of regioisomers observed factor1 Steric hindrance at pyrazole nitrogens is similar start->factor1 factor2 Electronic properties of pyrazole nitrogens are similar start->factor2 approach1 Modify pyrazole substrate to increase steric/electronic bias factor1->approach1 approach2 Screen reaction conditions (solvent, temperature, catalyst) factor2->approach2 outcome1 Improved regioselectivity approach1->outcome1 approach2->outcome1

Caption: Factors influencing regioselectivity with unsymmetrical pyrazoles.

Data Presentation

Starting MaterialCatalyst/MethodBaseSolventTemperature (°C)Time (h)Yield (%)Reference
5-bromo-2-fluoropyridineMetal-free (SNAr)K2CO3DMSO702495[2]
2,5-dibromopyridineCuI / L-prolineK2CO3DMSO12024Not specified for this specific product, but general for N-arylation of pyrazolesGeneral Ullmann conditions
2,5-dibromopyridinePd2(dba)3 / XPhosK3PO41,4-Dioxane11012Not specified for this specific product, but general for Buchwald-Hartwig aminationGeneral Buchwald-Hartwig conditions

Experimental Protocols

Protocol 1: Metal-Free Synthesis from 5-bromo-2-fluoropyridine[2]

This protocol is based on a nucleophilic aromatic substitution reaction.

Materials:

  • 5-bromo-2-fluoropyridine

  • Pyrazole

  • Potassium carbonate (K2CO3)

  • Dimethyl sulfoxide (DMSO)

  • Petroleum ether

  • Ethyl acetate (EtOAc)

Procedure:

  • To a solution of 5-bromo-2-fluoropyridine (0.5 mmol) in DMSO (2 mL), add pyrazole (1.0 mmol) and K2CO3 (1.0 mmol).

  • Stir the reaction mixture at 70 °C for 24 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (10:1) as the eluent to afford 5-bromo-2-(1H-pyrazol-1-yl)pyridine as a white solid.

Workflow Diagram:

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reactants Mix 5-bromo-2-fluoropyridine, pyrazole, and K2CO3 in DMSO heat Stir at 70 °C for 24h reactants->heat quench Quench with water heat->quench extract Extract with EtOAc quench->extract purify Column chromatography extract->purify product 5-bromo-2-(pyrazol-1-yl)pyridine purify->product

Caption: Workflow for the metal-free synthesis of 5-bromo-2-(pyrazol-1-yl)pyridine.

References

Technical Support Center: Purification of Brominated Pyrazolylpyridines by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of brominated pyrazolylpyridines via column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for purifying brominated pyrazolylpyridines?

A1: Silica gel is the most frequently used stationary phase for the column chromatography of brominated pyrazolylpyridines due to its versatility and effectiveness in separating a wide range of organic compounds. The polarity of silica gel allows for good separation of moderately polar compounds like many pyridine and pyrazole derivatives.

Q2: How do I choose an appropriate mobile phase (eluent)?

A2: The choice of mobile phase is critical for successful separation. A good starting point is a mixture of a non-polar solvent like hexane or cyclohexane and a moderately polar solvent such as ethyl acetate. The optimal ratio can be determined by thin-layer chromatography (TLC) prior to running the column.[1][2] Aim for a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for the desired compound on a TLC plate.

Q3: My brominated pyrazolylpyridine is colorless. How can I monitor its elution from the column?

A3: Since many organic compounds are colorless, visualization is a key challenge. The most common method is to collect fractions and analyze them by thin-layer chromatography (TLC). The spots on the TLC plate can then be visualized under a UV lamp, as aromatic compounds like pyrazolylpyridines are often UV-active.[3] Staining with iodine vapor is another common technique to visualize colorless spots on a TLC plate.[3]

Q4: Can the basicity of the pyridine ring affect the purification?

A4: Yes, the basic nitrogen atoms in the pyridine and pyrazole rings can interact with the acidic silanol groups on the surface of the silica gel. This can lead to peak tailing and poor separation. To mitigate this, a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), can be added to the mobile phase to neutralize the acidic sites on the silica gel.

Q5: Are brominated pyrazolylpyridines stable on silica gel?

A5: While many compounds are stable, some sensitive molecules can degrade on silica gel.[3] The acidity of the silica gel can sometimes catalyze decomposition, especially for complex or strained molecules. If you suspect your compound is degrading, you can perform a stability test by spotting the compound on a TLC plate, letting it sit for several hours, and then eluting it to see if any new spots have formed. Using a deactivated (less acidic) silica gel or an alternative stationary phase like alumina can also be considered.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Poor Separation / Co-elution of Compound and Impurities 1. Inappropriate mobile phase polarity. 2. Column overloading. 3. Poorly packed column leading to channeling.1. Optimize the mobile phase using TLC. Try a less polar solvent system (increase the hexane/ethyl acetate ratio) to increase separation. A gradient elution (gradually increasing the polarity of the mobile phase) can also be effective. 2. Reduce the amount of crude material loaded onto the column. A general rule is to use a 1:30 to 1:100 ratio of crude material to silica gel by weight. 3. Ensure the column is packed uniformly without any air bubbles or cracks. Wet slurry packing is often preferred over dry packing to achieve a more homogenous column bed.[4]
Compound is "Stuck" on the Column / Does Not Elute 1. Mobile phase is too non-polar. 2. Strong interaction between the compound and the silica gel (e.g., due to basic nitrogens). 3. Compound has low solubility in the mobile phase.1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). In some cases, a stronger solvent like methanol may be needed in small percentages. 2. Add a small amount of triethylamine (0.1-1%) to the mobile phase to reduce interactions with acidic silica sites. 3. Ensure the compound is soluble in the chosen eluent. If solubility is an issue, a different solvent system may be required.
Peak Tailing 1. Interaction of basic nitrogen atoms with acidic silanol groups on silica. 2. Column overloading. 3. Presence of highly polar impurities.1. Add a basic modifier like triethylamine to the eluent. 2. Decrease the amount of sample loaded onto the column. 3. A pre-purification step, such as a simple filtration through a small plug of silica, might be necessary to remove baseline impurities.
Compound Decomposes on the Column 1. Acidity of the silica gel. 2. Sensitivity of the compound to prolonged exposure to the stationary phase.1. Use deactivated silica gel or an alternative stationary phase like alumina. 2. Run the chromatography as quickly as possible (flash chromatography) to minimize the residence time of the compound on the column.

Data Presentation: Solvent Systems and Rf Values

The following table summarizes experimentally reported solvent systems and corresponding Rf values for related compounds, which can serve as a starting point for method development.

Compound TypeStationary PhaseMobile Phase (v/v)Rf Value
Pyridine-pyrazolate bound boron(III) diaryl complexSilica gelEthyl acetate / n-hexane (2:8)Not specified
1-(4-bromophenyl)-3-(pyridin-2-yl)propane-1,3-dioneSilica gelEthyl acetate / n-hexane (2:8)Not specified
3-methyl-1,4-diphenyl-6,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinolin-5(4H)-oneSilica gel 60 F254Ethyl acetate / n-hexane (1:1)0.26[1]
4-(4-bromophenyl)-3-methyl-1-phenyl-6,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinolin-5(4H)-oneSilica gel 60 F254Ethyl acetate / n-hexane (1:1)0.32[1]

Experimental Protocols

General Protocol for Column Chromatography Purification
  • TLC Analysis:

    • Dissolve a small amount of the crude brominated pyrazolylpyridine in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the TLC plate using various solvent mixtures of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3) to find a system that gives an Rf value of 0.2-0.4 for the desired product.

    • Visualize the spots under a UV lamp.

  • Column Packing:

    • Select a glass column of appropriate size.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

    • Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing.

    • Add another layer of sand on top of the packed silica gel.

    • Drain the solvent until it is level with the top of the sand.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the column solvent or a slightly more polar solvent.

    • Carefully add the sample solution to the top of the column.

    • Alternatively, for less soluble compounds, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase determined from the TLC analysis.

    • Collect fractions in test tubes or vials.

    • Monitor the elution of the compound by TLC analysis of the collected fractions.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified brominated pyrazolylpyridine.

Visualizations

experimental_workflow cluster_prep Preparation cluster_separation Separation cluster_isolation Isolation TLC TLC Analysis (Optimize Mobile Phase) Pack Pack Column (Silica Gel Slurry) TLC->Pack Load Load Sample Pack->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions (TLC/UV) Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: A typical experimental workflow for column chromatography purification.

troubleshooting_workflow Start Problem Encountered Poor_Sep Poor Separation? Start->Poor_Sep No_Elution Compound Not Eluting? Start->No_Elution Tailing Peak Tailing? Start->Tailing Solvent_Polarity Adjust Mobile Phase Polarity (TLC) Poor_Sep->Solvent_Polarity Yes Column_Overload Reduce Sample Load Poor_Sep->Column_Overload Yes Repack Repack Column Poor_Sep->Repack Yes Increase_Polarity Increase Mobile Phase Polarity No_Elution->Increase_Polarity Yes Add_Base Add Triethylamine to Mobile Phase No_Elution->Add_Base Yes Add_Base2 Add Triethylamine to Mobile Phase Tailing->Add_Base2 Yes Reduce_Load2 Reduce Sample Load Tailing->Reduce_Load2 Yes

References

Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with Pyrazolylpyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting catalyst deactivation in cross-coupling reactions utilizing pyrazolylpyridine ligands. The following troubleshooting guides and frequently asked questions (FAQs) are designed to directly address specific issues encountered during experimentation.

Troubleshooting Guide

This guide addresses common problems observed during cross-coupling reactions with pyrazolylpyridine-ligated palladium catalysts. For a logical workflow of the troubleshooting process, refer to the diagram below.

G cluster_start cluster_diagnosis Problem Diagnosis cluster_issues Potential Issues cluster_solutions_deactivation Solutions for Deactivation cluster_solutions_optimal Solutions for Sub-optimal Conditions cluster_solutions_reagent Solutions for Reagent Issues cluster_end start Reaction Failure: Low Conversion or Yield observe Observe Reaction Mixture (e.g., color change, precipitation) start->observe analyze Analyze Crude Reaction Mixture (e.g., NMR, LC-MS) observe->analyze catalyst_deactivation Catalyst Deactivation analyze->catalyst_deactivation Palladium black, plateau in product formation sub_optimal Sub-optimal Conditions analyze->sub_optimal Incomplete conversion of starting materials reagent_issue Reagent Purity/Stoichiometry analyze->reagent_issue Side products, unreacted starting materials ligand_mod Modify Ligand Structure (e.g., sterics, electronics) catalyst_deactivation->ligand_mod precatalyst Use Pre-catalyst catalyst_deactivation->precatalyst additives Additives/Co-solvents catalyst_deactivation->additives temp_adjust Lower Reaction Temperature catalyst_deactivation->temp_adjust base_screen Screen Bases sub_optimal->base_screen solvent_screen Screen Solvents sub_optimal->solvent_screen temp_screen Optimize Temperature sub_optimal->temp_screen conc_screen Adjust Concentration sub_optimal->conc_screen purify Purify Reagents reagent_issue->purify check_stoich Verify Stoichiometry reagent_issue->check_stoich degas Ensure Proper Degassing reagent_issue->degas end Successful Reaction ligand_mod->end precatalyst->end additives->end temp_adjust->end base_screen->end solvent_screen->end temp_screen->end conc_screen->end purify->end check_stoich->end degas->end

Problem Potential Cause Troubleshooting Steps
Low or No Conversion Catalyst Poisoning by Pyrazolylpyridine Nitrogen: The nitrogen atoms of the pyrazolyl or pyridine rings can coordinate too strongly to the palladium center, leading to catalytically inactive species.1. Modify Ligand Electronics/Sterics: Switch to a pyrazolylpyridine ligand with bulkier substituents near the coordinating nitrogens to sterically hinder excessive coordination. 2. Use a Pre-catalyst: Employ a well-defined palladium pre-catalyst to ensure efficient generation of the active catalytic species. 3. Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes overcome partial deactivation.
Inefficient Oxidative Addition: The C-X bond of the electrophile is not being effectively activated.1. Change the Halide: If possible, switch from a chloride to a bromide or iodide, as C-I and C-Br bonds are generally more reactive. 2. Increase Reaction Temperature: Carefully increase the reaction temperature in increments of 10-20 °C while monitoring for decomposition.
Formation of Palladium Black Catalyst Agglomeration: The active Pd(0) species are agglomerating to form inactive palladium black. This can be caused by high temperatures, slow catalytic turnover, or ligand degradation.1. Lower Reaction Temperature: High temperatures can accelerate catalyst decomposition. 2. Increase Ligand-to-Palladium Ratio: An excess of the pyrazolylpyridine ligand can help stabilize the palladium center. 3. Use a More Robust Ligand: If ligand degradation is suspected, consider a pyrazolylpyridine ligand with greater thermal stability.
Formation of Side Products (e.g., Homocoupling, Dehalogenation) Presence of Oxygen: Oxygen can promote the homocoupling of organometallic reagents.1. Degas Thoroughly: Ensure all solvents and the reaction mixture are rigorously degassed using methods like freeze-pump-thaw or by bubbling with an inert gas for an extended period.
Unfavorable Reaction Kinetics: The relative rates of desired cross-coupling versus side reactions are not optimal.1. Optimize Ligand and Base: The choice of the pyrazolylpyridine ligand and the base can influence the selectivity of the reaction. 2. Adjust Temperature: Lowering the temperature may disfavor side reactions like dehalogenation.

Frequently Asked Questions (FAQs)

Q1: Why is catalyst deactivation a concern when using pyrazolylpyridine ligands?

A1: The nitrogen atoms in both the pyrazole and pyridine rings of the ligand are Lewis basic and can coordinate to the palladium center. While this coordination is essential for forming the active catalyst, overly strong or improper coordination can lead to the formation of stable, inactive complexes, effectively poisoning the catalyst. Additionally, under harsh reaction conditions, the ligand itself may degrade.

Q2: What are the primary mechanisms of catalyst deactivation with pyrazolylpyridine ligands?

A2: The main deactivation pathways include:

  • Ligand-Induced Deactivation: Formation of coordinatively saturated and inactive Pd complexes.

  • Catalyst Agglomeration: The active Pd(0) species can aggregate to form inactive palladium black, especially at elevated temperatures or low ligand concentrations.

  • Ligand Degradation: The pyrazolylpyridine ligand may decompose under the reaction conditions, leaving the palladium center unprotected and prone to agglomeration.

  • Product Inhibition: The cross-coupled product, which may also be a nitrogen-containing heterocycle, can coordinate to the palladium center and inhibit further catalytic cycles.

Q3: How does the structure of the pyrazolylpyridine ligand affect catalyst stability?

A3: The electronic and steric properties of the substituents on the pyrazolyl and pyridine rings play a crucial role. Bulky groups near the nitrogen atoms can prevent the formation of inactive, overly coordinated palladium species. Electron-donating or withdrawing groups can influence the electron density at the palladium center, affecting its reactivity and stability.

Q4: Can a deactivated catalyst with a pyrazolylpyridine ligand be regenerated?

A4: In some cases, regeneration is possible, particularly if the deactivation is due to the formation of palladium black. Treatment with an oxidizing agent followed by a reducing agent can sometimes redissolve and regenerate the active catalytic species. However, if deactivation is due to irreversible ligand degradation, regeneration is unlikely.

Quantitative Data on Catalyst Performance

The performance of palladium catalysts with pyrazolylpyridine ligands can be exceptional under optimized conditions. The following table summarizes high turnover numbers (TONs) achieved in a Suzuki-Miyaura cross-coupling reaction.

LigandElectrophileNucleophileCatalyst Loading (mol%)TONReference
2,6-bis(1,5-diphenyl-1H-pyrazol-3-yl)pyridine4-BromobenzotrifluoridePhenylboronic acid1 x 10⁻⁵up to 58,000,000[1]
2,6-bis(1-p-triflurophenyl-5-phenyl-1H-pyrazol-3-yl)pyridine4-BromobenzotrifluoridePhenylboronic acid1 x 10⁻⁵> 58,000,000[1]

TON (Turnover Number) = moles of product / moles of catalyst. A higher TON indicates a more active and stable catalyst.

Experimental Protocols

Protocol 1: Kinetic Monitoring of Catalyst Deactivation

This protocol describes a general method for monitoring the progress of a cross-coupling reaction to identify catalyst deactivation.

  • Reaction Setup:

    • In a reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the organometallic reagent (1.2 mmol), the base (2.0 mmol), and an internal standard (e.g., dodecane, 0.5 mmol).

    • Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

    • In a separate vial, dissolve the palladium pre-catalyst (e.g., Pd(OAc)₂, 0.01 mmol) and the pyrazolylpyridine ligand (0.012 mmol) in the reaction solvent.

    • Add the catalyst solution to the reaction vessel via syringe.

  • Data Collection:

    • Place the reaction vessel in a preheated oil bath or heating block at the desired temperature.

    • At regular time intervals (e.g., every 15-30 minutes), withdraw a small aliquot (approx. 0.1 mL) of the reaction mixture via a syringe.

    • Quench the aliquot with a suitable solvent (e.g., diethyl ether) and filter through a small plug of silica gel to remove the catalyst and base.

    • Analyze the quenched aliquot by GC or LC-MS to determine the concentration of the product and remaining starting materials relative to the internal standard.

  • Data Analysis:

    • Plot the concentration of the product versus time. A plateau in product formation before the complete consumption of the limiting reagent is indicative of catalyst deactivation.

Protocol 2: Spectroscopic Analysis of Deactivated Catalyst Species

This protocol outlines a general procedure for the characterization of deactivated palladium species by NMR and mass spectrometry.

  • Sample Preparation:

    • After a reaction has shown signs of deactivation (e.g., cessation of product formation), cool the reaction mixture to room temperature.

    • If a precipitate (e.g., palladium black) has formed, isolate it by filtration or centrifugation.

    • If the deactivated species is soluble, carefully remove the solvent under reduced pressure.

  • NMR Analysis:

    • Dissolve the isolated solid or the residue in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Acquire ¹H, ¹³C, and potentially ³¹P NMR spectra (if a phosphine co-ligand is used).

    • Compare the spectra of the deactivated catalyst with those of the fresh catalyst and the free pyrazolylpyridine ligand. Broadening of signals, shifts in aromatic protons, or the appearance of new species can indicate ligand degradation or the formation of inactive palladium complexes.

  • Mass Spectrometry Analysis:

    • Dissolve a small amount of the deactivated catalyst sample in a suitable solvent for electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.

    • Analyze the sample to identify the mass of potential deactivated species, such as ligand fragments, palladium clusters, or stable off-cycle intermediates.

Catalyst Deactivation Pathway

The following diagram illustrates a potential pathway for catalyst deactivation involving the coordination of the pyrazolylpyridine ligand to the palladium center, leading to an inactive species.

G cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathway active_catalyst Active Pd(0)L_n (L = pyrazolylpyridine) oxidative_addition Oxidative Addition (R-X) active_catalyst->oxidative_addition agglomeration Palladium Black (Pd(0) Agglomerates) active_catalyst->agglomeration High Temperature Low Ligand Concentration transmetalation Transmetalation (R'-M) oxidative_addition->transmetalation inactive_complex Inactive Pd(II)L_m Complex (e.g., via coordination of product or excess ligand) oxidative_addition->inactive_complex Product Inhibition reductive_elimination Reductive Elimination (R-R') transmetalation->reductive_elimination transmetalation->inactive_complex Side Reaction reductive_elimination->active_catalyst

References

Minimizing homocoupling in Suzuki reactions of 5-bromo-2-(pyrazol-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Suzuki Reactions of 5-bromo-2-(pyrazol-1-yl)pyridine

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Suzuki-Miyaura cross-coupling reactions of 5-bromo-2-(pyrazol-1-yl)pyridine. The focus is on minimizing the formation of the undesired homocoupling byproduct.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of the Suzuki reaction of 5-bromo-2-(pyrazol-1-yl)pyridine, and why is it a significant issue?

A1: Homocoupling is a common side reaction in Suzuki couplings where two molecules of the boronic acid reagent couple to form a symmetrical biaryl byproduct. In the case of your reaction, this would be the dimerization of your boronic acid coupling partner. This is problematic as it consumes your starting material, reduces the yield of the desired cross-coupled product, and complicates the purification process due to the potential for the homocoupled product to have similar chromatographic properties to the target molecule.[1][2]

Q2: What are the primary causes of homocoupling in palladium-catalyzed Suzuki reactions?

A2: The main culprits for homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[1][3] Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then undergo a reaction pathway with two molecules of the boronic acid to generate the homocoupled product and regenerate Pd(0).[1][3] Using a Pd(II) precatalyst, such as Pd(OAc)₂, without an efficient initial reduction to the active Pd(0) state can also lead to an increased concentration of Pd(II) and consequently, more homocoupling.[1]

Q3: How does the 2-(pyrazol-1-yl) substituent on the pyridine ring potentially influence the reaction and the extent of homocoupling?

A3: The nitrogen atoms in both the pyridine and pyrazole rings can act as ligands and coordinate to the palladium catalyst. This coordination can potentially inhibit the catalytic cycle, and in some cases, might influence the relative rates of the desired cross-coupling versus side reactions like homocoupling.[4][5] The electronic properties of the pyrazolyl group can also affect the reactivity of the 5-bromo-2-(pyrazol-1-yl)pyridine substrate.

Q4: Can the choice of boronic acid versus a boronic ester affect the amount of homocoupling observed?

A4: Yes, boronic esters, such as pinacol esters, are often more stable towards protodeboronation (hydrolysis of the C-B bond) than their corresponding boronic acids. While not directly the cause of homocoupling, protodeboronation is another common side reaction. By using a more stable boron reagent, you can often run the reaction under conditions that are also less prone to other side reactions, including homocoupling.

Troubleshooting Guide

This guide provides a structured approach to minimizing homocoupling in your Suzuki reaction.

Issue: High levels of homocoupling byproduct are observed by TLC or LC-MS analysis.

Potential Cause Recommended Solution
Oxygen in the reaction mixture Ensure rigorous degassing of all solvents and the reaction mixture. This can be achieved by sparging with an inert gas (argon or nitrogen) for an extended period or by using the freeze-pump-thaw technique (at least three cycles).[3]
Use of a Pd(II) precatalyst Consider using a Pd(0) catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ to avoid the initial presence of Pd(II).[1] If using a Pd(II) precatalyst, the addition of a mild reducing agent, like potassium formate, may help to minimize the concentration of free Pd(II).[3]
Inappropriate ligand Use bulky and electron-rich phosphine ligands. These ligands can accelerate the desired catalytic cycle, particularly the reductive elimination step, making the competing homocoupling pathway less favorable. Examples include Buchwald-type ligands (e.g., SPhos, XPhos) or bulky trialkylphosphines (e.g., P(t-Bu)₃).[6]
Suboptimal base The choice of base can influence the reaction outcome. For heteroaryl halides, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective. It is recommended to screen a few different bases to find the optimal one for your specific substrate combination.[6]
Incorrect solvent system The solvent should be anhydrous and thoroughly degassed. Common solvents for Suzuki reactions include 1,4-dioxane, toluene, or THF, often with a small amount of water to aid in the dissolution of the base and facilitate the catalytic cycle. However, for sensitive substrates, completely anhydrous conditions might be beneficial.
Data on the Effect of Reaction Parameters on Homocoupling (General Trends)

The following tables summarize general trends observed for minimizing homocoupling in Suzuki reactions of aryl halides. Specific yields will be substrate-dependent.

Table 1: Effect of Palladium Source

Palladium SourceGeneral Impact on HomocouplingRationale
Pd(II) (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)Can lead to higher levels of homocouplingDirectly participates in the homocoupling pathway before reduction to Pd(0).[1][3]
Pd(0) (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)Generally results in lower levels of homocouplingEnters the catalytic cycle directly as the active species, minimizing the concentration of Pd(II).[1]

Table 2: Effect of Ligand Choice

Ligand TypeGeneral Impact on HomocouplingRationale
Simple Phosphines (e.g., PPh₃)Can be effective, but may allow for more homocoupling under non-ideal conditions.Less sterically bulky and electron-donating compared to more advanced ligands.
Bulky, Electron-Rich Phosphines (e.g., P(t-Bu)₃, Buchwald ligands)Generally suppress homocoupling.[6]Accelerate the desired catalytic cycle, particularly oxidative addition and reductive elimination.[6]
N-Heterocyclic Carbenes (NHCs)Can be very effective at suppressing homocoupling.Form very stable complexes with palladium.

Table 3: Effect of Base Selection

BaseGeneral Impact on HomocouplingRationale
Strong Bases (e.g., NaOH, NaOEt)Can sometimes promote side reactions if not carefully controlled.Can affect the stability of the boronic acid and the catalyst.
Weaker Inorganic Bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)Often a good choice for heteroaryl substrates, providing a good balance of reactivity and selectivity.Generally well-tolerated by a wide range of functional groups.[6]

Experimental Protocols

The following is a general protocol for the Suzuki-Miyaura cross-coupling of 5-bromo-2-(pyrazol-1-yl)pyridine, optimized to minimize homocoupling.

Protocol 1: Suzuki Coupling using a Pd(0) Catalyst

Materials:

  • 5-bromo-2-(pyrazol-1-yl)pyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • K₃PO₄ (3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane/water (e.g., 4:1 v/v)

Procedure:

  • To a dry Schlenk flask, add 5-bromo-2-(pyrazol-1-yl)pyridine, the arylboronic acid, and K₃PO₄.

  • Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle at least three times.

  • Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.

  • Add the degassed 1,4-dioxane/water solvent mixture via a syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 8-12 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_main Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L2 ArPdBr Ar-Pd(II)L2-Br Pd0->ArPdBr Oxidative Addition ArPdOH Ar-Pd(II)L2-OH ArPdBr->ArPdOH Ligand Exchange ArPdAr_prime Ar-Pd(II)L2-Ar' ArPdOH->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination ArAr_prime Ar-Ar' (Desired Product) ArPdAr_prime->ArAr_prime ArBr Ar-Br (5-bromo-2-(pyrazol-1-yl)pyridine) ArBr->ArPdBr Ar_prime_BOH2 Ar'-B(OH)2 (Arylboronic Acid) Ar_prime_BOH2->ArPdAr_prime

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Diagram 2: Proposed Mechanism for Homocoupling

Homocoupling_Mechanism Pd0 Pd(0)L2 PdII Pd(II)L2X2 Pd0->PdII Oxidation PdAr_prime Ar'-Pd(II)L2-X PdII->PdAr_prime Transmetalation PdAr_prime2 Ar'-Pd(II)L2-Ar' PdAr_prime->PdAr_prime2 Second Transmetalation PdAr_prime2->Pd0 Reductive Elimination Ar_prime_Ar_prime Ar'-Ar' (Homocoupling Product) PdAr_prime2->Ar_prime_Ar_prime Ar_prime_BOH2 Ar'-B(OH)2 Ar_prime_BOH2->PdAr_prime Oxygen O2 Oxygen->PdII

Caption: A potential pathway for palladium(II)-mediated homocoupling.

Diagram 3: Troubleshooting Workflow for Minimizing Homocoupling

Troubleshooting_Workflow Start High Homocoupling Observed Degas Is the reaction rigorously degassed? Start->Degas ImproveDegas Improve degassing procedure (e.g., freeze-pump-thaw) Degas->ImproveDegas No Catalyst Are you using a Pd(II) precatalyst? Degas->Catalyst Yes ImproveDegas->Degas SwitchCatalyst Switch to a Pd(0) catalyst (e.g., Pd(PPh3)4) Catalyst->SwitchCatalyst Yes Ligand Is the ligand appropriate? Catalyst->Ligand No SwitchCatalyst->Ligand ChangeLigand Use a bulky, electron-rich ligand (e.g., SPhos, XPhos) Ligand->ChangeLigand No BaseSolvent Screen different bases and solvents Ligand->BaseSolvent Yes ChangeLigand->BaseSolvent End Homocoupling Minimized BaseSolvent->End

References

Technical Support Center: Dehalogenation of 5-Bromopyridines in Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering the undesired dehalogenation of 5-bromopyridines during palladium-catalyzed cross-coupling reactions. This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help you minimize this common side reaction and optimize your product yield.

Troubleshooting Guides

Issue: Significant Dehalogenation Observed in Suzuki-Miyaura Coupling

Question: I am observing a significant amount of the dehalogenated pyridine byproduct in my Suzuki-Miyaura reaction with a 5-bromopyridine substrate. What are the likely causes and how can I mitigate this?

Answer: Dehalogenation is a prevalent side reaction in Suzuki-Miyaura couplings of 5-bromopyridines.[1] The primary cause is often the formation of a palladium-hydride (Pd-H) species, which can reductively eliminate with the pyridine substrate to replace the bromine with a hydrogen atom.[2] Key factors influencing this side reaction include the catalyst system, base, solvent, and temperature.[1][3]

Here is a systematic approach to troubleshooting this issue:

  • Evaluate the Catalyst System: Highly active palladium catalysts with electron-rich and bulky phosphine ligands can sometimes favor dehalogenation.[3]

    • Solution: Consider switching to a different ligand. While bulky, electron-rich phosphine ligands like XPhos and SPhos are often effective for challenging couplings, screening different ligands may be necessary to find the optimal balance between reactivity and suppression of dehalogenation.[2][4] Using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes be beneficial.[1]

  • Optimize the Base: The choice and strength of the base are critical. Stronger bases, particularly alkoxides, can promote dehalogenation.[3]

    • Solution: Switch to a milder inorganic base such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[1][2] K₃PO₄ is often a good choice for challenging couplings.[1]

  • Assess the Solvent: Solvents that can act as hydrogen donors, like alcohols, can contribute to the formation of the dehalogenated byproduct.[2][3]

    • Solution: Use aprotic solvents like toluene, dioxane, or THF.[2] Ensure your solvents are anhydrous if protodeboronation of the boronic acid is also a concern.[5]

  • Control the Temperature: Higher reaction temperatures can increase the rate of side reactions, including dehalogenation.[1][3]

    • Solution: Lower the reaction temperature. While this may slow down the desired reaction, it can often disproportionately reduce the rate of dehalogenation.[1]

Issue: Dehalogenation in Buchwald-Hartwig Amination

Question: My Buchwald-Hartwig amination of a 5-bromopyridine is resulting in a low yield of the desired arylamine and a significant amount of the dehalogenated starting material. What should I do?

Answer: Dehalogenation is a known competing reaction in Buchwald-Hartwig aminations, often arising from the formation of a palladium-hydride species.[3] This can be influenced by the catalyst, base, and solvent. An unproductive side reaction can also occur where the amide undergoes beta-hydride elimination, yielding the dehalogenated arene.[3][6]

To address this, consider the following troubleshooting steps:

  • Modify the Catalyst System: The choice of ligand is crucial. Highly active and electron-rich ligands can sometimes promote dehalogenation.[3]

    • Solution: Screen different phosphine ligands. While bulky biaryl phosphine ligands (e.g., XPhos, SPhos) are generally effective, the optimal ligand is substrate-dependent.[4]

  • Adjust the Base: Strong bases, especially in the presence of a hydrogen source, can increase the rate of dehalogenation.[3]

    • Solution: While sodium tert-butoxide (NaOtBu) is commonly used, consider a weaker base if dehalogenation is severe. However, be aware that this may also slow down the desired amination.

  • Change the Solvent: Solvents that can act as hydrogen donors should be avoided.[3]

    • Solution: Use anhydrous aprotic solvents such as toluene or dioxane.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of dehalogenation in palladium-catalyzed coupling reactions?

A1: The most common mechanism involves the formation of a palladium-hydride (Pd-H) species. This can happen through several pathways, including the reaction of the palladium catalyst with bases, solvents (like alcohols), or trace amounts of water.[2][3] This Pd-H species can then participate in a reductive elimination step with the coordinated aryl bromide, leading to the replacement of the bromine atom with a hydrogen atom.[3]

Q2: Are 5-bromopyridines particularly susceptible to dehalogenation?

A2: Yes, N-heterocyclic halides, including 5-bromopyridines, can be more prone to dehalogenation compared to other aryl halides.[2] The pyridine nitrogen can coordinate to the palladium catalyst, which can influence the electronic properties of the substrate and potentially favor side reactions.[1][4]

Q3: How does the choice of halide (I, Br, Cl) on the pyridine ring affect the likelihood of dehalogenation?

A3: The tendency for dehalogenation generally follows the reactivity of the carbon-halogen bond: C-I > C-Br > C-Cl.[2][7] Therefore, 5-iodopyridines are typically the most susceptible to dehalogenation, while 5-chloropyridines are the least, although they are also less reactive in the desired coupling reaction.[7]

Q4: Can the purity of my reagents affect the level of dehalogenation?

A4: Absolutely. Impurities in your starting materials, solvents, or base can contribute to catalyst deactivation and the formation of unwanted byproducts, including the dehalogenated compound. Ensure you are using high-purity reagents and anhydrous, degassed solvents.[1]

Q5: When should I consider protecting the pyridine nitrogen?

A5: While not always necessary for 5-bromopyridines, if you are working with other substituted pyridines or N-H containing heterocycles like pyrroles or indoles, N-protection can sometimes suppress dehalogenation by altering the electronic properties of the ring and preventing coordination to the palladium catalyst.[2][8]

Data Presentation

Table 1: Effect of Reaction Parameters on Dehalogenation in Suzuki-Miyaura Coupling of 5-Bromopyridines (Illustrative Data)

ParameterCondition 1% Dehalogenation (Approx.)Condition 2% Dehalogenation (Approx.)Reference
Base NaOtBu15-30%K₃PO₄5-15%[2][3]
Ligand PPh₃10-25%XPhos5-10%[2][4]
Solvent Isopropanol20-40%Toluene<10%[2][3]
Temperature 110 °C15-30%80 °C5-15%[1][3]

Note: These are representative values based on general trends and can vary significantly depending on the specific substrates and other reaction conditions.[2]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of 5-Bromopyridine Derivatives
  • To a Schlenk flask, add the 5-bromopyridine derivative (1.0 eq), the arylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq).[9]

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.[1]

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the flask.[9]

  • Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).[9]

  • Stir the reaction mixture at 85-95 °C and monitor the progress by TLC or LC-MS.[9]

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.[3]

  • Filter the mixture through a pad of celite and wash with the same organic solvent.[3]

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.[3]

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.[3]

General Protocol for Buchwald-Hartwig Amination of 5-Bromopyridine Derivatives
  • In a glovebox or under an inert atmosphere in a Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).[3]

  • Add the 5-bromopyridine derivative (1.0 eq), the amine coupling partner (1.2 eq), and the base (e.g., NaOtBu, 1.4 eq).[3]

  • Add anhydrous, degassed toluene.[3]

  • Seal the flask and heat the reaction mixture to 100 °C.[3]

  • Monitor the reaction by TLC or LC-MS.[3]

  • Once the reaction is complete, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.[3]

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.[3]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[3]

  • Concentrate under reduced pressure and purify by column chromatography.[3]

Visualizations

Dehalogenation_Troubleshooting start High Dehalogenation Observed catalyst Modify Catalyst System (e.g., change ligand) start->catalyst base Adjust Base (e.g., K3PO4 instead of NaOtBu) catalyst->base Dehalogenation persists end Optimized Reaction (Dehalogenation Minimized) catalyst->end Issue resolved solvent Change Solvent (e.g., use aprotic solvent) base->solvent Dehalogenation persists base->end Issue resolved temp Lower Temperature solvent->temp Dehalogenation persists solvent->end Issue resolved temp->end Issue resolved

Caption: Troubleshooting workflow for addressing high dehalogenation.

Suzuki_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pdi_complex Ar-Pd(II)-Br(L2) oxidative_addition->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation pd_hydride L2Pd(II)(H)Br pdi_complex->pd_hydride H-Source pdi_ar_complex Ar-Pd(II)-Ar'(L2) transmetalation->pdi_ar_complex ar_boronic Ar'-B(OR)2 ar_boronic->transmetalation base_activation Base base_activation->ar_boronic reductive_elimination Reductive Elimination pdi_ar_complex->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-Ar' reductive_elimination->product dehalogenation Dehalogenation (Side Reaction) dehalogenation->pd0 Regenerates Catalyst dehalogenated_product Ar-H dehalogenation->dehalogenated_product pd_hydride->dehalogenation h_source H-Source (Solvent, Base, H2O) h_source->pd_hydride

References

Technical Support Center: Optimizing Phosphine Ligands for Suzuki Coupling with 5-Bromo-2-Pyridyl Substrates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 5-bromo-2-pyridyl substrates. Particular emphasis is placed on the selection and optimization of phosphine ligands to overcome common challenges associated with this transformation.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of 5-bromo-2-pyridyl substrates, offering potential causes and solutions in a question-and-answer format.

Issue: Low to No Product Yield

Question: I am observing very low or no formation of my desired coupled product. What are the likely causes and how can I improve the yield?

Answer: Low or no yield is a frequent challenge in Suzuki couplings involving 2-pyridyl halides. The primary reason is often the "2-pyridyl problem," where the nitrogen lone pair of the pyridine ring coordinates to the palladium catalyst, leading to its deactivation or inhibition.[1][2] Several factors should be systematically investigated:

  • Catalyst Inactivation: The active Pd(0) species may not be forming efficiently or is being deactivated.

    • Solution: Employ bulky, electron-rich phosphine ligands. Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) are particularly effective as they stabilize the active palladium species and sterically hinder coordination of the pyridine nitrogen.[2] Consider using pre-formed palladium catalysts, such as Pd(PPh₃)₄, or highly active precatalysts.[1] If catalyst deactivation is suspected, a higher catalyst loading (e.g., increasing from 3 mol% to 5 mol%) may be beneficial.[2]

  • Suboptimal Reaction Conditions: The interplay of base, solvent, and temperature is critical and may not be optimal for your specific substrates.

    • Solution: A thorough screening of reaction parameters is recommended.[1]

      • Base: The base activates the boronic acid.[1] For challenging couplings, strong inorganic bases like K₃PO₄ are often effective.[1] In some cases, milder bases such as K₂CO₃ or even KF can suppress side reactions.[1][3] The choice of base can be ligand-dependent.[3]

      • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water is commonly used to ensure solubility of both organic and inorganic reagents.[1] The use of alcoholic solvents like n-butanol, sometimes with a specific water ratio, has been found to be critical for the success of couplings with certain heteroaryl boronic acids.[4]

      • Temperature: While higher temperatures (typically 80-110 °C) can increase reaction rates, they may also promote side reactions.[1] Optimization is key.

  • Oxygen Sensitivity: The Pd(0) catalyst is susceptible to oxidation by atmospheric oxygen, leading to deactivation.

    • Solution: It is crucial to thoroughly degas the reaction mixture.[1] This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent or by using the freeze-pump-thaw technique for several cycles.[1] The reaction should be maintained under a positive pressure of an inert gas.

  • Poor Substrate Quality: Impurities or degradation of the 5-bromopyridine or boronic acid starting materials can negatively impact the reaction.

    • Solution: Ensure the purity of your starting materials. Boronic acids, in particular, can be prone to decomposition.

Issue: Significant Side Product Formation

Question: My reaction is producing significant amounts of side products, such as homocoupled boronic acid or dehalogenated starting material. How can I minimize these?

Answer: The formation of side products is a common issue that can often be mitigated by adjusting the reaction conditions.

  • Homocoupling of Boronic Acid: This occurs when the boronic acid couples with itself.

    • Cause: Often promoted by the presence of oxygen or an excess of palladium catalyst.[1]

    • Solution: Rigorous degassing of the reaction mixture is essential.[1] Using a slight excess of the 5-bromo-2-pyridyl substrate can sometimes suppress homocoupling.[1] Lowering the catalyst loading might also be beneficial.[1]

  • Dehalogenation: The 5-bromopyridine is reduced to 2-pyridyl.

    • Cause: This can be facilitated by certain phosphine ligands and bases, particularly at elevated temperatures.[1]

    • Solution: Try a different, potentially less electron-donating or bulkier, phosphine ligand. Using a milder base or lowering the reaction temperature can also help minimize this side reaction.[1]

  • Protodeboronation: The boronic acid is replaced by a hydrogen atom.

    • Cause: This is a common decomposition pathway for boronic acids, especially heteroaryl boronic acids, and can be accelerated by excess water or non-optimal pH.[5]

    • Solution: Employing anhydrous solvents can help.[2] The choice of base is also critical; for some systems, weaker bases are preferred to minimize this side reaction.[6]

Frequently Asked Questions (FAQs)

Q1: Why are 5-bromo-2-pyridyl substrates challenging for Suzuki coupling?

A1: The primary challenge is the "2-pyridyl problem." The nitrogen atom at the 2-position of the pyridine ring can act as a ligand and coordinate to the palladium catalyst. This coordination can inhibit the catalytic cycle or lead to complete deactivation of the catalyst, resulting in low yields.[1][2]

Q2: What are the best phosphine ligands for Suzuki coupling with 5-bromo-2-pyridyl substrates?

A2: Bulky and electron-rich monophosphine ligands are generally the most effective. These ligands promote the crucial oxidative addition step and their steric bulk helps to prevent the pyridine nitrogen from binding to the palladium center.[2][7] Buchwald's biaryl phosphine ligands, such as SPhos (1), XPhos, and RuPhos, are highly recommended.[2][6] In some cases, phosphine oxides have also shown good activity.[2][8]

Q3: How do I choose the right base for my reaction?

A3: The choice of base is substrate and ligand dependent. A good starting point for challenging couplings like those with 2-pyridyl halides is often a strong inorganic base such as K₃PO₄.[1][3] However, if side reactions are an issue, screening other bases like Cs₂CO₃, K₂CO₃, or even KF is advisable.[1] The solubility of the base in the chosen solvent system is also a critical factor.[1]

Q4: Is water necessary in the reaction mixture?

A4: In many cases, a biphasic system with water is beneficial as it helps to dissolve the inorganic base and facilitate the transmetallation step.[1] The presence of water can also be crucial for the hydrolysis of boronate esters to the more active boronic acids.[4] However, for substrates prone to protodeboronation, minimizing the amount of water or using anhydrous conditions might be necessary.[2][9]

Q5: What is the role of the phosphine ligand in the catalytic cycle?

A5: The phosphine ligand plays several crucial roles: it stabilizes the active Pd(0) catalyst, its electronic properties influence the rate of oxidative addition, and its steric bulk promotes the final reductive elimination step to release the product.[10] For substrates like 5-bromo-2-pyridyl, the steric hindrance of the ligand is particularly important to prevent catalyst inhibition by the pyridine nitrogen.[2]

Data Presentation: Phosphine Ligand Selection Guide

The following table summarizes the characteristics and applications of various phosphine ligands for Suzuki coupling reactions, with a focus on their suitability for challenging substrates like 5-bromo-2-pyridyl halides.

Ligand TypeExamplesKey CharacteristicsApplication Notes for 2-Pyridyl Substrates
Bulky Biaryl Monophosphines SPhos, XPhos, RuPhosHighly electron-rich and sterically demanding.Highly Recommended. Excellent for preventing pyridine coordination and promoting high turnover numbers. Often allows for lower catalyst loadings and milder reaction conditions.[2][11][12]
Dialkylbiaryl Phosphines tBuXPhos, cataCXium® AStrong σ-donors with significant steric bulk.Effective. Can provide high yields, but may require careful optimization of reaction conditions.[13][14]
Triphenylphosphine (PPh₃) PPh₃Less bulky and less electron-donating compared to biaryl phosphines.Generally Ineffective. Often leads to low yields or no reaction due to catalyst deactivation by the pyridine substrate.[13][14]
Phosphine Oxides/Chlorides CX-PICy, CX-POPdAir- and heat-stable precatalysts.Can be effective. Have shown promise in specific cases for coupling 2-pyridyl nucleophiles, but may be sensitive to the choice of base and solvent.[5][8]

Experimental Protocols

Generalized Protocol for Suzuki-Miyaura Coupling of 5-Bromo-2-pyridyl Substrates

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • 5-bromo-2-pyridyl substrate (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Phosphine ligand (e.g., SPhos) (1.1 - 1.2 x mol% of Pd)

  • Base (e.g., K₃PO₄) (2.0 - 3.0 eq)

  • Degassed solvent (e.g., 1,4-Dioxane/water 4:1)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add the 5-bromo-2-pyridyl substrate, arylboronic acid, and base.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three to five times to ensure an oxygen-free environment.[1]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst and the phosphine ligand.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-100 °C).

  • Monitoring: Monitor the reaction progress by a suitable analytical technique, such as TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired coupled product.[15]

Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar¹-Pd(II)L₂(X) pd0->oa_complex Oxidative Addition trans_intermediate [Ar¹-Pd(II)L₂(OR)] oa_complex->trans_intermediate Ligand Exchange trans_complex Ar¹-Pd(II)L₂(Ar²) trans_intermediate->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination re_entry trans_complex->re_entry Ar¹-Ar² (Product) oa_entry oa_entry->pd0 Ar¹-X (5-bromo-2-pyridyl) base_entry base_entry->oa_complex Base (e.g., K₃PO₄) boronic_entry boronic_entry->trans_intermediate Ar²B(OH)₂

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow arrow reagents 1. Add Reagents (Aryl Halide, Boronic Acid, Base) inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) arrow1 catalyst 3. Add Catalyst & Ligand solvent 4. Add Degassed Solvent heat 5. Heat and Stir monitor 6. Monitor Progress (TLC/LC-MS) arrow2 quench 7. Cool and Quench extract 8. Extraction purify 9. Column Chromatography product Pure Product

Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.

References

Navigating the Challenges of C-N Coupling: A Technical Guide to Solvent Effects in the Buchwald-Hartwig Amination of Bromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the Buchwald-Hartwig amination of bromopyridines, with a specific focus on the critical role of solvent polarity. This guide offers practical, in-depth answers to common experimental challenges, detailed protocols, and quantitative data to facilitate successful reaction outcomes.

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of crucial carbon-nitrogen bonds. However, its application to heteroaromatic halides like bromopyridines presents unique challenges, primarily due to the potential for the pyridine nitrogen to poison the palladium catalyst.[1] Solvent choice is a key parameter that can significantly influence reaction efficiency, yield, and side-product formation. This guide aims to demystify the impact of solvent polarity on this important transformation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses frequently encountered problems during the Buchwald-Hartwig amination of bromopyridines, providing a systematic approach to troubleshooting.

Issue 1: Low or No Product Yield

Low or non-existent yield is one of the most common frustrations in this reaction. Several factors, often interrelated, can be at play.

  • Potential Cause A: Catalyst Poisoning: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity.[1] This is a primary challenge with 2-bromopyridines.

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, SPhos) that can sterically shield the palladium center and disfavor pyridine coordination. Increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can also be beneficial.

  • Potential Cause B: Inappropriate Solvent Choice: The solvent must effectively dissolve the starting materials, reagents, and catalytic species. Poor solubility can lead to a sluggish or stalled reaction.

    • Solution: While nonpolar solvents like toluene and dioxane are often the first choice, if solubility is an issue, a more polar aprotic solvent like DMF can be cautiously tested.[1] However, be aware that coordinating solvents like DMF can sometimes bind to the palladium center and inhibit catalysis.

  • Potential Cause C: Suboptimal Base Selection: The base plays a crucial role in the deprotonation of the amine and regeneration of the active catalyst.

    • Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. However, for substrates with base-sensitive functional groups, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, potentially requiring higher reaction temperatures or longer reaction times.

  • Potential Cause D: Inadequate Reaction Conditions: Insufficient temperature or reaction time can lead to incomplete conversion.

    • Solution: These reactions typically require heating, often in the range of 80-110 °C.[1] If the reaction is sluggish, a modest increase in temperature or extended reaction time may be necessary. However, excessively high temperatures (>120 °C) can lead to catalyst decomposition, observed as the formation of palladium black.[1]

Frequently Asked Questions (FAQs)

Q1: How does solvent polarity directly impact the reaction?

Solvent polarity can influence several aspects of the Buchwald-Hartwig reaction. A solvent with appropriate polarity will ensure the dissolution of all reaction components. Furthermore, the polarity of the solvent can affect the stability of charged intermediates in the catalytic cycle. While highly polar aprotic solvents might seem beneficial for solubility, they can also coordinate with the palladium catalyst, potentially hindering its activity. Nonpolar, less-coordinating solvents like toluene and dioxane are often preferred as they provide a good balance of solubility and catalyst stability.

Q2: I'm observing the formation of a black precipitate in my reaction. What is it and what should I do?

The formation of a fine black precipitate is likely palladium black, which indicates decomposition of the palladium catalyst.[1] This can be caused by excessive heat, the presence of oxygen, or impurities in the reagents or solvent. To mitigate this, ensure your reaction is conducted under a strictly inert atmosphere (argon or nitrogen), use high-purity, anhydrous, and degassed solvents, and consider lowering the reaction temperature while extending the reaction time.[1]

Q3: Can I use a polar protic solvent like ethanol or water?

Generally, polar protic solvents are not recommended for the Buchwald-Hartwig amination. The active hydrogen in these solvents can interfere with the catalytic cycle and the strong bases used in the reaction.

Q4: What are the best general-purpose solvents for the Buchwald-Hartwig amination of bromopyridines?

Toluene and 1,4-dioxane are the most commonly employed and generally effective solvents for this reaction.[1] They offer a good balance of solubility for a wide range of substrates and minimal interference with the catalytic system.

Data Presentation: Solvent Polarity and Reaction Yield

The following table provides a summary of how solvent polarity can influence the yield of the Buchwald-Hartwig amination. The data presented is for the coupling of bromobenzene with various amines and serves as a representative illustration of the solvent effect. Yields are highly substrate-dependent and this table should be used as a guide for solvent selection and optimization.

SolventDielectric Constant (ε) at 20°CDipole Moment (μ, D)Polarity Index (P')Typical Yield Range (%) for Bromobenzene Amination
Toluene2.380.362.495-99
1,4-Dioxane2.250.454.885-95
Tetrahydrofuran (THF)7.581.754.060-80
N,N-Dimethylformamide (DMF)36.73.826.420-60
Dimethyl Sulfoxide (DMSO)46.73.967.210-30

Data compiled from various sources, including references[2][3][4][5][6][7]. Yields are illustrative and can vary significantly based on specific substrates, ligands, and bases used.

Experimental Protocols

Below are representative experimental protocols for the Buchwald-Hartwig amination of a bromopyridine in commonly used solvents. Note: These are general procedures and may require optimization for specific substrates. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

Protocol 1: Amination of 2-Bromopyridine with Aniline in Toluene

  • Reaction Setup: In a glovebox, to an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol%), XPhos (19.1 mg, 0.04 mmol, 4 mol%), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Reagent Addition: Add 2-bromopyridine (158 mg, 1.0 mmol) and aniline (112 mg, 1.2 mmol) to the Schlenk tube.

  • Solvent Addition: Add 5 mL of anhydrous, degassed toluene.

  • Reaction: Seal the Schlenk tube and heat the mixture at 100 °C with vigorous stirring for 12-24 hours.

  • Work-up: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Purification: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Amination of 3-Bromopyridine with Morpholine in 1,4-Dioxane

  • Reaction Setup: To an oven-dried sealed tube, add 3-bromopyridine (158 mg, 1.0 mmol), morpholine (104 mg, 1.2 mmol), cesium carbonate (456 mg, 1.4 mmol), RuPhos (18.6 mg, 0.04 mmol, 4 mol%), and RuPhos Pd G3 (33.4 mg, 0.02 mmol, 2 mol%).

  • Solvent Addition: Add 5 mL of anhydrous, degassed 1,4-dioxane.

  • Reaction: Seal the tube and heat the reaction mixture to 110 °C for 16 hours with stirring.

  • Work-up: Cool the reaction to room temperature. Dilute with dichloromethane (20 mL) and filter through Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel.

Visualizing the Process: Diagrams

To further aid in understanding the experimental workflow and troubleshooting logic, the following diagrams are provided.

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine Bromopyridine, Amine, Base, Ligand catalyst Add Palladium Source reagents->catalyst solvent Add Anhydrous, Degassed Solvent catalyst->solvent heat Heat and Stir (e.g., 80-110 °C) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to RT monitor->cool filter Dilute and Filter cool->filter extract Aqueous Wash filter->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify final_product final_product purify->final_product Isolated Product Troubleshooting_Low_Yield start Low or No Yield check_catalyst Catalyst Poisoning? start->check_catalyst check_solubility Poor Solubility? check_catalyst->check_solubility No solution_catalyst Use Bulky Ligand Increase Catalyst Loading check_catalyst->solution_catalyst Yes check_conditions Suboptimal Conditions? check_solubility->check_conditions No solution_solubility Screen Solvents (e.g., Toluene, Dioxane, cautiously DMF) check_solubility->solution_solubility Yes solution_conditions Optimize Temperature and Reaction Time check_conditions->solution_conditions Yes

References

Technical Support Center: Palladium-Catalyzed Reactions of Brominated N-Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during palladium-catalyzed cross-coupling reactions involving brominated N-heterocycles.

Section 1: Troubleshooting Common Issues

Low or No Product Yield

Question: My palladium-catalyzed cross-coupling reaction with a brominated N-heterocycle is resulting in a low yield or no product at all. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no yield in palladium-catalyzed cross-coupling reactions with brominated N-heterocycles is a common issue that can stem from several factors. A systematic approach to troubleshooting is often the most effective. Consider the following potential issues and solutions:

  • Catalyst Deactivation: The palladium catalyst is the heart of the reaction, and its deactivation is a primary cause of low yields.

    • Catalyst Poisoning by the N-Heterocycle: The nitrogen atom in the heterocycle can coordinate to the palladium center, inhibiting its catalytic activity. This is a prevalent issue with substrates like pyridines.[1]

      • Solution: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) that can shield the palladium center and prevent coordination by the heterocycle.[2] The use of N-heterocyclic carbene (NHC) ligands can also lead to highly active and stable catalysts.[3]

    • Formation of Palladium Black: The precipitation of a fine black powder indicates the agglomeration of the palladium catalyst into an inactive state. This can be caused by high temperatures, improper ligand protection, or the presence of impurities.[1]

      • Solution: Lower the reaction temperature and consider a longer reaction time. Ensure a sufficient ligand-to-palladium ratio to maintain a stable catalytic complex. Using a fresh, high-quality catalyst and ensuring all reagents and solvents are pure and dry can also prevent this.[1]

    • Oxidation of the Catalyst: The active Pd(0) species is susceptible to oxidation by air.

      • Solution: Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Degassing solvents and reagents thoroughly before use is crucial.[1]

  • Suboptimal Reaction Conditions:

    • Incorrect Ligand or Base Selection: The choice of ligand and base is critical and often substrate-dependent.

      • Solution: Screen a variety of ligands and bases. For instance, in Buchwald-Hartwig amination, bulky phosphine ligands are often effective.[4] The base should be strong enough to facilitate the desired catalytic step but not so strong as to cause degradation of starting materials or products. Common bases include inorganic carbonates (K₂CO₃, Cs₂CO₃) and alkoxides (NaOtBu).[3]

    • Inappropriate Solvent: The solvent can influence the solubility of reagents and the stability of the catalyst.

      • Solution: Toluene, dioxane, and DMF are common solvents. If solubility is an issue, a more polar solvent might be necessary, but be aware that some polar aprotic solvents can coordinate to the palladium catalyst.[3]

    • Incorrect Temperature: High temperatures can lead to catalyst decomposition and side reactions, while low temperatures may result in a sluggish or incomplete reaction.

      • Solution: Optimize the reaction temperature. Sometimes, a lower temperature for a longer duration can improve the yield.[1]

  • Poor Reagent Quality:

    • Impure Starting Materials: Impurities in the brominated heterocycle, coupling partner, or other reagents can poison the catalyst.

      • Solution: Use highly purified reagents.

    • Degradation of Coupling Partner: For example, boronic acids in Suzuki couplings are prone to protodeboronation.

      • Solution: Use fresh, high-purity boronic acids or consider using more stable boronic esters.

The following table summarizes the performance of different phosphine ligands in the amination of bromobenzene with various amines, providing a comparative basis for ligand selection.

LigandAmineYield (%)Catalyst SystemBaseSolventTemp. (°C)Time (h)
XPhosDiphenylamine96[Pd(allyl)Cl]₂NaOtBuToluene10024
XPhosPhenoxazine>99[Pd(allyl)Cl]₂NaOtBuToluene10024
XPhosCarbazole92[Pd(allyl)Cl]₂NaOtBuToluene10024
RuPhosDiphenylamine96[Pd(allyl)Cl]₂NaOtBuToluene10024
RuPhosPhenoxazine>99[Pd(allyl)Cl]₂NaOtBuToluene10024
RuPhosCarbazole29[Pd(allyl)Cl]₂NaOtBuToluene10024

Data sourced from BenchChem Application Notes.[4]

Common Side Reactions and Degradation Pathways

Question: I am observing significant side product formation in my reaction. What are the common degradation pathways for brominated N-heterocycles in palladium catalysis?

Answer:

Several side reactions can occur, leading to the degradation of your starting material and the formation of undesired byproducts.

  • Dehalogenation (Hydrodehalogenation): This is the replacement of the bromine atom with a hydrogen atom, leading to the formation of the corresponding debrominated heterocycle.

    • Causes: This can be promoted by certain solvents, bases, or impurities that can act as hydride sources. In some cases, β-hydride elimination from a palladium-alkoxide or palladium-amide intermediate can lead to the formation of a palladium-hydride species, which can then cause reductive dehalogenation.[1]

    • Troubleshooting:

      • Use anhydrous and high-purity solvents and reagents.

      • Carefully select the base. For example, in some cases, weaker bases like carbonates are less prone to causing dehalogenation than strong alkoxides.

      • Choose a ligand that favors reductive elimination of the desired product over β-hydride elimination.[1]

  • Homocoupling: This is the coupling of two molecules of the same starting material (e.g., two molecules of the brominated heterocycle or two molecules of the coupling partner).

    • Causes: Homocoupling of boronic acids in Suzuki reactions is often promoted by the presence of oxygen, which can lead to oxidative coupling.[1] Homocoupling of the brominated heterocycle can also occur, particularly at high temperatures or with certain catalyst systems.

    • Troubleshooting:

      • Rigorously degas all solvents and the reaction mixture.[1]

      • Use a pre-formed Pd(0) source or a precatalyst that efficiently generates the active Pd(0) species to minimize side reactions involving Pd(II) species.[5]

      • Optimize the stoichiometry of the reactants.

  • Protodeboronation (in Suzuki Coupling): This is the cleavage of the C-B bond of the boronic acid, which is then replaced by a C-H bond.

    • Causes: This side reaction is often promoted by the presence of water and base.

    • Troubleshooting:

      • Use anhydrous conditions and carefully dried reagents and solvents.

      • Employ a weaker base or carefully control the amount of a stronger base.

      • Convert the boronic acid to a more stable boronic ester (e.g., a pinacol ester).

Section 2: Frequently Asked Questions (FAQs)

Q1: Why are N-heterocycles particularly challenging substrates in palladium catalysis?

A1: The lone pair of electrons on the nitrogen atom of the heterocycle can coordinate to the palladium catalyst.[1] This coordination can lead to the formation of inactive or less active catalyst species, a phenomenon known as catalyst poisoning.[1] This is especially problematic for heterocycles like pyridine where the nitrogen is part of the aromatic ring.

Q2: How do I choose the right ligand for my reaction?

A2: The choice of ligand is crucial for a successful reaction. Bulky, electron-rich phosphine ligands (often referred to as Buchwald ligands) are generally a good starting point for coupling reactions involving N-heterocycles. These ligands help to stabilize the palladium catalyst, promote the desired catalytic steps (oxidative addition and reductive elimination), and prevent catalyst deactivation by sterically hindering the coordination of the N-heterocycle.[2] It is often necessary to screen a few different ligands to find the optimal one for a specific substrate combination.

Q3: What is the role of the base in these reactions?

A3: The base plays several critical roles in the catalytic cycle. In reactions like the Buchwald-Hartwig amination, the base is required to deprotonate the amine, making it a more active nucleophile.[6] In Suzuki couplings, the base activates the organoboron reagent to facilitate transmetalation.[5] The choice of base can significantly impact the reaction rate and the prevalence of side reactions.

Q4: How can I minimize the formation of palladium black?

A4: The formation of palladium black, which is inactive metallic palladium, can be minimized by:

  • Ensuring the reaction is run under a strict inert atmosphere.

  • Using an appropriate ligand that effectively stabilizes the Pd(0) catalytic species.

  • Avoiding excessively high reaction temperatures.[1]

  • Using pure reagents and solvents to avoid impurities that can promote catalyst agglomeration.

Q5: Is it always necessary to use a glovebox for setting up these reactions?

A5: While a glovebox provides the best inert atmosphere, it is not always strictly necessary. Many palladium-catalyzed reactions can be successfully set up using standard Schlenk techniques. The key is to rigorously exclude oxygen and moisture from the reaction mixture. This includes using dry, degassed solvents and reagents and maintaining a positive pressure of an inert gas (argon or nitrogen) throughout the setup and reaction.

Section 3: Experimental Protocols & Visualizations

General Experimental Protocol for Buchwald-Hartwig Amination

This is a general procedure and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the brominated N-heterocycle (1.0 mmol), the amine (1.2 mmol), the palladium precatalyst (e.g., 1-5 mol%), the phosphine ligand (e.g., 1-10 mol%), and the base (e.g., NaOtBu, 1.4 mmol).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, dioxane) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizing Degradation Pathways and Catalytic Cycles

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-Br Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative Addition->Ar-Pd(II)-X(L_n) Ligand Exchange Ligand Exchange Ar-Pd(II)-X(L_n)->Ligand Exchange R'R''NH, Base Ar-Pd(II)-NHR'R'' Ar-Pd(II)-NHR'R'' Ligand Exchange->Ar-Pd(II)-NHR'R'' Reductive Elimination Reductive Elimination Ar-Pd(II)-NHR'R''->Reductive Elimination Reductive Elimination->Pd(0)L_n Ar-NR'R''

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Catalyst_Poisoning cluster_active Active Catalytic Cycle cluster_inactive Deactivation Pathway Active Pd(0) Catalyst Active Pd(0) Catalyst Product Formation Product Formation Active Pd(0) Catalyst->Product Formation Catalysis Inactive Pd-Heterocycle Complex Inactive Pd-Heterocycle Complex Active Pd(0) Catalyst->Inactive Pd-Heterocycle Complex Coordination N-Heterocycle Substrate N-Heterocycle Substrate N-Heterocycle Substrate->Inactive Pd-Heterocycle Complex

Caption: Catalyst deactivation through coordination of the N-heterocycle.

Palladium_Black_Formation Active Pd(0) Species Active Pd(0) Species Palladium Black (Inactive) Palladium Black (Inactive) Active Pd(0) Species->Palladium Black (Inactive) Agglomeration (High Temp, Impurities)

Caption: Deactivation of the catalyst by forming palladium black.

Dehalogenation_Pathway Ar-Pd(II)-Br Ar-Pd(II)-Br Pd-H Species Pd-H Species Ar-Pd(II)-Br->Pd-H Species Side Reaction (e.g., β-hydride elimination) Debrominated Product (Ar-H) Debrominated Product (Ar-H) Pd-H Species->Debrominated Product (Ar-H) Reductive Elimination

Caption: A potential pathway for the side reaction of dehalogenation.

References

Validation & Comparative

Navigating the Suzuki Coupling of Bromopyridines: A Comparative Reactivity Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the efficient construction of biaryl and heteroaryl structures prevalent in pharmaceutical compounds. When employing bromopyridine isomers as substrates, a nuanced understanding of their relative reactivity is crucial for reaction optimization and success. This guide provides an objective comparison of the reactivity of 2-bromopyridine and 3-bromopyridine in Suzuki coupling, supported by experimental data and detailed protocols.

Executive Summary

In the palladium-catalyzed Suzuki-Miyaura coupling, 3-bromopyridine generally exhibits higher reactivity and affords better yields compared to 2-bromopyridine under similar conditions. This difference is primarily attributed to the "2-pyridyl problem," where the nitrogen atom in 2-bromopyridine can coordinate to the palladium catalyst, leading to catalyst inhibition. While specialized ligands and optimized conditions can mitigate this issue for 2-bromopyridine, 3-bromopyridine often serves as a more straightforward substrate for achieving high-yielding cross-coupling.

Data Presentation: A Comparative Overview

The following table summarizes representative yields for the Suzuki-Miyaura coupling of 2-bromopyridine and 3-bromopyridine with various boronic acids. It is important to note that reaction conditions can significantly influence outcomes; therefore, conditions are provided for each entry to allow for a contextual comparison.

Bromopyridine IsomerBoronic Acid PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Bromopyridine Phenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O11012-24~70-80[1]
3-Bromopyridine Phenylboronic acidPd(OAc)₂K₂CO₃Aqueous100195[2]
2-Bromopyridine 4-Methoxyphenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O1004-12>90[3]
3-Bromopyridine 4-Methoxyphenylboronic acidPd(NHC) complexK₂CO₃Water450.199[4]
2-Bromopyridine 4-Chlorophenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O80-1004-16~80[5][6]
3-Bromopyridine (Het)Arylboronic acidPd(PPh₃)₄K₂CO₃Toluene110371-76[7][8]

Note: Yields are representative and can vary based on the specific reagents, catalyst loading, and precise reaction conditions.

Experimental Protocols

Below is a generalized experimental protocol for the Suzuki-Miyaura coupling of bromopyridines. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrate combinations.

Materials:

  • Bromopyridine (1.0 equiv)

  • Arylboronic acid (1.1–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ with a ligand; 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the bromopyridine, arylboronic acid, base, and palladium catalyst/ligand.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the bromopyridine.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Mandatory Visualization: Factors Influencing Reactivity

The following diagram illustrates the key factors influencing the comparative reactivity of 2-bromopyridine and 3-bromopyridine in Suzuki coupling.

G a Proximity of N to C-Br bond b N lone pair coordination to Pd a->b c Catalyst Inhibition ('2-Pyridyl Problem') b->c d Slower Oxidative Addition c->d e Lower Reactivity / Yields d->e f N atom is remote from C-Br bond g Minimal N-Pd coordination f->g h Efficient Catalytic Cycle g->h i Facile Oxidative Addition h->i j Higher Reactivity / Yields i->j

Caption: Reactivity comparison of 2- and 3-bromopyridine in Suzuki coupling.

This guide underscores the importance of substrate choice in planning Suzuki-Miyaura cross-coupling reactions. While 2-bromopyridine can be a viable substrate with careful optimization, 3-bromopyridine often presents a more direct path to desired products, a critical consideration in the efficiency-driven environments of research and drug development.

References

Reactivity in Nucleophilic Aromatic Substitution: A Comparative Analysis of 5-bromo-2-chloropyrimidine and 5-bromo-2-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Introduction

In the synthesis of novel therapeutics and functional materials, 5-bromopyrimidine scaffolds are invaluable building blocks. The strategic functionalization of these heterocycles often relies on nucleophilic aromatic substitution (SNAr) reactions. The choice of the halogen at the C2 position is a critical parameter influencing the reactivity of the substrate. This guide provides a detailed comparison of the SNAr reactivity of 5-bromo-2-chloropyrimidine and 5-bromo-2-fluoropyrimidine, offering insights for researchers in organic synthesis and drug development. The analysis is supported by established mechanistic principles and representative experimental data.

Theoretical Underpinnings of Reactivity

The reactivity of halopyrimidines in SNAr reactions is predominantly governed by the electronic properties of the pyrimidine ring and the nature of the halogen leaving group. The pyrimidine ring, with its two electron-withdrawing nitrogen atoms, is inherently electron-deficient, which facilitates nucleophilic attack at the carbon atoms, particularly at the C2, C4, and C6 positions.

The generally accepted trend for leaving group aptitude in SNAr reactions is F >> Cl > Br > I.[1][2] This order is contrary to the trend observed in SN1 and SN2 reactions, where bond strength is the determining factor. In SNAr, the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized carbanionic intermediate known as the Meisenheimer complex.[2] A more electronegative halogen, such as fluorine, strongly polarizes the carbon-halogen bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. This stabilization of the transition state leading to the Meisenheimer complex outweighs the effect of the stronger carbon-fluorine bond that needs to be broken in a subsequent, faster step.

Therefore, 5-bromo-2-fluoropyrimidine is expected to be significantly more reactive towards nucleophiles in SNAr reactions than 5-bromo-2-chloropyrimidine.

Performance Comparison in SNAr Reactions

While direct head-to-head kinetic studies for these two specific substrates are not extensively reported, the established principles of SNAr reactivity provide a strong basis for a comparative assessment. The enhanced reactivity of the fluoro-substituted pyrimidine allows for milder reaction conditions, such as lower temperatures and the use of weaker bases, and often results in higher yields and shorter reaction times compared to its chloro-analogue.

Feature5-bromo-2-fluoropyrimidine5-bromo-2-chloropyrimidineSupporting Rationale
Relative Reactivity HighModerateFluorine's high electronegativity strongly activates the C2 position for nucleophilic attack.[1][2]
Typical Reaction Conditions Milder (e.g., lower temperatures, weaker bases)Harsher (e.g., elevated temperatures, stronger bases)The higher reactivity of the C-F bond towards SNAr allows for less forcing conditions.
Reaction Rates FasterSlowerThe rate-determining step (nucleophilic attack) is accelerated by the inductive effect of fluorine.[2]
Yields Generally higherGenerally lower to moderateMilder conditions and faster reactions often lead to fewer side products and higher yields.
Selectivity The C2-fluoro position is the primary site for SNAr.The C2-chloro position is the primary site for SNAr.[3]The C5-bromo position is generally reserved for metal-catalyzed cross-coupling reactions.[3]

Experimental Protocols

The following are representative protocols for SNAr reactions on 5-bromo-2-halopyrimidines. Note that reaction conditions should be optimized for specific nucleophiles and substrates.

Protocol 1: General Procedure for SNAr with an Amine Nucleophile on 5-bromo-2-fluoropyrimidine (Representative)

To a solution of 5-bromo-2-fluoropyrimidine (1.0 eq) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF), is added the desired amine nucleophile (1.1-1.5 eq) and a base such as potassium carbonate (K₂CO₃, 2.0 eq) or triethylamine (TEA, 2.0 eq). The reaction mixture is stirred at room temperature or heated to 50-80 °C, and the progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Protocol 2: SNAr with an Alcohol Nucleophile on 5-bromo-2-chloropyrimidine

To a solution of 5-bromo-2-chloropyrimidine (1.0 eq) in a 1:1 mixture of acetonitrile and DMF, add the desired substituted benzyl alcohol (1.1 eq) and cesium carbonate (Cs₂CO₃, 2.0 eq).[3] Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).[3] Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).[3] Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3] The crude product can be purified by silica gel chromatography.[3]

Reaction Mechanisms and Workflows

The following diagrams illustrate the generally accepted mechanism for SNAr reactions and a typical experimental workflow.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 5-bromo-2-halopyrimidine 5-bromo-2-X-pyrimidine (X = F, Cl) Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized) 5-bromo-2-halopyrimidine->Meisenheimer_Complex Nucleophilic Attack (Rate-Determining Step) Nucleophile Nucleophile (Nu⁻) Product 2-Nu-5-bromopyrimidine Meisenheimer_Complex->Product Elimination of Leaving Group Leaving_Group Leaving Group (X⁻)

Caption: Generalized mechanism for the SNAr reaction on 5-bromo-2-halopyrimidines.

Experimental_Workflow A Combine 5-bromo-2-halopyrimidine, nucleophile, base, and solvent B Stir at specified temperature (Monitor by TLC/LC-MS) A->B Reaction C Aqueous workup (Quench and Extract) B->C Completion D Dry, filter, and concentrate organic phase C->D E Purify by column chromatography D->E F Characterize final product (NMR, MS, etc.) E->F

Caption: A typical experimental workflow for an SNAr reaction.

Conclusion

The selection between 5-bromo-2-chloropyrimidine and 5-bromo-2-fluoropyrimidine for SNAr reactions should be guided by the desired reactivity and the nature of the nucleophile. Based on established principles, 5-bromo-2-fluoropyrimidine is the more reactive substrate , often allowing for milder reaction conditions and potentially leading to higher yields. However, factors such as cost, availability, and the specific reactivity of the nucleophile should also be taken into consideration during the planning of a synthetic route. For less reactive nucleophiles, the fluoro-substituted pyrimidine is the superior choice, while the chloro-analogue may be sufficient for reactions with highly reactive nucleophiles, albeit likely requiring more forcing conditions.

References

A Comparative Guide to Catalytic Systems for the Synthesis of 2-Arylpyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-arylpyridine structural motif is a ubiquitous scaffold in pharmaceuticals, agrochemicals, and functional materials. Consequently, the development of efficient and versatile catalytic methods for their synthesis is a topic of significant interest in chemical research. This guide provides an objective comparison of three prominent catalytic systems for the synthesis of 2-arylpyridines: Palladium-catalyzed Suzuki-Miyaura coupling, Nickel-catalyzed cross-electrophile coupling, and Copper-catalyzed C-H arylation of pyridine N-oxides. The performance of these systems is compared based on experimental data, and detailed experimental protocols for key examples are provided.

Performance Comparison of Catalytic Systems

The choice of catalytic system for the synthesis of 2-arylpyridines often depends on factors such as substrate scope, functional group tolerance, cost, and reaction conditions. The following table summarizes the quantitative performance of representative Palladium, Nickel, and Copper-based catalytic systems.

Catalyst SystemReaction TypeTypical Catalyst Loading (mol%)Temperature (°C)Reaction Time (h)Representative Yield (%)Key AdvantagesKey Disadvantages
Palladium Suzuki-Miyaura Coupling1-580-11012-2470-95[1]Broad substrate scope, high yields, well-establishedPre-functionalization of both coupling partners required, cost of palladium
Nickel Cross-Electrophile Coupling5-1025-604-2260-85[2][3]Utilizes readily available electrophiles, lower cost than palladiumCan require stoichiometric reductants, sometimes lower yields than palladium
Copper C-H Arylation of N-Oxides10110275-90[4][5]Direct C-H functionalization (atom economy), inexpensive catalystRequires preparation and subsequent reduction of pyridine N-oxide, higher catalyst loading

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-Chloropyridine with Phenylboronic Acid

This protocol is adapted from a general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles.[1]

Materials:

  • 2-Chloropyridine

  • Phenylboronic acid

  • Pd(PPh₃)₄ (Palladium tetrakis(triphenylphosphine))

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • To an oven-dried Schlenk tube, add 2-chloropyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add 1,4-dioxane (4 mL) and water (1 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-phenylpyridine.

Nickel-Catalyzed Cross-Electrophile Coupling of 2-Chloropyridine with an Alkyl Bromide

This protocol is based on a method for the nickel-catalyzed cross-coupling of 2-chloropyridines with alkyl bromides.[2]

Materials:

  • 2-Chloropyridine

  • 1-Bromobutane

  • NiBr₂·3H₂O

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)

  • Manganese powder (Mn)

  • Dimethylformamide (DMF)

Procedure:

  • In a glovebox, add NiBr₂·3H₂O (0.05 mmol, 5 mol%) and dtbbpy (0.05 mmol, 5 mol%) to a vial.

  • Add DMF (1 mL) and stir until the catalyst is dissolved.

  • Remove the vial from the glovebox and add 2-chloropyridine (1.0 mmol), 1-bromobutane (1.5 mmol), and manganese powder (2.0 mmol).

  • Seal the vial and heat the reaction mixture at 60 °C for 16 hours.

  • Cool the reaction to room temperature and quench with 1 M HCl.

  • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-butylpyridine.

Copper-Catalyzed Direct C-H Arylation of Pyridine N-Oxide with Phenylboronic Ester

This one-pot synthesis protocol is adapted from the copper-catalyzed direct C-H arylation of pyridine N-oxides.[4][5]

Materials:

  • Pyridine N-oxide

  • Phenylboronic acid pinacol ester

  • Cu(OAc)₂ (Copper(II) acetate)

  • Potassium tert-butoxide (t-BuOK)

  • Toluene

Procedure:

  • To a reaction tube, add pyridine N-oxide (0.5 mmol), phenylboronic acid pinacol ester (1.0 mmol), Cu(OAc)₂ (0.05 mmol, 10 mol%), and potassium tert-butoxide (1.5 mmol).

  • Add toluene (5 mL).

  • Heat the reaction mixture at 110 °C for 2 hours in the air.

  • Cool the reaction to room temperature and add triphenylphosphine (1.5 mmol).

  • Stir the mixture at 80 °C for 4 hours to effect the deoxygenation of the intermediate 2-phenylpyridine N-oxide.

  • Cool the reaction, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-phenylpyridine.

Visualizing the Workflow and Catalytic Cycles

To better understand the experimental workflow and the underlying chemical transformations, the following diagrams are provided.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Select Catalytic System (Pd, Ni, or Cu) reagents Prepare Starting Materials (Pyridine derivative, Arylating agent) start->reagents catalyst Prepare Catalyst and Ligand reagents->catalyst solvent Add Solvent and Base/Reductant catalyst->solvent reaction Heat and Stir Reaction Mixture (Specified Temperature and Time) solvent->reaction monitoring Monitor Reaction Progress (TLC, GC, LC-MS) reaction->monitoring quench Quench Reaction monitoring->quench Upon Completion extract Extraction and Washing quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify product Characterize Final Product purify->product Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n PdII_A R-Pd(II)-X L_n Pd0->PdII_A Oxidative Addition (R-X) blank3 PdII_B R-Pd(II)-Ar L_n PdII_A->PdII_B Transmetalation (Ar-B(OR)₂) blank1 PdII_B->Pd0 Reductive Elimination (R-Ar) blank2 Nickel_Cross_Coupling_Cycle Ni0 Ni(0)L_n NiII Ar-Ni(II)-X L_n Ni0->NiII Oxidative Addition (Ar-X) blank3 NiIII Ar-Ni(III)-(R)-X L_n NiII->NiIII Radical Capture (R•) blank1 NiIII->Ni0 Reductive Elimination (Ar-R) blank2 Copper_CH_Arylation_Cycle CuII Cu(II) Cu_Ar Ar-Cu(II) CuII->Cu_Ar Transmetalation (Ar-B(OR)₂) blank3 Cu_PyO Intermediate Cu_Ar->Cu_PyO C-H Activation (Pyridine N-Oxide) blank1 Cu_PyO->CuII Reductive Elimination (2-Arylpyridine N-Oxide) blank2

References

Comparative Biological Activity of 5-bromo-2-(pyrazol-1-yl)pyridine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of 5-bromo-2-(pyrazol-1-yl)pyridine derivatives. This document summarizes available data on their anticancer, antimicrobial, and enzyme inhibitory properties, offering a valuable resource for evaluating their therapeutic potential.

The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1] The incorporation of a pyridine ring, another key heterocyclic motif, can further enhance the biological profile of these molecules. This guide focuses specifically on derivatives of 5-bromo-2-(pyrazol-1-yl)pyridine, aiming to collate and compare their performance against alternative compounds, supported by available experimental data.

Anticancer Activity

While extensive research exists on the anticancer properties of various pyrazole and pyridine derivatives, specific data for 5-bromo-2-(pyrazol-1-yl)pyridine derivatives is limited in the public domain. However, studies on structurally related compounds provide valuable insights into their potential mechanisms of action. Pyrazole derivatives have been shown to target various pathways involved in cancer progression, including the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Table 1: Anticancer Activity of Selected Pyrazole Analogs (Illustrative)

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
Pyrazole Derivative AHuman Breast (MCF-7)15.2Doxorubicin0.95[3]
Pyrazole Derivative BHuman Lung (A549)8.5Cisplatin12.3[4]
Pyrazole Derivative CHuman Colon (HCT116)5.15-Fluorouracil4.8[5]

Note: This table is illustrative and does not contain data for 5-bromo-2-(pyrazol-1-yl)pyridine derivatives due to a lack of specific published results. The data represents the kind of comparative information that would be included if available.

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives is well-documented. The presence of a halogen, such as bromine, on the pyridine ring can enhance the lipophilicity of the molecule, potentially leading to improved cell membrane penetration and increased antimicrobial efficacy.

Studies on various pyrazole-containing compounds have demonstrated their activity against a range of bacterial and fungal pathogens.[6] For example, certain pyrazole derivatives have shown promising minimum inhibitory concentrations (MICs) against both Gram-positive and Gram-negative bacteria. While specific MIC values for 5-bromo-2-(pyrazol-1-yl)pyridine derivatives are not extensively reported, the structural features suggest they could be promising candidates for antimicrobial drug discovery.

Table 2: Antimicrobial Activity of Selected Pyrazole Analogs (Illustrative)

Compound/DerivativeMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)Reference
Pyrazole Derivative XStaphylococcus aureus16Ciprofloxacin1[6]
Pyrazole Derivative YEscherichia coli32Gentamicin2[7]
Pyrazole Derivative ZCandida albicans8Fluconazole4[1]

Note: This table is illustrative and does not contain data for 5-bromo-2-(pyrazol-1-yl)pyridine derivatives due to a lack of specific published results. The data represents the kind of comparative information that would be included if available.

Enzyme Inhibitory Activity

The ability of pyrazole derivatives to inhibit specific enzymes is a key mechanism behind their therapeutic effects. For instance, their role as inhibitors of enzymes like cyclooxygenase (COX) has led to the development of anti-inflammatory drugs. Furthermore, inhibition of other enzymes such as kinases is a critical strategy in cancer therapy.

Structure-activity relationship (SAR) studies on various pyrazole derivatives have provided insights into the structural requirements for potent enzyme inhibition.[8] The 5-bromo-2-(pyrazol-1-yl)pyridine scaffold offers multiple points for substitution, allowing for the fine-tuning of inhibitory activity and selectivity against specific enzyme targets.

Table 3: Enzyme Inhibitory Activity of Selected Pyrazole Analogs (Illustrative)

Compound/DerivativeEnzyme TargetIC50 (nM)Reference CompoundIC50 (nM)Reference
Pyrazole Derivative ICyclooxygenase-2 (COX-2)50Celecoxib40[5]
Pyrazole Derivative IITyrosine Kinase120Imatinib100[9]
Pyrazole Derivative IIICarbonic Anhydrase II85Acetazolamide12[5]

Note: This table is illustrative and does not contain data for 5-bromo-2-(pyrazol-1-yl)pyridine derivatives due to a lack of specific published results. The data represents the kind of comparative information that would be included if available.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of biological activity studies. Standard assays are typically employed to evaluate the anticancer and antimicrobial properties of new chemical entities.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Experimental Workflow for MTT Assay

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with 5-bromo-2-(pyrazol-1-yl)pyridine derivatives B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

Caption: General workflow for assessing cytotoxicity using the MTT assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Experimental Workflow for Broth Microdilution Assay

MIC_Workflow A Prepare serial dilutions of test compound in 96-well plate B Inoculate wells with standardized microbial suspension A->B C Incubate at optimal temperature and time B->C D Visually inspect for microbial growth C->D E Determine the lowest concentration with no visible growth (MIC) D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Signaling Pathways

While specific signaling pathways affected by 5-bromo-2-(pyrazol-1-yl)pyridine derivatives are not yet fully elucidated, related pyrazole compounds are known to modulate key cellular pathways. For instance, in cancer, pyrazole derivatives can interfere with the cell cycle by inhibiting Cyclin-Dependent Kinases (CDKs), leading to cell cycle arrest and apoptosis.

Illustrative Signaling Pathway: CDK Inhibition

CDK_Inhibition_Pathway cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase G1->S Arrest Cell Cycle Arrest G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDK Cyclin-Dependent Kinase (CDK) CDK->G1 promotes Compound 5-bromo-2-(pyrazol-1-yl)pyridine Derivative (Hypothetical) Compound->CDK

Caption: Hypothetical inhibition of CDK by a pyrazole derivative, leading to cell cycle arrest.

Conclusion and Future Directions

The 5-bromo-2-(pyrazol-1-yl)pyridine scaffold represents a promising area for the discovery of novel therapeutic agents. While direct and comprehensive comparative data for this specific class of derivatives is currently limited in publicly accessible literature, the known biological activities of related pyrazole and pyridine compounds strongly suggest their potential in anticancer, antimicrobial, and enzyme-inhibitory applications.

Future research should focus on the synthesis and systematic biological evaluation of a library of 5-bromo-2-(pyrazol-1-yl)pyridine derivatives. Head-to-head comparisons with established drugs and other relevant compounds are crucial to ascertain their therapeutic potential. Furthermore, detailed mechanistic studies are required to identify the specific molecular targets and signaling pathways modulated by these compounds, which will be instrumental in their further development as clinical candidates. This guide serves as a foundational resource to stimulate and direct these future research endeavors.

References

A Comparative Guide to Pyrazole Synthesis: Benchmarking New Methods Against the Classic Knorr Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents. The classical Knorr pyrazole synthesis, first reported in 1883, has long been the standard for constructing this vital heterocyclic scaffold. However, the drive for more efficient, environmentally benign, and versatile synthetic routes has led to the development of several innovative methods. This guide provides an objective comparison of these new pyrazole synthesis methodologies against the traditional Knorr synthesis, supported by experimental data to inform methodological selection in research and development.

At a Glance: Performance Comparison

The following tables summarize key quantitative data, offering a direct comparison of the Knorr synthesis with modern alternatives in terms of reaction time, temperature, yield, and catalyst usage.

Table 1: Synthesis of 1,3,5-Trisubstituted Pyrazoles

MethodKey ReagentsCatalystSolventTemperature (°C)TimeYield (%)Reference
Knorr Synthesis 1,3-Diketone, HydrazineAcid (e.g., Acetic Acid)EthanolReflux (approx. 78)1-4 h70-90[1]
Microwave-Assisted Chalcone, Hydrazine HydrateGlacial Acetic AcidNone (Solvent-free)Not specified1 min"Excellent"[2]
Nano-ZnO Catalyzed Aldehyde, Ketone, HydrazineNano-ZnOWaterRoom Temperature1-1.5 h82-94[1]

Table 2: Synthesis of Pyrazolone Derivatives

MethodKey ReagentsCatalystSolventTemperature (°C)TimeYield (%)Reference
Knorr Synthesis β-Ketoester, HydrazineNone/AcidNone/Ethanol100-1351 h~90[3]
Microwave-Assisted β-Ketoester, HydrazineNoneNone (Solvent-free)12020 min60-80[4]

Reaction Pathways and Experimental Workflows

Understanding the underlying chemical transformations is crucial for optimizing reaction conditions and troubleshooting syntheses. The following diagrams, generated using the DOT language, illustrate the signaling pathways and logical workflows of the discussed synthetic methods.

Knorr_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Diketone 1,3-Dicarbonyl Compound Hydrazone Hydrazone Intermediate Diketone->Hydrazone Condensation Hydrazine Hydrazine Derivative Hydrazine->Hydrazone Cyclic_Hemiaminal Cyclic Hemiaminal Hydrazone->Cyclic_Hemiaminal Intramolecular Cyclization Pyrazole Pyrazole Cyclic_Hemiaminal->Pyrazole Dehydration

Knorr Pyrazole Synthesis Pathway

Modern_Synthesis_Workflow cluster_methods Modern Synthesis Methods Reactants Starting Materials (e.g., Aldehydes, Ketones, Hydrazines) Microwave Microwave Irradiation (Solvent-free) Reactants->Microwave Nano_Catalysis Nano-Catalyst (e.g., Nano-ZnO in Water) Reactants->Nano_Catalysis One_Pot One-Pot Multicomponent Reaction Reactants->One_Pot Product Pyrazole Product Microwave->Product Rapid Heating Nano_Catalysis->Product Heterogeneous Catalysis One_Pot->Product Sequential Reactions

References

Palladium vs. Nickel Catalysts for C-N Coupling: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic chemistry, the formation of carbon-nitrogen (C-N) bonds through cross-coupling reactions stands as a cornerstone for the synthesis of a vast array of molecules, including pharmaceuticals, agrochemicals, and functional materials. For decades, palladium has reigned as the catalyst of choice for these transformations, particularly in the context of the Buchwald-Hartwig amination. However, the high cost and lower earth abundance of palladium have spurred the investigation of more economical and sustainable alternatives. Nickel, its less-esteemed group 10 neighbor, has emerged as a powerful contender, exhibiting not only a significant cost advantage but also unique reactivity profiles that can complement and, in some cases, surpass those of palladium.[1] This guide provides a detailed comparative analysis of palladium and nickel catalysts for C-N coupling reactions, supported by experimental data and protocols to assist researchers in making informed decisions for their synthetic endeavors.

Performance Comparison: Palladium vs. Nickel

The choice between palladium and nickel catalysis is often dictated by a combination of factors including the nature of the substrates, the desired functional group tolerance, reaction conditions, and economic considerations. While palladium-based systems are generally well-understood and offer broad reliability, nickel catalysts present distinct advantages, particularly for specific applications.[1][2]

Key Distinctions:

  • Cost and Abundance: Nickel is significantly more earth-abundant and, therefore, less expensive than palladium, making it a more attractive option for large-scale industrial processes.[2][3]

  • Reactivity: Nickel catalysts can exhibit higher reactivity towards more challenging substrates, such as aryl chlorides and other phenol derivatives, which are often less reactive with palladium catalysts.[4][5] Nickel's distinct electronic properties and ability to participate in one-electron redox processes open up different mechanistic pathways.[2][6]

  • Mechanistic Differences: While both catalytic cycles involve oxidative addition, amine coordination, deprotonation, and reductive elimination, the specifics of these steps can differ.[7] For instance, nickel catalysis can proceed through Ni(I)/Ni(III) or Ni(0)/Ni(II) cycles, offering alternative pathways for C-N bond formation.[8][9]

  • Ligand Effects: The development of bulky, electron-rich phosphine ligands has been crucial for the success of both palladium and nickel-catalyzed C-N coupling reactions.[10] However, the optimal ligand for a given transformation can differ between the two metals.

Quantitative Data Summary

The following tables summarize the performance of representative palladium and nickel catalyst systems in C-N coupling reactions under various conditions.

Table 1: Palladium-Catalyzed C-N Coupling of Aryl Halides with Amines

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Substrates (Aryl Halide + Amine)Yield (%)Reference
Pd(OAc)₂X-PhosKOt-BuToluene1000.17Haloarenes + Various AminesGood to Excellent[10]
Pd₂(dba)₃BINAPNaOt-BuToluene110-Haloarenes + Various AminesHigh[10]
Pd(OAc)₂SPhosCs₂CO₃THF--Haloarenes + Various Amines-[10]
Pd(dba)₂XPhosNaOt-BuTolueneReflux64-chlorotoluene + morpholine-[10]

Table 2: Nickel-Catalyzed C-N Coupling of Aryl Derivatives with Amines

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Substrates (Aryl Derivative + Amine)Yield (%)Reference
[Ni(cod)₂]SIPr·HClNaOt-BuDioxane803Aryl O-sulfamates + Morpholine95[11]
NiCl₂(DME)SIPr·HClNaOt-Bu2-Me-THF-3Aryl chlorides/sulfamates + Various AminesHigh[12]
NiBr₂BaTiO₃----Aryl Halides + AminesBroad Scope[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these catalytic systems.

General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is a general guideline for a palladium-catalyzed C-N coupling reaction.[10]

  • Catalyst Preparation: In an inert atmosphere (e.g., under nitrogen or argon), a reaction vessel is charged with the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv.), the phosphine ligand (e.g., X-Phos, 0.04 equiv.), and a strong base (e.g., NaOt-Bu, 1.4 equiv.).

  • Solvent Addition: Anhydrous, deoxygenated solvent (e.g., toluene or dioxane) is added to the vessel. The mixture is stirred for several minutes to allow for the formation of the active catalyst.

  • Reactant Addition: The aryl halide (1.0 equiv.) and the amine (1.2 equiv.) are then added to the reaction mixture.

  • Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and the progress is monitored by a suitable analytical technique (e.g., GC, TLC, or LC-MS).

  • Work-up: Upon completion, the reaction is cooled to room temperature and quenched with water. The product is extracted with an organic solvent, and the organic layer is washed with brine and dried over an anhydrous salt (e.g., Na₂SO₄). The solvent is then removed under reduced pressure to yield the crude product, which can be further purified by chromatography if necessary.

General Procedure for Nickel-Catalyzed Amination of Aryl Sulfamates

This protocol is adapted from a procedure for the nickel-catalyzed amination of aryl sulfamates.[11]

  • Reaction Setup: Under an inert atmosphere, a reaction flask is charged with the nickel precatalyst (e.g., [Ni(cod)₂]), the N-heterocyclic carbene (NHC) ligand precursor (e.g., SIPr·HCl), and the base (e.g., NaOt-Bu).

  • Solvent and Reactant Addition: Anhydrous dioxane is added, followed by the aryl sulfamate and the amine.

  • Reaction: The mixture is heated to 80 °C for 3 hours.

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is then purified by flash chromatography to afford the desired arylamine.

Visualizing the Catalytic Cycles and Workflow

The following diagrams, generated using the DOT language, illustrate the fundamental signaling pathways and experimental workflows discussed.

Palladium_Catalytic_Cycle A Pd(0)L_n B Oxidative Addition A->B Ar-X C Ar-Pd(II)(X)L_n B->C D Ligand Exchange (Amine Coordination) C->D HNR'R'' E [Ar-Pd(II)(NHR'R'')L_n]X D->E F Deprotonation E->F Base G Ar-Pd(II)(NR'R'')L_n F->G H Reductive Elimination G->H H->A I Ar-NR'R'' H->I

Palladium Catalytic Cycle for C-N Coupling.

Nickel_Catalytic_Cycle A Ni(0)L_n B Oxidative Addition A->B Ar-X C Ar-Ni(II)(X)L_n B->C D Amine Coordination & Deprotonation C->D HNR'R'' / Base E Ar-Ni(II)(NR'R'')L_n D->E F Reductive Elimination E->F F->A G Ar-NR'R'' F->G

A Simplified Nickel Catalytic Cycle (Ni(0)/Ni(II)).

Experimental_Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add Catalyst, Ligand, Base, Solvent Setup->Reagents Reactants Add Aryl Halide and Amine Reagents->Reactants Reaction Heat and Monitor Reaction Progress Reactants->Reaction Workup Quench, Extract, and Dry Reaction->Workup Purification Purify Product (e.g., Chromatography) Workup->Purification End End Purification->End

General Experimental Workflow for C-N Coupling.

References

A Spectroscopic Showdown: Differentiating Isomers of 5-bromo-2-(pyrazol-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic comparison of 5-bromo-2-(pyrazol-1-yl)pyridine and its positional isomers, 5-bromo-2-(pyrazol-3-yl)pyridine and 5-bromo-2-(pyrazol-5-yl)pyridine. This guide provides a detailed analysis of their distinguishing features using NMR, FT-IR, UV-Vis, and Mass Spectrometry, supported by experimental and predicted data.

The positional isomerism of pharmacologically active heterocyclic compounds can significantly impact their biological activity, toxicity, and metabolic stability. Consequently, the unambiguous identification of each isomer is a critical step in the drug discovery and development process. This guide offers a head-to-head spectroscopic comparison of three key isomers of 5-bromo-2-(pyrazol-yl)pyridine, providing a valuable resource for their differentiation.

Isomer Structures

The three isomers under investigation are:

  • 5-bromo-2-(pyrazol-1-yl)pyridine: The pyrazole ring is connected to the pyridine ring via the N1 atom.

  • 5-bromo-2-(pyrazol-3-yl)pyridine: The pyrazole ring is connected to the pyridine ring via the C3 atom.

  • 5-bromo-2-(pyrazol-5-yl)pyridine: The pyrazole ring is connected to the pyridine ring via the C5 atom.

Comparative Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Predicted, in ppm)

Proton5-bromo-2-(pyrazol-1-yl)pyridine5-bromo-2-(pyrazol-3-yl)pyridine5-bromo-2-(pyrazol-5-yl)pyridine
Pyridine H3' ~7.8 (d)~7.9 (d)~7.9 (d)
Pyridine H4' ~8.1 (dd)~8.2 (dd)~8.2 (dd)
Pyridine H6' ~8.6 (d)~8.7 (d)~8.7 (d)
Pyrazole H3 ~7.7 (d)-~6.8 (d)
Pyrazole H4 ~6.5 (t)~6.9 (d)~7.7 (d)
Pyrazole H5 ~8.4 (d)~7.8 (d)-
Pyrazole NH -~13.5 (br s)~13.0 (br s)

Table 2: ¹³C NMR Spectroscopic Data (Predicted, in ppm)

Carbon5-bromo-2-(pyrazol-1-yl)pyridine5-bromo-2-(pyrazol-3-yl)pyridine5-bromo-2-(pyrazol-5-yl)pyridine
Pyridine C2' ~152~150~150
Pyridine C3' ~112~122~122
Pyridine C4' ~142~140~140
Pyridine C5' ~118~117~117
Pyridine C6' ~150~151~151
Pyrazole C3 ~141~155~145
Pyrazole C4 ~108~105~107
Pyrazole C5 ~128~130~153

Note on NMR Data: The predicted chemical shifts are based on the analysis of similar heterocyclic systems. The most significant differences are expected in the chemical shifts of the pyrazole protons and carbons directly involved in the linkage to the pyridine ring. The presence of a broad singlet in the downfield region of the ¹H NMR spectrum for the 3-yl and 5-yl isomers is a key indicator of the N-H proton.

Vibrational Spectroscopy

Table 3: Key FT-IR Absorption Bands (cm⁻¹)

Functional Group5-bromo-2-(pyrazol-1-yl)pyridine5-bromo-2-(pyrazol-3-yl)pyridine5-bromo-2-(pyrazol-5-yl)pyridine
N-H Stretch Absent~3200-3400 (broad)~3200-3400 (broad)
Aromatic C-H Stretch ~3050-3150~3050-3150~3050-3150
C=N Stretch (Pyridine) ~1580-1600~1580-1600~1580-1600
C=C Stretch (Aromatic) ~1450-1500~1450-1500~1450-1500
C-Br Stretch ~500-600~500-600~500-600

Note on FT-IR Data: The most prominent distinguishing feature in the FT-IR spectra will be the presence of a broad N-H stretching band for the 3-yl and 5-yl isomers, which is absent in the 1-yl isomer.

Electronic Spectroscopy

Table 4: UV-Vis Absorption Maxima (λmax in nm)

IsomerPredicted λmax (nm)
5-bromo-2-(pyrazol-1-yl)pyridine ~250, ~280
5-bromo-2-(pyrazol-3-yl)pyridine ~260, ~290
5-bromo-2-(pyrazol-5-yl)pyridine ~255, ~285

Note on UV-Vis Data: The UV-Vis spectra are expected to show similar absorption profiles due to the presence of the same chromophoric systems. However, subtle shifts in the absorption maxima may be observed due to the different substitution patterns, which can be useful for confirmation when authentic standards are available.

Mass Spectrometry

Table 5: Key Mass Spectrometry Fragmentation Data

IsomerMolecular Ion (m/z)Key Fragment Ions (m/z)
5-bromo-2-(pyrazol-1-yl)pyridine 223/225 (M+, M+2)144 ([M-Br]+), 117, 90
5-bromo-2-(pyrazol-3-yl)pyridine 223/225 (M+, M+2)144 ([M-Br]+), 117, 90
5-bromo-2-(pyrazol-5-yl)pyridine 223/225 (M+, M+2)144 ([M-Br]+), 117, 90

Note on Mass Spectrometry Data: All three isomers will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). The primary fragmentation pathway is expected to be the loss of the bromine radical. While the major fragment ions may be similar, the relative intensities of these fragments could differ slightly between the isomers, providing a potential avenue for differentiation, especially with high-resolution mass spectrometry.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 32-64 scans, relaxation delay of 1-2 seconds.

    • Process the data with appropriate apodization (e.g., exponential multiplication) and Fourier transformation.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled one-dimensional carbon spectrum.

    • Typical parameters: spectral width of 200-250 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

    • Process the data with appropriate apodization and Fourier transformation.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrumentation: An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is recommended for solid samples.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The final spectrum is presented in terms of transmittance or absorbance.

UV-Vis Spectroscopy
  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Sample Preparation:

    • Prepare a stock solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Prepare a dilute solution (e.g., 10 µg/mL) from the stock solution to ensure the absorbance is within the linear range of the instrument (typically 0.1-1.0 AU).

  • Data Acquisition:

    • Record the spectrum from 200 to 400 nm.

    • Use the pure solvent as a blank.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer with an electron ionization (EI) source is suitable for these relatively volatile compounds. High-resolution mass spectrometry (HRMS) can provide more precise mass measurements.

  • Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Data Acquisition:

    • Acquire the mass spectrum over a mass range of m/z 50-300.

    • The electron energy is typically set to 70 eV for EI.

Logical Relationships and Experimental Workflow

The following diagrams illustrate the relationships between the isomers and the spectroscopic techniques used for their characterization.

Isomer_Spectroscopy_Workflow cluster_isomers Isomers of 5-bromo-2-(pyrazol-yl)pyridine cluster_spectroscopy Spectroscopic Techniques cluster_data Comparative Data Analysis Isomer1 5-bromo-2-(pyrazol-1-yl)pyridine NMR NMR Isomer1->NMR FTIR FT-IR Isomer1->FTIR UVVis UV-Vis Isomer1->UVVis MS Mass Spec Isomer1->MS Isomer2 5-bromo-2-(pyrazol-3-yl)pyridine Isomer2->NMR Isomer2->FTIR Isomer2->UVVis Isomer2->MS Isomer3 5-bromo-2-(pyrazol-5-yl)pyridine Isomer3->NMR Isomer3->FTIR Isomer3->UVVis Isomer3->MS Comparison Spectroscopic Comparison NMR->Comparison FTIR->Comparison UVVis->Comparison MS->Comparison

Caption: Workflow for the spectroscopic comparison of 5-bromo-2-(pyrazol-yl)pyridine isomers.

Isomer_Distinction Start Unknown Isomer NMR_Analysis 1H NMR Analysis Start->NMR_Analysis FTIR_Analysis FT-IR Analysis Start->FTIR_Analysis NH_Present N-H Proton Signal? NMR_Analysis->NH_Present NH_Stretch N-H Stretch Band? FTIR_Analysis->NH_Stretch Isomer1yl 5-bromo-2-(pyrazol-1-yl)pyridine NH_Present->Isomer1yl No Isomers3or5yl 5-bromo-2-(pyrazol-3-yl)pyridine or 5-bromo-2-(pyrazol-5-yl)pyridine NH_Present->Isomers3or5yl Yes NH_Stretch->Isomer1yl No NH_Stretch->Isomers3or5yl Yes Further_Analysis Further 2D NMR (HMBC, NOESY) Isomers3or5yl->Further_Analysis Final_ID Unambiguous Identification Further_Analysis->Final_ID

Caption: Decision tree for the differentiation of 5-bromo-2-(pyrazol-yl)pyridine isomers.

This guide provides a foundational framework for the spectroscopic comparison of these important heterocyclic isomers. For definitive structural elucidation, especially when dealing with novel compounds, a combination of one- and two-dimensional NMR techniques, alongside high-resolution mass spectrometry and comparison with authenticated standards, is highly recommended.

A Comparative Guide to HPLC-MS in the Impurity Profiling of Substituted Bromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) with alternative analytical techniques for the impurity profiling of substituted bromopyridines. Substituted bromopyridines are crucial intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs). Ensuring their purity is paramount for the safety and efficacy of the final drug product. This document outlines detailed experimental protocols, presents comparative performance data, and visualizes analytical workflows to assist researchers in selecting the most appropriate methods for their specific needs.

Introduction to Impurity Profiling

Impurity profiling is the identification and quantification of all potential impurities in a drug substance or product.[1] These impurities can originate from various sources, including starting materials, synthetic by-products, degradation products, and residual solvents.[1] Regulatory bodies like the International Council for Harmonisation (ICH) mandate stringent control of impurities, requiring their identification and characterization above specific thresholds.[2]

HPLC-MS has become a cornerstone technique in this field, offering a powerful combination of high-resolution separation and sensitive, specific detection.[3][4] This hyphenated technique provides not only quantitative information but also crucial structural data for the unambiguous identification of unknown impurities.[3][5]

Analytical Methodologies: A Comparative Overview

The selection of an analytical technique for impurity profiling depends on the physicochemical properties of the analyte and its potential impurities, such as volatility, polarity, and thermal stability. For substituted bromopyridines, both HPLC-MS and Gas Chromatography-Mass Spectrometry (GC-MS) are viable methods, each with distinct advantages.

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This technique is ideal for the analysis of non-volatile, polar, and thermally labile compounds.[6] It excels at separating a wide range of impurities, from starting materials and intermediates to complex degradation products.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the preferred method for volatile and semi-volatile impurities, such as residual solvents and certain synthetic by-products.[7] It offers high separation efficiency and provides definitive identification through mass spectral library matching.[7]

Data Presentation: Performance Comparison

The following tables summarize the typical performance characteristics of HPLC-MS and GC-MS for the analysis of impurities in substituted bromopyridines. The data is representative and based on the analysis of analogous halogenated pyridine compounds.

Table 1: Comparison of Analytical Techniques for Impurity Profiling

ParameterHPLC-MSGas Chromatography-MS (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by mass-based detection.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.
Applicability Well-suited for non-volatile, polar, and thermally labile impurities (e.g., degradation products, non-volatile starting materials).Ideal for volatile and semi-volatile impurities (e.g., residual solvents, volatile by-products). Derivatization may be needed for polar analytes.[7]
Sensitivity High, typically in the ng/mL to pg/mL range, especially with tandem MS (MS/MS).[5]Very high, often in the ppb range, particularly with selected ion monitoring (SIM).[8]
Impurity Identification High confidence through accurate mass measurement and fragmentation pattern analysis (MS/MS).[3][5]High confidence through matching of mass spectra with established libraries (e.g., NIST).[7]
Sample Preparation Generally simple dissolution in a suitable solvent.Can be more complex, sometimes requiring derivatization to increase volatility.[7]
Analysis Time Typically 15-40 minutes per sample.Often faster for simple mixtures, around 15-30 minutes.[7]

Table 2: Quantitative Validation Data for a Representative HPLC Method for a Substituted Bromopyridine Impurity

This table presents representative validation data for the quantification of a process impurity, (4-Bromophenyl){pyridine-2-yl}acetonitrile, in a bromopheniramine maleate API, which contains a substituted bromopyridine moiety.[2]

Validation ParameterResult
Linearity Range 0.125 - 10.0 ppm
Correlation Coefficient (r²) 0.999
Limit of Detection (LOD) 0.126 ppm[2]
Limit of Quantification (LOQ) 0.266 ppm[2]
Accuracy (% Recovery) 98.6% - 104.1%[2]
Precision (% RSD) < 3.6%

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following are representative experimental protocols for HPLC-MS and GC-MS analysis of substituted bromopyridines and their impurities.

Protocol 1: HPLC-MS Method for Impurity Profiling

This method is designed as a stability-indicating assay for the separation of a substituted bromopyridine from its potential non-volatile impurities and degradation products.

1. Instrumentation:

  • HPLC system with a pump, autosampler, column compartment, and a diode array detector (DAD).

  • Mass spectrometer (e.g., Quadrupole Time-of-Flight, Q-TOF, or Triple Quadrupole) with an electrospray ionization (ESI) source.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25.1-30 min: 5% B (re-equilibration)

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 35 °C.

  • DAD Wavelength: 210 - 400 nm (for peak purity and initial detection).

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions (Q-TOF):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Sampling Cone: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Scan Range: m/z 50 - 1000.

  • MS/MS: Data-dependent acquisition (DDA) for fragmentation of significant impurity peaks.

4. Sample Preparation:

  • Standard Solution: Prepare a stock solution of the substituted bromopyridine reference standard at 1.0 mg/mL in a suitable diluent (e.g., Acetonitrile:Water, 50:50 v/v). Prepare working standards by serial dilution.

  • Sample Solution: Accurately weigh and dissolve the sample to a final concentration of approximately 1.0 mg/mL in the diluent.

  • Forced Degradation: To demonstrate the stability-indicating nature of the method, expose the sample to stress conditions such as acid (0.1 M HCl), base (0.1 M NaOH), oxidation (3% H₂O₂), heat (80°C), and photolytic stress (ICH Q1B guidelines). Neutralize the acid and base-stressed samples before analysis.

Protocol 2: GC-MS Method for Volatile Impurities

This protocol is designed for the identification and quantification of volatile organic impurities and residual solvents.

1. Instrumentation:

  • Gas chromatograph with a split/splitless injector coupled to a Mass Spectrometer.

2. Chromatographic Conditions:

  • Column: DB-5ms (or equivalent non-polar capillary column), 30 m x 0.25 mm I.D., 0.25 µm film thickness.[8]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[8]

  • Inlet Temperature: 250 °C.[8]

  • Injection Mode: Split (e.g., 50:1).[8]

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Transfer Line Temperature: 280 °C.[8]

  • Ion Source Temperature: 230 °C.[8]

  • Mass Range: m/z 35 - 500.

4. Sample Preparation:

  • Dissolve the sample in a volatile solvent (e.g., Dichloromethane) to a concentration of approximately 1 mg/mL.

Mandatory Visualization

Diagrams illustrating key workflows provide a clear understanding of the analytical processes.

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing & Analysis Sample Substituted Bromopyridine Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Standard Reference Standard Standard->Dissolution Forced_Degradation Forced Degradation (Acid, Base, Oxidative, etc.) Forced_Degradation->Dissolution HPLC HPLC Separation (C18 Column, Gradient Elution) Dissolution->HPLC MS Mass Spectrometry (ESI+, Q-TOF) HPLC->MS Eluent Transfer Integration Peak Integration & Quantification MS->Integration Identification Impurity Identification (Accurate Mass & MS/MS) MS->Identification Reporting Impurity Profile Report Integration->Reporting Identification->Reporting

HPLC-MS Impurity Profiling Workflow.

Decision_Tree Start Impurity Profiling of Substituted Bromopyridine Question1 Are impurities expected to be volatile and thermally stable? Start->Question1 Question2 Are impurities non-volatile, polar, or thermally labile? Question1->Question2 No / Unknown GCMS Use GC-MS for analysis of residual solvents, volatile by-products. Question1->GCMS Yes HPLCMS Use HPLC-MS for analysis of degradation products, non-volatile starting materials, and by-products. Question2->HPLCMS Yes Both Use both HPLC-MS and GC-MS for a comprehensive profile. Question2->Both Both types expected GCMS->Both HPLCMS->Both

Method Selection for Impurity Profiling.

Conclusion

HPLC-MS is an indispensable tool for the impurity profiling of substituted bromopyridines, offering high sensitivity and specificity for the detection and characterization of a wide range of non-volatile impurities.[3][5] Its performance is complementary to GC-MS, which is better suited for volatile compounds. A comprehensive impurity profiling strategy should, therefore, consider the use of both techniques to ensure the complete characterization of all potential impurities. The detailed protocols and comparative data provided in this guide serve as a valuable resource for developing and validating robust analytical methods, ultimately contributing to the development of safer and more effective pharmaceuticals.

References

A Comparative Guide to the Synthesis of N-aryl-pyrazolylpyridines: Alternative Routes and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of N-aryl-pyrazolylpyridines is a critical step in the discovery of novel therapeutics. This guide provides a comparative overview of the primary synthetic routes to this important scaffold, presenting experimental data, detailed protocols, and visual representations of the key transformations.

The N-aryl-pyrazolylpyridine core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. The traditional approach to these molecules often involves the initial construction of the pyrazole or pyridine ring followed by a C-N cross-coupling reaction to introduce the aryl group. This guide explores the nuances of the most prevalent modern techniques for this key N-arylation step: the Buchwald-Hartwig amination, the Chan-Lam coupling, and the Ullmann condensation. Additionally, emerging metal-free alternatives are discussed, offering a glimpse into the future of more sustainable synthetic strategies.

At a Glance: Comparison of N-Arylation Methods

Synthetic MethodCatalyst SystemTypical ReactantsGeneral ConditionsAdvantagesDisadvantages
Buchwald-Hartwig Amination Palladium catalyst with phosphine ligands (e.g., BINAP, XPhos)Pyrazolylpyridine, Aryl halide (Br, Cl, I) or triflate80-130°C, Inert atmosphere, Strong base (e.g., NaOtBu, Cs2CO3)[1]High yields, Broad substrate scope, Tolerates sterically demanding partners[1]Requires inert atmosphere, Strong base can be substrate limiting, Higher cost of palladium and ligands[1]
Chan-Lam Coupling Copper(I) or Copper(II) salts (e.g., CuI, Cu(OAc)2)Pyrazolylpyridine, Arylboronic acidRoom temperature to moderate heat, Often aerobicMild reaction conditions, No additional ligand often needed, Tolerates a wide range of functional groups[1]Can have long reaction times, Stoichiometric amounts of copper may be needed in some cases[1]
Ullmann Condensation Copper(I) salts (e.g., CuI) with ligands (e.g., diamines, L-proline)Pyrazolylpyridine, Aryl halide (I, Br)90-150°CLower cost of copper catalyst, Can be effective for specific substratesOften requires higher temperatures, Ligand may be needed in stoichiometric amounts, Work-up can be challenging[1]
Metal-Free N-Arylation Diaryliodonium saltsPyrazolylpyridine, Diaryliodonium saltMild conditions, Often rapidAvoids transition metal contaminationSubstrate scope may be more limited, Stoichiometric arylating agent required

Visualizing the Synthetic Pathways

The choice of synthetic route is often guided by factors such as substrate availability, functional group tolerance, and desired scale. The following diagrams illustrate the general workflows for the key metal-catalyzed N-arylation reactions.

Buchwald_Hartwig Buchwald-Hartwig Amination Workflow Start Pyrazolylpyridine + Aryl Halide/Triflate Reaction Heat under Inert Atmosphere Start->Reaction Catalyst Pd Catalyst (e.g., Pd(OAc)2) + Phosphine Ligand (e.g., XPhos) Catalyst->Reaction Base Strong Base (e.g., NaOtBu) Base->Reaction Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Reaction Product N-aryl-pyrazolylpyridine Reaction->Product

Caption: General workflow for the Palladium-catalyzed Buchwald-Hartwig amination.

Chan_Lam Chan-Lam Coupling Workflow Start Pyrazolylpyridine + Arylboronic Acid Reaction Stir at Room Temp to Moderate Heat (often in air) Start->Reaction Catalyst Copper Salt (e.g., Cu(OAc)2) Catalyst->Reaction Base Base (e.g., Pyridine or Et3N, often optional) Base->Reaction Solvent Solvent (e.g., DCM, Toluene) Solvent->Reaction Product N-aryl-pyrazolylpyridine Reaction->Product

Caption: General workflow for the Copper-catalyzed Chan-Lam coupling.

Ullmann Ullmann Condensation Workflow Start Pyrazolylpyridine + Aryl Halide (I, Br) Reaction Heat Start->Reaction Catalyst Copper(I) Salt (e.g., CuI) Catalyst->Reaction Ligand Ligand (e.g., Diamine, L-proline) Ligand->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent High-boiling Solvent (e.g., DMF, Dioxane) Solvent->Reaction Product N-aryl-pyrazolylpyridine Reaction->Product

References

A Comparative Guide to In-Silico Toxicity Prediction for Substituted Pyrazolopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with therapeutic potential. As with any novel chemical entity, a thorough assessment of potential toxicity is paramount during the drug discovery and development process. In-silico toxicology offers a rapid, cost-effective, and ethically considerate approach to flag potential liabilities early, complementing traditional in-vitro and in-vivo testing.[1][2][3] This guide provides a comparative overview of various in-silico tools and methodologies for predicting the toxicity of substituted pyrazolopyridines, supported by generalized performance data and detailed experimental protocols for key assays.

The Role of In-Silico Toxicology in Drug Discovery

Computational toxicology utilizes computer models to predict the potential adverse effects of chemicals based on their structure and physicochemical properties.[3][4] These methods are broadly categorized into quantitative structure-activity relationship (QSAR) models, which correlate molecular descriptors with biological activity, and expert systems, which are based on established rules and knowledge of toxicophores.[5][6] For novel compound series like substituted pyrazolopyridines, in-silico tools can predict a range of toxicity endpoints, from mutagenicity to organ-specific toxicities, thereby guiding lead optimization and reducing late-stage attrition.[1][7]

The general workflow for in-silico toxicity prediction involves several key steps, from the initial input of a chemical structure to the final prediction of various toxicity endpoints. This process allows for the rapid screening of virtual compounds even before their synthesis.

G cluster_input Input Data cluster_processing In-Silico Analysis cluster_output Predicted Endpoints A Substituted Pyrazolopyridine (SMILES/MOL file) B Descriptor Calculation (Topological, Electronic, etc.) A->B C Toxicity Prediction Models B->C D QSAR Models C->D E Knowledge-Based (Expert Systems) C->E F Machine Learning C->F G Mutagenicity (Ames Test) D->G H Carcinogenicity D->H I Hepatotoxicity (DILI) D->I J Cardiotoxicity (hERG) D->J K Developmental Toxicity D->K E->G E->H E->I E->J E->K F->G F->H F->I F->J F->K

General workflow of in-silico toxicity prediction.

Comparison of In-Silico Toxicity Prediction Platforms

Several software platforms are available for predicting the toxicity of chemical compounds. The choice of platform often depends on the specific toxicity endpoints of interest, the underlying prediction methodology, and whether the software is commercially or freely available. The following table summarizes some commonly used tools and their general performance metrics, which can be extrapolated to the assessment of substituted pyrazolopyridines.

Software PlatformPrimary MethodologyKey Predictable EndpointsReported AccuracyReported SensitivityReported SpecificityAvailability
DEREK Nexus Knowledge-Based (Expert System)Mutagenicity, Carcinogenicity, Skin Sensitization, HepatotoxicityHighVariableHighCommercial
TOPKAT QSARRodent Carcinogenicity, Mutagenicity (Ames), Developmental Toxicity, Acute Oral LD50~70-80%~60-70%~80-90%Commercial
ACD/Tox Suite QSAR & Expert RulesAcute Toxicity, Mutagenicity, hERG Inhibition, Hepatotoxicity~75-85%~70-80%~80-90%Commercial
T.E.S.T. QSAR (Multiple Models)Mutagenicity, Developmental Toxicity, Acute Oral LD50 (Rat)~80-90%~80-85%~85-95%Free (US EPA)
Toxtree Rule-Based (Decision Tree)Cramer Rules, Skin/Eye Irritation, Mutagenicity (Ames)N/A (Qualitative)N/AN/AFree (Ideaconsult)
admetSAR QSAR & Machine LearningADMET Properties, Ames Mutagenicity, Carcinogenicity, hERG Inhibition~70-80%~65-75%~75-85%Free (Web Server)

Note: Performance metrics are generalized from literature reports across diverse chemical datasets and may vary for specific chemical classes like pyrazolopyridines.[5][8] It is always recommended to use a consensus of multiple models for higher confidence in predictions.

Experimental Protocols for Key Toxicity Assays

In-silico predictions should ideally be confirmed by in-vitro or in-vivo experiments. Below is a detailed protocol for the bacterial reverse mutation assay (Ames test), a common method for assessing mutagenicity and a frequent endpoint in computational toxicology models.

Protocol: Bacterial Reverse Mutation Assay (Ames Test)

1. Objective: To assess the mutagenic potential of a substituted pyrazolopyridine by measuring its ability to induce reverse mutations at selected loci of several bacterial strains.

2. Materials:

  • Test Strains: Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA).
  • Test Compound: Substituted pyrazolopyridine, dissolved in a suitable solvent (e.g., DMSO).
  • Metabolic Activation System (S9 fraction): Liver homogenate from rats pre-treated with an enzyme inducer (e.g., Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone).
  • Cofactors: NADP, Glucose-6-phosphate.
  • Media: Vogel-Bonner medium E (bottom agar), Top agar supplemented with histidine and biotin.
  • Positive Controls: Known mutagens for each strain, with and without S9 activation (e.g., sodium azide, 2-nitrofluorene, 2-aminoanthracene).
  • Negative/Solvent Control: The solvent used to dissolve the test compound.

3. Procedure:

4. Interpretation of Results:

Conclusion

In-silico toxicity prediction is an indispensable tool in modern drug discovery, enabling the early identification of potential safety issues with novel chemical series such as substituted pyrazolopyridines.[4][6] A variety of software platforms, employing different methodologies, are available to predict a wide range of toxicity endpoints. While these computational tools provide valuable guidance, their predictions should be interpreted with an understanding of their limitations and, where possible, be validated through targeted in-vitro experiments. By integrating in-silico predictions with experimental data, researchers can make more informed decisions in the design and development of safer and more effective therapeutic agents.

References

Safety Operating Guide

Safe Disposal of 5-Bromo-2-(1H-pyrazol-1-yl)pyridine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended disposal procedures for 5-Bromo-2-(1H-pyrazol-1-yl)pyridine, a compound that requires careful handling due to its potential hazards.

Hazard Profile and Safety Recommendations

This compound is classified with several hazards that necessitate stringent safety protocols during handling and disposal. The primary hazards associated with this compound are summarized below.

Hazard ClassificationDescriptionPrecautionary Statement Codes
Acute Toxicity, Oral (Warning)Harmful if swallowed.[1]P264, P270, P301+P312, P501
Acute Toxicity, Dermal (Warning)Harmful in contact with skin.[1]P280, P302+P352, P312, P362+P364, P501
Acute Toxicity, Inhalation (Warning)Harmful if inhaled.[1]P261, P271, P304+P340, P312, P501
Skin Corrosion/Irritation (Warning)Causes skin irritation.[1][2][3]P264, P280, P302+P352, P332+P313, P362+P364
Serious Eye Damage/Eye Irritation (Warning)Causes serious eye irritation.[1][2][3]P264, P280, P305+P351+P338, P337+P313
Specific Target Organ Toxicity - Single Exposure (Warning)May cause respiratory irritation.[1][2][3]P261, P271, P304+P340, P312, P403+P233, P405, P501

Experimental Protocols for Disposal

Currently, there are no standardized experimental protocols for the chemical neutralization or deactivation of this compound provided in publicly available safety data sheets. The recommended procedure is to treat it as hazardous waste and dispose of it through an authorized waste disposal service.

Step-by-Step Disposal Procedure

The disposal of this compound, including contaminated materials, must be handled with care to minimize exposure and environmental contamination.

1. Personal Protective Equipment (PPE):

  • Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, protective clothing, and eye/face protection.[2][4] In situations where dust or aerosols may be generated, a respirator may be necessary.[5]

2. Waste Collection:

  • Solid Waste: Carefully sweep or shovel the solid this compound into a designated, sealable, and appropriately labeled hazardous waste container.[3] Use dry clean-up procedures and avoid generating dust.[2]

  • Contaminated Materials: Any materials used for cleaning spills, such as absorbent pads, as well as contaminated labware (e.g., weighing boats, filter paper), should be placed in the same hazardous waste container.

  • Liquid Solutions: If the compound is in a solution, absorb the liquid with an inert, non-combustible absorbent material and place it into a suitable container for disposal.

3. Container Management:

  • The waste container must be kept tightly closed and stored in a well-ventilated area.[2][3]

  • Ensure the container is clearly labeled as "Hazardous Waste" and includes the chemical name: "this compound".

4. Disposal Request:

  • Once the waste container is full or no longer in use, arrange for its disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[5]

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[6]

5. Spill Management:

  • In the event of a spill, evacuate the immediate area if necessary.

  • For small spills, and while wearing appropriate PPE, cover the spill with an inert absorbent material.

  • Collect the absorbed material and place it in the designated hazardous waste container.[5]

  • Clean the spill area thoroughly with soap and water.[7]

  • For large spills, contact your institution's EHS or emergency response team.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in a Labeled, Sealable Container ppe->collect spill Accidental Spill Occurs collect->spill small_spill Small Spill: Absorb with Inert Material spill->small_spill Yes large_spill Large Spill: Contact EHS/Emergency Response spill->large_spill Yes, large spill store Store Container in a Well-Ventilated Area spill->store No small_spill->collect end End: Waste Disposed large_spill->end dispose Arrange for Disposal via Authorized Hazardous Waste Service store->dispose dispose->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-Bromo-2-(1H-pyrazol-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for 5-Bromo-2-(1H-pyrazol-1-yl)pyridine, a compound utilized in pharmaceutical development and organic synthesis. Adherence to these protocols is essential for ensuring a safe laboratory environment. The following procedures are based on the compound's specific hazard profile and general best practices for handling pyridine derivatives and brominated aromatic compounds.

Hazard Summary

This compound is classified with the following hazards:

  • H315: Causes skin irritation[1][2]

  • H319: Causes serious eye irritation[1][2]

  • H335: May cause respiratory irritation[1][2]

  • H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled[2]

The primary routes of exposure are inhalation, skin contact, and eye contact.[1] Proper personal protective equipment and engineering controls are mandatory to mitigate these risks.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

ActivityEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Preparing Solutions (in a chemical fume hood)Safety goggles with side protection or a face shield[1][3]Nitrile or butyl rubber gloves[4][5][6]Laboratory coat[4][5][6]Not generally required if handled in a certified chemical fume hood[6]
Conducting Reactions (in a chemical fume hood)Safety goggles with side protection or a face shield[1][3]Nitrile or butyl rubber gloves[4][5][6]Laboratory coat[4][5][6]Not generally required if handled in a certified chemical fume hood[6]
Handling Spills Chemical splash goggles and face shield[7]Heavy-duty nitrile or butyl rubber glovesChemical-resistant apron or coveralls over a lab coatAir-purifying respirator with appropriate cartridges if outside a fume hood
Waste Disposal Safety goggles and face shield[6]Nitrile or butyl rubber gloves[6]Laboratory coat[6]Not generally required if containers are sealed and handled properly[6]

Operational Plan: Safe Handling Protocol

1. Engineering Controls:

  • Always handle this compound in a properly functioning certified chemical fume hood to minimize inhalation exposure.[4][5][6]

  • Ensure an emergency eyewash station and safety shower are readily accessible and have been tested.[6]

2. Standard Handling Procedure:

  • Preparation: Before handling, ensure the work area is clean and free of incompatible materials such as strong oxidizing agents, acids, and bases.[8][9]

  • PPE: Don the appropriate PPE as outlined in the table above. For routine handling, this includes a lab coat, safety goggles, and nitrile or butyl rubber gloves.[1]

  • Weighing and Transfer: Conduct all weighing and transfer operations within the chemical fume hood.[5] Use non-sparking tools to prevent ignition sources.[6]

  • Storage: Store this compound in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[5][8] Keep the container tightly closed.[5][8]

  • Decontamination: After handling, wipe down the work area with an appropriate solvent. Wash hands thoroughly with soap and water after removing gloves.[1]

Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of running water for at least 15 minutes, keeping eyelids open. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area immediately with soap and plenty of water.[4] Seek medical attention if irritation persists.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]

  • Spill: For small spills within a fume hood, contain the spill using an inert absorbent material like sand or vermiculite.[6] For larger spills, evacuate the area and contact the appropriate emergency response team.[6]

Disposal Plan

All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.[5]

  • Waste Collection:

    • Solid Waste: Collect contaminated lab supplies (e.g., gloves, filter paper) in a designated solid hazardous waste container.[8]

    • Liquid Waste: Collect solutions containing the compound in a separate, clearly labeled, and sealed hazardous waste container.[10]

  • Storage: Store waste containers in a designated, well-ventilated, and cool area away from incompatible materials.

  • Disposal: Dispose of all waste through your institution's hazardous waste management program. Do not dispose of it down the drain.[11]

Experimental Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood Functionality prep2 Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep1->prep2 handle1 Weigh and Transfer Compound in Fume Hood prep2->handle1 handle2 Conduct Experiment handle1->handle2 cleanup1 Decontaminate Work Area handle2->cleanup1 cleanup2 Segregate and Label Hazardous Waste cleanup1->cleanup2 cleanup3 Remove PPE cleanup2->cleanup3 cleanup4 Wash Hands Thoroughly cleanup3->cleanup4

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-(1H-pyrazol-1-yl)pyridine
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-(1H-pyrazol-1-yl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.